Histone H3K9me3 (1-15)
Beschreibung
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Eigenschaften
Molekularformel |
C66H124N25O21+ |
|---|---|
Molekulargewicht |
1603.8 g/mol |
IUPAC-Name |
[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium |
InChI |
InChI=1S/C66H123N25O21/c1-33(69)52(99)82-43(22-17-28-76-66(73)74)58(105)90-51(38(6)95)63(110)86-41(19-11-14-26-68)55(102)85-44(23-24-46(70)96)59(106)89-50(37(5)94)62(109)79-34(2)53(100)83-42(21-16-27-75-65(71)72)56(103)84-40(20-12-15-29-91(7,8)9)57(104)87-45(32-92)60(107)88-49(36(4)93)61(108)78-30-47(97)77-31-48(98)81-39(18-10-13-25-67)54(101)80-35(3)64(111)112/h33-45,49-51,92-95H,10-32,67-69H2,1-9H3,(H24-,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112)/p+1/t33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1 |
InChI-Schlüssel |
GJEWFRMDKPMQEF-KDORIQHKSA-O |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Role of H3K9me3 in Constitutive Heterochromatin Formation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) is a cornerstone epigenetic modification intrinsically linked to the formation and maintenance of constitutive heterochromatin—a densely packed state of chromatin primarily found at pericentromeric and telomeric regions. This guide delves into the core molecular mechanisms orchestrated by H3K9me3, from its establishment by histone methyltransferases like SUV39H1/2 to its recognition by reader proteins such as HP1. We will explore the positive feedback loop that propagates and sustains the heterochromatic state, its critical role in transcriptional repression and genome stability, and the dynamic interplay with other epigenetic marks. Furthermore, this document provides an overview of key experimental protocols for studying H3K9me3 and presents quantitative data to illustrate the functional significance of this vital histone mark.
Introduction to Constitutive Heterochromatin and H3K9me3
In eukaryotic cells, the genome is organized into a dynamic complex of DNA and proteins known as chromatin. This structure is broadly classified into two states: euchromatin, which is transcriptionally active, and heterochromatin, which is condensed and generally transcriptionally silent[1][2]. Heterochromatin is further divided into two types: facultative heterochromatin, which can vary between cell types, and constitutive heterochromatin, which is stably maintained across different cell types, primarily at repetitive DNA sequences like those found in centromeres and telomeres[3][4][5].
The formation of constitutive heterochromatin is a critical process for maintaining genome integrity, ensuring proper chromosome segregation during cell division, and silencing transposable elements[3][4]. A key epigenetic signature of constitutive heterochromatin is the trimethylation of lysine 9 on histone H3 (H3K9me3)[4][6]. This modification serves as a binding site for various effector proteins that mediate chromatin compaction and gene silencing[6].
The Molecular Machinery of H3K9me3-Mediated Heterochromatin
The establishment, maintenance, and function of H3K9me3-marked heterochromatin are governed by a triad (B1167595) of molecular players: "writers," "readers," and "erasers."
Writers: Histone Methyltransferases (HMTs)
The primary enzymes responsible for depositing the H3K9me3 mark are the Suppressor of variegation 3-9 homolog (SUV39H) enzymes, SUV39H1 and SUV39H2 in mammals[7][8]. These enzymes specifically catalyze the di- and trimethylation of H3K9 at pericentromeric regions[4]. Another key methyltransferase, SETDB1 , also contributes to H3K9me3 deposition, particularly in silencing retroelements and certain lineage-specific genes[1][3][9]. The targeted recruitment of these enzymes to specific genomic loci is a crucial step in initiating heterochromatin formation and is often guided by sequence-specific DNA-binding proteins or non-coding RNAs[1][10].
Readers: Effector Proteins Recognizing H3K9me3
The H3K9me3 mark is recognized by "reader" proteins that contain a chromodomain. The most prominent of these is Heterochromatin Protein 1 (HP1) [6][11]. HP1 has three main isoforms in mammals (HP1α, HP1β, and HP1γ) that bind to H3K9me3[12]. Upon binding, HP1 oligomerizes and recruits other factors to promote chromatin condensation and transcriptional repression[11][13]. This interaction is fundamental to the propagation and stability of the heterochromatic state. HP1 can also recruit DNA methyltransferases, linking histone methylation to DNA methylation in the maintenance of a silent chromatin state[6].
Erasers: Histone Demethylases (HDMs)
The H3K9me3 mark is not permanent and can be removed by histone demethylases. The JMJD2 (or KDM4) family of enzymes are the primary demethylases that specifically remove the trimethyl group from H3K9[14]. The dynamic balance between the activity of HMTs and HDMs allows for the precise regulation of H3K9me3 levels and, consequently, the state of heterochromatin.
Establishment, Spreading, and Maintenance of H3K9me3-Marked Heterochromatin
The formation of a stable heterochromatin domain is a multi-step process involving initiation, spreading, and maintenance through cell division.
Initiation
The process begins with the recruitment of H3K9 methyltransferases like SUV39H1/2 to specific genomic locations[1]. This initial targeting can be mediated by various factors, including pioneer transcription factors and non-coding RNAs. Once recruited, these enzymes deposit the initial H3K9me3 marks.
Spreading: A Positive Feedback Loop
A key feature of heterochromatin formation is its ability to spread from a nucleation center. This is driven by a self-propagating mechanism[8][10]:
-
Writing: SUV39H1/2 methylates H3K9.
-
Reading: The newly deposited H3K9me3 is bound by the chromodomain of HP1[6].
-
Recruitment: HP1, in turn, interacts with and recruits more SUV39H1/2 to the adjacent nucleosomes[8][15].
This "read-write" cycle creates a positive feedback loop that allows the H3K9me3 mark and associated heterochromatin structure to spread along the chromatin fiber until it encounters a boundary element[10].
Maintenance Through Cell Division
Maintaining the epigenetic state of heterochromatin through DNA replication is crucial for cellular identity[3][16]. During S-phase, the passage of the replication fork disrupts nucleosomes, diluting the parental histones and their modifications. The restoration of H3K9me3 is a gradual process that extends into the following G1 phase[17]. The mechanism for this epigenetic inheritance involves several key steps[18][19]:
-
Parental histones carrying the H3K9me3 mark are distributed to the daughter DNA strands.
-
These marked histones serve as a template, recruiting HP1 and SUV39H enzymes to modify newly incorporated histones on the adjacent nucleosomes[18][19].
-
The replication-coupled chromatin assembly factor CAF1 has been implicated in this process, potentially facilitating the loading of modified histones[20].
Downstream Effects of H3K9me3-Mediated Heterochromatin
The establishment of H3K9me3-marked heterochromatin has profound consequences for genome function.
Transcriptional Gene Silencing
The primary function of heterochromatin is the stable silencing of gene expression[14][16]. This is achieved through several mechanisms:
-
Chromatin Compaction: The dense packing of heterochromatin physically limits the access of the transcriptional machinery, including RNA polymerase and transcription factors, to the DNA[2].
-
Repressive Environment: The recruitment of various co-repressor complexes by HP1 further reinforces a transcriptionally inert state.
While traditionally associated with repetitive elements, H3K9me3 is also involved in silencing lineage-inappropriate genes, thereby playing a crucial role in cell fate determination and maintaining cell identity[1][2][3].
Genome Stability
Constitutive heterochromatin at centromeres is essential for the proper attachment of the kinetochore and the accurate segregation of chromosomes during mitosis[4]. Loss of H3K9me3 at these regions can lead to chromosomal instability, a hallmark of cancer[4]. Additionally, by silencing transposable elements, H3K9me3 prevents their mobilization and potential mutagenic effects.
Quantitative Data on H3K9me3 and Associated Factors
The following tables summarize quantitative data from various studies, illustrating the abundance and functional interactions of key components in H3K9me3-mediated heterochromatin.
| Table 1: Genomic Distribution of H3K9me3 Domains | |
| Cell Type | Number of H3K9me3 Domains |
| Human Embryonic Stem Cells (H1) | ~25,000 |
| Mouse Embryonic Stem Cells | ~20,000 |
| Data derived from genome-wide ChIP-seq studies, indicating the widespread presence of H3K9me3-marked domains outside of classical pericentromeric regions.[11] |
| Table 2: Impact of SUV39H1/H2 Inhibition on H3K9me3 Levels and Cellular Processes | ||
| Treatment | Change in Global H3K9me3 Levels | Effect on Adult Hippocampal Progenitors |
| Chaetocin (SUV39H1/H2 inhibitor) | Significant decrease | Decreased neuronal differentiation, increased proliferation |
| Pharmacological inhibition demonstrates the critical role of SUV39H enzymes in maintaining H3K9me3 levels and regulating cell differentiation.[21] |
| Table 3: Correlation of HP1 Isoforms with H3K9me3 | |
| HP1 Isoform and Cell Type | Genome-wide Correlation with H3K9me3 |
| HP1α (Human H1 ES cells) | Strong positive correlation |
| HP1β (Human 293T cells) | Strong positive correlation |
| HP1γ (Human H1 ES cells) | Moderate positive correlation |
| ChIP-seq data reveals a strong co-localization of HP1α and HP1β with H3K9me3 across the genome, supporting their role as primary readers of this mark.[11] |
Experimental Protocols
Studying H3K9me3 and its role in heterochromatin formation involves a variety of molecular biology techniques. Below are brief overviews of key experimental protocols.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide distribution of H3K9me3 or associated proteins (e.g., HP1, SUV39H1).
Methodology Overview:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the target (e.g., anti-H3K9me3) is used to pull down the chromatin fragments associated with that target.
-
DNA Purification: The DNA is purified from the immunoprecipitated complexes.
-
Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome to identify regions of enrichment.
Immunofluorescence (IF)
Objective: To visualize the sub-nuclear localization of H3K9me3 and associated proteins.
Methodology Overview:
-
Cell Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized to allow antibody entry.
-
Antibody Staining: Cells are incubated with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.
-
DNA Staining: A DNA dye (e.g., DAPI) is used to stain the nucleus, which often highlights the dense heterochromatic regions (chromocenters).
-
Microscopy: The cells are visualized using a fluorescence microscope to observe the localization and co-localization of the target proteins.
Visualizations of Key Pathways and Workflows
Signaling Pathway: H3K9me3-HP1 Mediated Heterochromatin Formation
Caption: The H3K9me3-HP1 positive feedback loop for heterochromatin spreading.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Caption: A simplified workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Conclusion and Future Directions
The trimethylation of H3K9 is a fundamental epigenetic mark that is indispensable for the formation, maintenance, and function of constitutive heterochromatin. The intricate interplay between the writers, readers, and erasers of this mark ensures the precise regulation of chromatin structure, which is vital for genome stability and the faithful execution of cell-specific gene expression programs. Dysregulation of the H3K9me3 pathway is implicated in various diseases, including cancer, making the enzymes involved promising targets for therapeutic intervention.
Future research will continue to unravel the complexities of how H3K9me3-marked domains are established at specific loci, how they are dynamically regulated during development and in response to environmental cues, and how they interact with other layers of epigenetic regulation to orchestrate complex biological outcomes. Advances in single-cell and high-resolution imaging techniques will further illuminate the role of H3K9me3 in the three-dimensional organization of the genome.
References
- 1. The control of gene expression and cell identity by H3K9 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K9me3-Dependent Heterochromatin: Barrier to Cell Fate Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of H3K9me3 Heterochromatin in Cell Identity Establishment and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive heterochromatin formation and transcription in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutive heterochromatin - Wikipedia [en.wikipedia.org]
- 6. epigenie.com [epigenie.com]
- 7. Suv39h-catalyzed H3K9me3 is critical for euchromatic genome organization and the maintenance of gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HP1 maintains protein stability of H3K9 methyltransferases and demethylases | EMBO Reports [link.springer.com]
- 10. jia.biology.columbia.edu [jia.biology.columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interactions of HP1 Bound to H3K9me3 Dinucleosome by Molecular Simulations and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Pericentric H3K9me3 Formation by HP1 Interaction-defective Histone Methyltransferase Suv39h1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of H3K9me3 heterochromatin in cell identity establishment and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Maintenance of Epigenetic Information - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The HP1α–CAF1–SetDB1‐containing complex provides H3K9me1 for Suv39‐mediated K9me3 in pericentric heterochromatin | EMBO Reports [link.springer.com]
- 21. Frontiers | H3K9 Methyltransferases Suv39h1 and Suv39h2 Control the Differentiation of Neural Progenitor Cells in the Adult Hippocampus [frontiersin.org]
Mechanism of H3K9me3-mediated transcriptional repression
An In-depth Technical Guide to the Mechanism of H3K9me3-Mediated Transcriptional Repression
Introduction
Trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3) is a canonical epigenetic modification robustly associated with transcriptionally silent regions of the genome, known as heterochromatin.[1][2][3] This mark is fundamental to genome stability, the silencing of repetitive elements, and the regulation of gene expression to maintain cellular identity.[4][5][6] While historically linked to constitutive heterochromatin at centromeres and telomeres, it is now evident that H3K9me3 also plays a dynamic role in facultative heterochromatin, silencing specific genes to enforce lineage fidelity during development.[2][4][5] Dysregulation of H3K9me3 is implicated in various diseases, including cancer, making the pathway a critical area of study for therapeutic development.[1][7][8]
This guide provides a detailed examination of the core molecular machinery that establishes, recognizes, and translates the H3K9me3 mark into transcriptional repression.
I. The "Writers": Establishment of the H3K9me3 Mark
The deposition of H3K9me3 is catalyzed by a specific class of histone methyltransferases (HMTs) containing a highly conserved SET domain. In mammals, the primary enzymes responsible for this modification are SUV39H1, SUV39H2, and SETDB1.[5][9]
-
SUV39H1/H2: These enzymes are considered the principal H3K9 trimethyltransferases, particularly at pericentromeric heterochromatin.[9][10] Their activity is crucial for the formation of constitutive heterochromatin.
-
SETDB1: This HMT is also a major contributor to H3K9me3 and is often recruited to repress lineage-inappropriate genes and transposable elements.[5][6]
-
G9a (EHMT2) and GLP (EHMT1): While primarily known for catalyzing H3K9me1 and H3K9me2, G9a can generate H3K9me3 after extended incubation times, though its primary role is in establishing the precursor methylation states.[5][11]
The recruitment of these "writer" enzymes to specific genomic loci is a critical regulatory step and occurs through several mechanisms:
-
Transcription Factor-Mediated Recruitment: A large family of Krüppel-associated box zinc finger proteins (KRAB-ZNFs) binds to specific DNA sequences and recruits the corepressor KAP1 (TRIM28). KAP1, in turn, interacts with SETDB1 and Heterochromatin Protein 1 (HP1), directing H3K9me3 deposition to the target gene.[5]
-
RNA-Interference (RNAi) Mediated Recruitment: In some organisms like fission yeast, small interfering RNAs (siRNAs) guide Argonaute-containing complexes to nascent transcripts, initiating the recruitment of H3K9 HMTs and subsequent heterochromatin formation.[4][12]
-
Self-Propagation: The chromodomain of SUV39H1 can bind to existing H3K9me3 marks, creating a positive feedback loop that facilitates the spreading of heterochromatin across a genomic domain.[13]
II. The "Reader": Recognition by Heterochromatin Protein 1 (HP1)
The H3K9me3 mark is primarily recognized by Heterochromatin Protein 1 (HP1).[14] HP1 acts as a crucial adaptor protein, bridging the histone modification to downstream effector functions. Mammalian cells express three HP1 isoforms (HP1α, HP1β, and HP1γ), all sharing a conserved structure:[14][15]
-
Chromo Domain (CD): An N-terminal domain that forms a binding pocket specifically recognizing and binding to the H3K9me2/3 mark.[14][15]
-
Hinge Region: A flexible linker that connects the two structured domains and can interact with RNA and DNA.
-
Chromo-Shadow Domain (CSD): A C-terminal domain that mediates dimerization of HP1 proteins.[15] This dimerization is critical, as it allows a single HP1 dimer to bridge two separate H3K9me3-marked nucleosomes, a key step in chromatin compaction.[16][17]
III. Effector Mechanisms of Transcriptional Repression
The recruitment of HP1 to H3K9me3-marked loci triggers transcriptional repression through multiple, often interconnected, mechanisms.
-
Higher-Order Chromatin Compaction: The ability of HP1 dimers to bridge adjacent nucleosomes is a fundamental mechanism for inducing chromatin compaction.[16][17][18] This physical condensation of the chromatin fiber limits the accessibility of the DNA to transcription factors and the RNA polymerase machinery, leading to gene silencing.[5] Recent evidence suggests that HP1 can undergo liquid-liquid phase separation, forming condensed heterochromatin "droplets" that exclude transcriptional machinery.[19]
-
Recruitment of Additional Repressive Factors: HP1 acts as a molecular scaffold, recruiting a host of other proteins to enforce a repressive chromatin environment.[20] These factors include:
-
H3K9 Methyltransferases: HP1 can recruit SUV39H1, creating a feed-forward loop that propagates the H3K9me3 mark along the chromatin fiber.[13][20]
-
DNA Methyltransferases (DNMTs): HP1 can recruit DNMTs, leading to methylation of CpG islands in the DNA sequence, a separate and stable silencing mark that reinforces transcriptional repression.[21]
-
Histone Deacetylases (HDACs): The recruitment of HDACs leads to the removal of acetyl groups from histone tails, another hallmark of transcriptionally silent chromatin.[21][22]
-
IV. Quantitative Data
The interactions governing H3K9me3-mediated repression are characterized by specific binding affinities and enzymatic activities.
| Interaction / Activity | Key Proteins | Measured Value | Significance |
| Reader Binding Affinity | HP1 Chromodomain + H3K9me3 peptide | µM range | Represents a moderately strong, specific interaction that allows for dynamic regulation.[23] |
| Enzyme Kinetics | SUV39H1 / SETDB1 | Varies by substrate (nucleosome vs. peptide) | Catalytic efficiency determines the rate of H3K9me3 deposition. |
| Enzyme Processivity | Dim-5 (N. crassa homolog) | Highly processive | Some HMTs can add multiple methyl groups in a single binding event.[24] |
V. Experimental Protocols
Studying the H3K9me3 pathway requires specialized molecular biology techniques to map the modification and measure enzymatic activity.
A. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide distribution of H3K9me3.
Detailed Methodology:
-
Cell Cross-linking: Cells are treated with formaldehyde (B43269) (typically 1% final concentration) to cross-link proteins to DNA, preserving in vivo interactions. The reaction is quenched with glycine.
-
Chromatin Shearing: Nuclei are isolated, and the chromatin is sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., MNase).
-
Immunoprecipitation (IP): The sheared chromatin is incubated overnight with an antibody specific to H3K9me3. The antibody-histone-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing: The beads are subjected to a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The captured chromatin is eluted from the beads, and the cross-links are reversed by heating in the presence of a high-salt buffer. RNA and proteins are degraded using RNase A and Proteinase K, respectively.
-
DNA Purification: The DNA is purified using phenol-chloroform extraction or silica-based columns.
-
Library Preparation: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters. The resulting library is amplified by PCR.
-
Sequencing and Data Analysis: The library is sequenced on a high-throughput platform. The resulting reads are aligned to a reference genome, and peaks are called to identify regions enriched for H3K9me3.
B. In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of a specific HMT on a histone substrate.[25][26][27]
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme: Purified recombinant HMT (e.g., SUV39H1).
-
Substrate: Recombinant histones, histone peptides, or reconstituted nucleosomes.[25][27]
-
Cofactor: S-adenosyl-L-methionine (SAM), typically radiolabeled (e.g., [3H]-SAM or [14C]-SAM) for detection.[25][27]
-
Buffer: An appropriate reaction buffer (e.g., Tris-HCl, DTT, MgCl2).
-
-
Reaction Setup: The enzyme, substrate, and buffer are combined in a microcentrifuge tube or multi-well plate.
-
Initiation: The reaction is initiated by adding the radiolabeled SAM cofactor. The mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer and boiling the samples.[27]
-
Detection & Analysis:
-
SDS-PAGE: The reaction products are separated by size using SDS-polyacrylamide gel electrophoresis.
-
Visualization: The gel is stained with Coomassie Blue to visualize the total histone substrate.[25]
-
Autoradiography/Fluorography: The gel is dried and exposed to X-ray film or a phosphorimager screen to detect the incorporation of the radiolabeled methyl group into the histone substrate.[25]
-
Scintillation Counting: Alternatively, the reaction mixture can be spotted onto filter paper, washed, and the incorporated radioactivity quantified using a scintillation counter for a quantitative measure of enzyme activity.[25]
-
VI. Therapeutic Implications
The critical role of H3K9me3 in gene silencing, particularly in silencing tumor suppressor genes, makes its regulatory enzymes attractive targets for cancer therapy.[7][13][28] Small molecule inhibitors targeting H3K9 methyltransferases (e.g., chaetocin, an inhibitor of SUV39H1) or the corresponding demethylases (KDMs) are in various stages of development.[7][8][13] The goal of these therapies is to reverse aberrant gene silencing, reactivate tumor suppressor pathways, and restore normal cellular function.[29] For example, inhibiting SUV39H1 has been shown to restore the expression of cell cycle inhibitors like p15 (B1577198) and p21 in acute myeloid leukemia (AML) models, highlighting the therapeutic potential of targeting this pathway.[13]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. H3K9me3 - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Role of H3K9me3 Heterochromatin in Cell Identity Establishment and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3K9me3-Dependent Heterochromatin: Barrier to Cell Fate Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The control of gene expression and cell identity by H3K9 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targets of histone H3 lysine 9 methyltransferases [frontiersin.org]
- 10. SUV39H1 regulates the progression of MLL-AF9-induced acute myeloid leukemia [ouci.dntb.gov.ua]
- 11. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dash.harvard.edu [dash.harvard.edu]
- 13. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HP1 Recruits Activity-Dependent Neuroprotective Protein to H3K9me3 Marked Pericentromeric Heterochromatin for Silencing of Major Satellite Repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions of HP1 Bound to H3K9me3 Dinucleosome by Molecular Simulations and Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural Basis of Heterochromatin Formation by Human HP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Establishment of H3K9me3-dependent heterochromatin during embryogenesis in Drosophila miranda - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Independence of Repressive Histone Marks and Chromatin Compaction during Senescent Heterochromatic Layer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interaction with Suv39H1 is Critical for Snail-mediated E-cadherin Repression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. HP1a Recruitment to Promoters Is Independent of H3K9 Methylation in Drosophila melanogaster | PLOS Genetics [journals.plos.org]
- 24. Continuous enzymatic assay for histone lysine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Epigenetic regulation in the tumor microenvironment: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Therapeutic Targeting of Histone Modifications in Adult and Pediatric High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of H3K9 Trimethylation: A Repressive Histone Mark Shaping the Epigenetic Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate regulation of gene expression is fundamental to cellular identity and function. A key layer of this regulation lies in the dynamic modification of chromatin, the complex of DNA and proteins that packages the eukaryotic genome. Post-translational modifications of histone proteins, the primary protein component of chromatin, serve as a sophisticated signaling network, often referred to as the "histone code," that dictates the accessibility of DNA to the transcriptional machinery. Among the most pivotal of these modifications is the trimethylation of lysine (B10760008) 9 on histone H3 (H3K9me3), a hallmark of transcriptionally silent chromatin, or heterochromatin. This technical guide delves into the seminal discoveries that established H3K9me3 as a repressive mark, the key molecular players involved, and the experimental methodologies that underpinned these groundbreaking findings.
The Core Discovery: A Two-Step Silencing Mechanism
The early 2000s witnessed a series of landmark studies that elucidated the fundamental mechanism by which H3K9 trimethylation enforces gene silencing. These discoveries revealed a beautifully orchestrated two-step process involving a "writer" and a "reader" of this specific histone mark.
The "Writer": SUV39H1, the Histone H3 Lysine 9 Methyltransferase
The first crucial piece of the puzzle was the identification of the enzyme responsible for methylating H3K9. Groundbreaking work by Rea et al. (2000) identified the human protein SUV39H1 and its murine homologue Suv39h1 as histone methyltransferases (HMTs) with remarkable specificity for lysine 9 of histone H3.[1][2] This discovery was a significant leap forward, as it provided a direct enzymatic link to a specific histone modification. The catalytic activity was mapped to the evolutionarily conserved SET domain, a hallmark of many histone methyltransferases.[1]
Concurrently, research in fission yeast identified Clr4 as the homolog of SUV39H1, responsible for H3K9 methylation and the establishment of heterochromatin.[3] These parallel findings across different species underscored the fundamental and conserved nature of this epigenetic mechanism.
The "Reader": HP1, the Heterochromatin-Binding Protein
The second critical component of the silencing machinery was found to be Heterochromatin Protein 1 (HP1). For years, HP1 had been known to be a key component of heterochromatin, but the mechanism of its recruitment was unclear. The pivotal discovery came from two independent groups, Lachner et al. (2001) and Bannister et al. (2001), who demonstrated that the chromodomain of HP1 specifically recognizes and binds to methylated lysine 9 on histone H3.[4][5] This interaction was shown to be highly specific, as HP1 did not bind to unmethylated H3K9 or H3 methylated at other lysine residues.
This "writer-reader" model provided a clear and elegant mechanism for the establishment and propagation of heterochromatin. SUV39H1 first "writes" the H3K9me3 mark on histone tails. This mark is then "read" by the chromodomain of HP1, which recruits a cascade of other proteins to establish and maintain a condensed, transcriptionally silent chromatin state.
Signaling Pathway and Experimental Workflows
The interplay between SUV39H1 and HP1 forms the core of the H3K9me3-mediated silencing pathway. This can be visualized as a self-reinforcing loop that contributes to the stable inheritance of heterochromatic states.
The discovery of this pathway was enabled by a combination of powerful experimental techniques. The general workflow for these key experiments is outlined below.
Quantitative Data Summary
The following tables summarize key quantitative findings from the seminal studies, providing a comparative overview of the enzymatic activity and binding affinities that are central to the H3K9me3-mediated silencing mechanism.
| Table 1: In Vitro Histone Methyltransferase (HMT) Activity of SUV39H1 | |
| Enzyme | Substrate |
| GST-SUV39H1 (human) | Core Histones |
| H3 Peptide (1-20) | |
| H4 Peptide (1-24) | |
| GST-Clr4 (S. pombe) | Core Histones |
| H3 Peptide (1-20) |
| Table 2: HP1 Binding Affinity to Methylated H3K9 Peptides | | | :--- | :--- | :--- | :--- | | HP1 Construct | Peptide | Binding Affinity (Kd) | Reference | | GST-HP1α (human) | H3K9me3 (1-15) | ~0.5 µM | Lachner et al., 2001[5] | | | H3K9un (1-15) | No significant binding | Lachner et al., 2001[5] | | GST-HP1 (Drosophila) | H3K9me3 (1-15) | High Affinity | Bannister et al., 2001[4] | | | H3K9un (1-15) | No significant binding | Bannister et al., 2001[4] |
| Table 3: Chromatin Immunoprecipitation (ChIP) Enrichment of H3K9me3 at Heterochromatic Loci | | | :--- | :--- | :--- | :--- | | Cell Type | Genomic Locus | Fold Enrichment (vs. Euchromatin) | Reference | | Mouse Embryonic Fibroblasts (WT) | Major Satellite Repeats | ~15-fold | Lachner et al., 2001[5] | | Mouse Embryonic Fibroblasts (Suv39h DKO) | Major Satellite Repeats | ~1-fold (no enrichment) | Lachner et al., 2001[5] | | Fission Yeast (WT) | Centromeric Repeats | ~10-fold | Nakayama et al., 2001[3] | | Fission Yeast (clr4Δ) | Centromeric Repeats | ~1-fold (no enrichment) | Nakayama et al., 2001[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments that were instrumental in the discovery of H3K9me3 as a repressive mark.
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This protocol is adapted from Rea et al. (2000) and Nakayama et al. (2001).[1][3]
Objective: To determine the enzymatic activity and substrate specificity of a histone methyltransferase.
Materials:
-
Recombinant HMT (e.g., GST-SUV39H1)
-
Histone substrates (e.g., core histones, histone peptides)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
HMT reaction buffer (50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 10 mM β-mercaptoethanol, 250 mM sucrose)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorographic enhancer solution
-
X-ray film
Procedure:
-
Set up the HMT reaction on ice. In a final volume of 20 µL, combine:
-
1-5 µg of recombinant HMT
-
1-5 µg of histone substrate
-
1 µCi of ³H-SAM
-
HMT reaction buffer to final volume
-
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the total protein.
-
Destain the gel and treat with a fluorographic enhancer solution according to the manufacturer's instructions.
-
Dry the gel and expose it to X-ray film at -80°C. The incorporation of the radioactive methyl group will be visualized as a band on the autoradiogram.
Protocol 2: Peptide Pull-down Assay
This protocol is based on the methods described by Lachner et al. (2001) and Bannister et al. (2001).[4][5]
Objective: To assess the binding of a protein to a specific post-translationally modified histone peptide.
Materials:
-
Biotinylated histone peptides (e.g., H3K9me3, H3K9un)
-
Streptavidin-agarose beads
-
Recombinant protein of interest (e.g., GST-HP1)
-
Binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)
-
Wash buffer (Binding buffer with 300 mM NaCl)
-
Elution buffer (SDS-PAGE loading buffer)
-
SDS-PAGE gels
-
Antibodies for Western blotting
Procedure:
-
Incubate 2 µg of biotinylated histone peptide with 20 µL of streptavidin-agarose beads in 500 µL of binding buffer for 1 hour at 4°C with rotation.
-
Wash the beads three times with 1 mL of binding buffer to remove unbound peptide.
-
Add 1-5 µg of recombinant protein to the peptide-bound beads in 500 µL of binding buffer.
-
Incubate for 2-4 hours at 4°C with rotation.
-
Wash the beads five times with 1 mL of wash buffer.
-
Elute the bound proteins by adding 30 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest (e.g., anti-GST).
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This is a generalized protocol based on the principles used in the seminal papers.[3][5] For detailed, optimized protocols, refer to specialized resources.[6][7][8][9]
Objective: To determine the in vivo association of a protein or a specific histone modification with a particular genomic region.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (B1666218) (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody specific for the target (e.g., anti-H3K9me3, anti-HP1)
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in sonication buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Clarify the lysate by centrifugation and dilute it with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes by adding Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target and control genomic regions.
Conclusion and Future Directions
The discovery of H3K9 trimethylation as a repressive histone mark and the elucidation of the SUV39H1-HP1 pathway represent a cornerstone of our understanding of epigenetic regulation. These seminal findings have paved the way for countless studies investigating the role of heterochromatin in development, disease, and genome stability. The experimental approaches detailed in this guide remain fundamental tools for chromatin biologists and are continuously being refined and adapted for high-throughput and single-cell analyses.
For drug development professionals, the enzymes and protein-protein interactions within this pathway present attractive targets for therapeutic intervention. The development of small molecule inhibitors targeting HMTs ("writers") and bromodomain-containing proteins ("readers") is a burgeoning field in cancer epigenetics and other disease areas. A thorough understanding of the foundational science and the experimental techniques used to probe this pathway is therefore essential for the rational design and evaluation of novel epigenetic drugs. Future research will undoubtedly continue to unravel the complexities of H3K9me3-mediated silencing, including its interplay with other histone modifications, non-coding RNAs, and the three-dimensional organization of the genome, offering new avenues for therapeutic innovation.
References
- 1. Regulation of chromatin structure by site-specific histone H3 methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Role of histone H3 lysine 9 methylation in epigenetic control of heterochromatin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective recognition of methylated lysine 9 on histone H3 by the HP1 chromo domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylation of histone H3 lysine 9 creates a binding site for HP1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol: Chromatin immunoprecipitation (ChIP) methodology to investigate histone modifications in two model diatom species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
The Histone H3 N-terminal Tail: A Hub for Chromatin Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-terminal tail of histone H3 is a critical signaling hub within the chromatin landscape. Protruding from the nucleosome core, this intrinsically disordered region is subject to a dense array of post-translational modifications (PTMs). These modifications act as a dynamic code, recruiting a diverse cast of proteins that write, erase, and read these marks to orchestrate fundamental cellular processes, including gene transcription, DNA replication, and repair. This technical guide provides a comprehensive overview of the key interaction partners of the histone H3 N-terminal tail, quantitative data on these interactions, detailed experimental protocols for their study, and visual representations of the underlying molecular pathways and workflows.
Quantitative Analysis of Histone H3 N-terminal Tail Interactions
The affinity of effector proteins for the histone H3 tail is often modulated by specific PTMs. The following tables summarize key quantitative binding data for various "reader" domains that recognize modified and unmodified states of the H3 tail. These values, typically dissociation constants (Kd), provide a measure of the binding affinity, with lower values indicating a stronger interaction.
| Reader Protein (Domain) | Histone H3 Peptide Modification | Method | Dissociation Constant (Kd) | Reference |
| HP1α (Chromodomain) | H3K9me3 | SPR | 0.9 ± 0.3 µM | [1] |
| HP1β (Chromodomain) | H3K9me3 | FP | 0.33 µM | [2] |
| HP1γ (Chromodomain) | H3K9me3 | FP | ~1 µM | [3] |
| CHD4 (PHD2) | H3 (unmodified) | Tryptophan Fluorescence | 18 µM | [4] |
| CHD4 (PHD2) | H3K9ac | Tryptophan Fluorescence | 0.6 µM | [4] |
| CHD4 (PHD2) | H3K9me3 | Tryptophan Fluorescence | 0.9 µM | [4] |
| UHRF1 (Tandem Tudor-PHD) | H3R2 (unmodified) + K9me3 | ITC | 0.37 µM |
Core Experimental Protocols
The study of histone H3 tail interactions relies on a variety of robust biochemical and cellular techniques. This section provides detailed methodologies for key experiments cited in the investigation of these interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Dialyze the purified reader protein and the synthetic histone H3 peptide extensively against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.[5]
-
Determine the precise concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.[6]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and the injection syringe with the dialysis buffer.
-
Load the reader protein into the sample cell and the histone peptide into the injection syringe. A typical starting concentration for the protein in the cell is 10-50 µM, and for the peptide in the syringe is 10-20 times higher than the protein concentration.[7]
-
-
Titration:
-
Perform a series of small, sequential injections of the histone peptide solution into the sample cell containing the reader protein.
-
The heat change associated with each injection is measured and recorded.
-
The first injection is typically smaller and is often discarded from the final analysis to remove artifacts from the equilibration of the syringe in the cell.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the peptide to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.[8]
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is a widely used method for quantifying biomolecular interactions in a high-throughput format.
Protocol:
-
Reagent Preparation:
-
Synthesize a fluorescently labeled histone H3 peptide (e.g., with fluorescein).
-
Purify the reader protein of interest.
-
Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.01% Tween 20).[9]
-
-
Direct Binding Assay:
-
In a microplate, add a fixed concentration of the fluorescently labeled histone peptide.
-
Add increasing concentrations of the reader protein to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.[10]
-
-
Competitive Binding Assay:
-
Determine the concentration of the reader protein that results in approximately 50-80% binding of the fluorescently labeled histone peptide from the direct binding assay.
-
In a microplate, mix the fluorescently labeled histone peptide and the reader protein at these predetermined concentrations.
-
Add increasing concentrations of an unlabeled competitor (e.g., a modified or unmodified histone peptide, or a small molecule inhibitor).
-
Incubate to reach equilibrium and measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide by the competitor.[9]
-
-
Data Analysis:
-
For direct binding, plot the change in fluorescence polarization as a function of the reader protein concentration and fit the data to a saturation binding curve to determine the Kd.
-
For competitive binding, plot the fluorescence polarization as a function of the competitor concentration and fit the data to a competition binding curve to determine the IC50, which can be converted to a Ki.
-
Chromatin Immunoprecipitation (ChIP) followed by qPCR
ChIP is a powerful technique used to investigate the in vivo association of a specific protein with a particular DNA region. When coupled with quantitative PCR (qPCR), it allows for the quantification of the enrichment of a specific genomic locus.
Protocol:
-
Cross-linking and Cell Lysis:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.[11]
-
Lyse the cells to release the chromatin.
-
-
Chromatin Shearing:
-
Fragment the chromatin into smaller, manageable pieces (typically 200-1000 bp) by sonication or enzymatic digestion (e.g., with micrococcal nuclease).[12]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., an antibody against a specific histone modification or a reader protein).
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[13]
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating the samples.[14]
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA from the immunoprecipitated and input (control) samples.
-
Perform qPCR using primers specific to the genomic regions of interest.
-
Analyze the data by calculating the percent input or fold enrichment to determine the relative abundance of the target protein at the specific DNA loci.[15]
-
In Vitro Histone Acetyltransferase (HAT) Assay
This assay measures the activity of HAT enzymes, which transfer an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone substrates.
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
In a microplate, combine the purified HAT enzyme, a histone H3 peptide substrate, and [3H]-acetyl-CoA.[16]
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Acetylation:
-
Spot the reaction mixture onto a filter paper.
-
Wash the filter paper to remove unincorporated [3H]-acetyl-CoA.
-
Measure the radioactivity retained on the filter paper, which is proportional to the amount of acetylated histone peptide, using a scintillation counter.
-
-
Fluorometric Alternative:
In Vitro Histone Deacetylase (HDAC) Assay
This assay measures the activity of HDAC enzymes, which remove acetyl groups from lysine residues on histone substrates.
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
In a microplate, combine the purified HDAC enzyme and a commercially available fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine and a fluorescent reporter).[19]
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Signal Development:
-
Add a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.[20]
-
-
Fluorescence Measurement:
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic information, including association (ka) and dissociation (kd) rates, in addition to the equilibrium binding affinity (Kd).
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified reader protein (ligand) onto the surface of a sensor chip (e.g., via amine coupling).[23]
-
A reference flow cell should be prepared in parallel, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of concentrations of the histone H3 peptide (analyte) over the sensor chip surface at a constant flow rate.[24]
-
Monitor the change in the SPR signal in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.
-
-
Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the protein-peptide interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte.[25]
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and Kd values.[26]
-
Visualizing the Interactions and Workflows
Diagrams are essential tools for representing the complex relationships between the histone H3 tail, its modifications, and its interaction partners, as well as for illustrating experimental workflows.
Histone H3 Tail Modification and Reader Interaction Pathway
Caption: Interaction network of the Histone H3 N-terminal tail with writer, eraser, and reader proteins.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: Step-by-step workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Logical Relationship of Histone Modifications and Gene Expression
Caption: The influence of H3K9 acetylation and methylation on chromatin state and gene expression.
References
- 1. Methylation of Lysine 9 in Histone H3 Directs Alternative Modes of Highly Dynamic Interaction of Heterochromatin Protein hHP1β with the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Binding of the CHD4 PHD2 finger to histone H3 is modulated by covalent modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. Competitive fluorescence polarization assay [bio-protocol.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. youtube.com [youtube.com]
- 12. Chromatin immunoprecipitation: optimization, quantitative analysis and data normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. benchchem.com [benchchem.com]
- 18. 3hbiomedical.com [3hbiomedical.com]
- 19. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 20. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 21. abcam.co.jp [abcam.co.jp]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. path.ox.ac.uk [path.ox.ac.uk]
- 26. bioradiations.com [bioradiations.com]
The Guardian of Identity: An In-depth Technical Guide to the Role of H3K9me3 in Maintaining Cell Identity and Lineage Fidelity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone H3 lysine (B10760008) 9 trimethylation (H3K9me3), a hallmark of repressive heterochromatin, plays a pivotal role in the establishment and maintenance of cellular identity and the faithful propagation of lineage-specific gene expression programs. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the function of H3K9me3, its dynamic regulation during development and cellular reprogramming, and its implications in disease. We delve into the intricate interplay between H3K9me3-modifying enzymes, signaling pathways, and the broader epigenetic landscape. Detailed experimental protocols for studying H3K9me3 are provided, alongside quantitative data summaries and visual representations of key pathways to facilitate a deeper understanding of this critical epigenetic modification.
Introduction: H3K9me3 as a Gatekeeper of Cellular Fate
Cellular identity is defined by a unique and stable gene expression pattern that distinguishes one cell type from another. This stability is largely maintained by the epigenetic landscape, a complex layer of chemical modifications to DNA and its associated histone proteins. Among these, H3K9me3 stands out as a powerful silencing mark, primarily associated with constitutive heterochromatin at repetitive genomic regions. However, a growing body of evidence has illuminated its crucial role in the facultative heterochromatin-mediated silencing of lineage-inappropriate genes, thereby safeguarding cell identity.[1][2]
The dynamic deposition and removal of H3K9me3 are tightly regulated processes that are fundamental to embryonic development, cellular differentiation, and the prevention of aberrant cell fate transitions that can lead to diseases such as cancer.[3][4] This guide will explore the core machinery and pathways that govern H3K9me3 dynamics and its profound impact on cellular function.
Molecular Mechanisms of H3K9me3 in Maintaining Cell Identity
The establishment and maintenance of H3K9me3-marked heterochromatin involve a coordinated effort of "writer," "reader," and "eraser" proteins.
2.1. The "Writers": Histone Methyltransferases (HMTs)
The primary enzymes responsible for depositing H3K9me3 are the SUV39H family of histone methyltransferases, including SUV39H1 and SUV39H2, and SETDB1 (also known as ESET).[5]
-
SUV39H1/2: These enzymes are key players in the formation of pericentromeric heterochromatin and are crucial for genomic stability.[6] In the context of lineage fidelity, SUV39H1 is pivotal for repressing lineage-inappropriate genes during differentiation. For instance, during T helper cell differentiation, SUV39H1 silences Th1-specific genes in Th2 cells.[1]
-
SETDB1: This methyltransferase is essential for silencing endogenous retroviral elements (ERVs) and plays a critical role in maintaining pluripotency by repressing developmental genes in embryonic stem cells (ESCs).[7][8] SETDB1 often works in concert with other factors, such as KAP1, to mediate gene silencing.
2.2. The "Readers": Heterochromatin Protein 1 (HP1)
H3K9me3 is recognized by the chromodomain of Heterochromatin Protein 1 (HP1). Upon binding, HP1 recruits a host of other proteins to propagate the heterochromatic state, leading to chromatin compaction and transcriptional repression. This reader-writer feedback loop is a fundamental mechanism for the maintenance and spreading of heterochromatin.
2.3. The "Erasers": Histone Demethylases (KDMs)
The removal of H3K9me3 is catalyzed by the KDM4 family of histone demethylases (also known as JMJD2).
-
KDM4A/B/C: These enzymes are crucial for activating gene expression by removing the repressive H3K9me3 mark. Their activity is vital for processes such as somatic cell reprogramming, where the silencing of pluripotency genes needs to be reversed.[9][10] Overexpression of KDM4 family members can promote cell fate transitions, while their inhibition can stabilize cell identity.
The balance between the activities of HMTs and KDMs is critical for the dynamic regulation of H3K9me3 and, consequently, for the precise control of gene expression during development and in response to cellular signals.
H3K9me3 Dynamics in Development and Differentiation
The landscape of H3K9me3 is highly dynamic throughout embryonic development, reflecting the progressive restriction of cellular potential.
-
Early Embryogenesis: In the early embryo, H3K9me3 undergoes extensive reprogramming to establish a totipotent state.[11] Following fertilization, both parental genomes experience a global reduction in H3K9me3, which is then gradually re-established in a lineage-specific manner.[12]
-
Lineage Commitment: As cells commit to specific lineages, H3K9me3 is deposited at the promoters of genes associated with alternative cell fates, thereby locking in the chosen lineage.[4][13] For example, during the differentiation of embryonic stem cells, H3K9me3 levels increase at pluripotency-associated genes like Nanog and Oct4.[1]
Quantitative Data on H3K9me3 Dynamics:
| Cell State Transition | Genomic Regions | Change in H3K9me3 | Key Genes Affected | Reference |
| ESC to Trophectoderm Stem Cells (TSCs) | Nanog promoter | Increased enrichment | Nanog | [9] |
| ESC to Extraembryonic Endoderm (XEN) cells | Nanog promoter | Increased enrichment | Nanog | [9] |
| ESC to Mouse Embryonic Fibroblasts (MEFs) | Nanog promoter and gene body | High enrichment and spreading | Nanog | [9] |
| Pluripotent to Totipotent-like 2C-like cells | Total H3K9me3 peaks | Markedly reduced in TSCs vs ESCs | - | [14] |
| Pluripotent to Totipotent-like 2C-like cells | Genes with H3K9me3 gain in promoters | 1,042 | - | [14] |
| Pluripotent to Totipotent-like 2C-like cells | Genes with H3K9me3 loss in promoters | 1,235 | - | [14] |
H3K9me3 as a Barrier to Somatic Cell Reprogramming
The stable nature of H3K9me3-mediated gene silencing presents a significant barrier to the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). The ectopic expression of pluripotency factors must overcome the repressive H3K9me3 landscape at key pluripotency genes.
Several strategies have been developed to enhance reprogramming efficiency by targeting H3K9me3:
-
Inhibition of HMTs: Small molecule inhibitors of SUV39H1 and SETDB1 can facilitate the reactivation of pluripotency genes.
-
Overexpression of KDMs: Increasing the levels of KDM4 family members helps to erase the repressive H3K9me3 marks.
-
Modulation of Signaling Pathways: As discussed below, signaling pathways that influence the expression and activity of H3K9me3-modifying enzymes can be manipulated to promote reprogramming.
The process of overcoming the H3K9me3 barrier is a critical step in erasing the epigenetic memory of the somatic cell and establishing a pluripotent state.[15][16]
Signaling Pathways Regulating H3K9me3 and Cell Identity
Several key signaling pathways converge on the regulation of H3K9me3 dynamics to control cell fate decisions.
5.1. BMP Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in development and cell fate specification. BMP signaling can influence H3K9me3 levels, thereby impacting lineage commitment. For instance, during somatic cell reprogramming, BMP signaling has been shown to be a critical factor in arresting reprogramming at an intermediate stage by maintaining H3K9 methylation at pluripotency loci.[16] The canonical BMP pathway involves the binding of BMP ligands to their receptors, leading to the phosphorylation and activation of Smad transcription factors (Smad1/5/8). Activated Smads then translocate to the nucleus to regulate the expression of target genes, which can include H3K9 methyltransferases.[17][18]
5.2. The lincRNA-p21-SETDB1/DNMT1 Axis in Reprogramming
Long non-coding RNAs (lncRNAs) are emerging as key regulators of epigenetic processes. The long intergenic non-coding RNA p21 (lincRNA-p21) has been identified as a barrier to somatic cell reprogramming. LincRNA-p21 acts as a scaffold, facilitating the recruitment of the H3K9 methyltransferase SETDB1 and the DNA methyltransferase 1 (DNMT1) to the promoters of pluripotency genes. This co-recruitment leads to the establishment of a repressive chromatin state characterized by both H3K9me3 and DNA methylation, thereby inhibiting the activation of the pluripotency network.[5]
Experimental Protocols for Studying H3K9me3
Investigating the role of H3K9me3 requires robust and optimized experimental techniques. Here, we provide detailed methodologies for two key approaches: Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Cleavage Under Targets and Release Using Nuclease (CUT&RUN).
6.1. H3K9me3 Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Protocol
ChIP-seq is a powerful technique to map the genome-wide distribution of H3K9me3. This protocol is optimized for the challenges associated with dense heterochromatin.[3][19]
Experimental Workflow:
References
- 1. Histone Demethylases KDM4A and KDM4C Regulate Differentiation of Embryonic Stem Cells to Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. trepo.tuni.fi [trepo.tuni.fi]
- 4. elifesciences.org [elifesciences.org]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
- 6. Role of histone methyltransferase SETDB1 in regulation of tumourigenesis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SETDB1 acts as a topological accessory to Cohesin via an H3K9me3-independent, genomic shunt for regulating cell fates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Histone Demethylases KDM4A and KDM4C Regulate Differentiation of Embryonic Stem Cells to Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. H3K9me3-heterochromatin loss at protein-coding genes enables developmental lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Constitutive heterochromatin reorganization during somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 16. H3K9 methylation is a barrier during somatic cell reprogramming into iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BMP-SMAD Signaling Regulates Lineage Priming, but Is Dispensable for Self-Renewal in Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bone morphogenetic protein signaling: the pathway and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. research.tudelft.nl [research.tudelft.nl]
The Silencing Symphony: An In-depth Technical Guide to H3K9me3's Function in Repressing Repetitive DNA Elements
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3) is a cornerstone of heterochromatin formation and plays a pivotal role in maintaining genome stability by silencing repetitive DNA elements. These elements, including endogenous retroviruses (ERVs), long interspersed nuclear elements (LINEs), and satellite repeats, constitute a significant portion of the mammalian genome and pose a threat to its integrity through retrotransposition and aberrant recombination. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning H3K9me3-mediated silencing of repetitive DNA. We delve into the key enzymatic writers, readers, and erasers of this epigenetic mark, the distinct pathways that target H3K9me3 to specific classes of repetitive elements, and the downstream consequences for transcriptional repression. This document summarizes quantitative data on the impact of H3K9me3 on repetitive element expression, details key experimental protocols for its study, and provides visual representations of the core signaling pathways and experimental workflows.
The Core Machinery of H3K9me3-Mediated Silencing
The establishment and maintenance of H3K9me3-dependent silencing is a highly regulated process involving a cast of specialized proteins.
1.1. Writers of the Mark: Histone Methyltransferases (HMTs)
Two primary families of HMTs are responsible for depositing the H3K9me3 mark at repetitive DNA elements:
-
SETDB1 (ESET/KMT1E): SETDB1 is a crucial H3K9 methyltransferase responsible for silencing ERVs and LINEs.[1][2] It is often recruited to its targets through the KRAB-associated protein 1 (KAP1, also known as TRIM28) corepressor complex.[3][4][5]
-
SUV39H1 and SUV39H2: These enzymes are primarily responsible for H3K9me3 deposition at pericentromeric and telomeric satellite repeats, which are critical for the formation of constitutive heterochromatin.[6][7]
1.2. Readers of the Mark: H3K9me3-Binding Proteins
Once established, the H3K9me3 mark is recognized by "reader" proteins that translate this epigenetic signal into downstream silencing functions:
-
Heterochromatin Protein 1 (HP1): HP1 proteins (HP1α, HP1β, and HP1γ) are canonical readers of H3K9me3.[8][9] Through their chromodomain, they bind to H3K9me3 and subsequently recruit a host of other factors to promote chromatin compaction and transcriptional repression. HP1 can also interact with SUV39H1, creating a feed-forward loop to maintain and spread the heterochromatic state.
-
MPP8 (M-phase phosphoprotein 8): As a component of the Human Silencing Hub (HUSH) complex, MPP8 recognizes H3K9me3 and is critical for the silencing of young, full-length LINE-1 elements.[10][11][12]
1.3. Effectors of Silencing
The recruitment of reader proteins initiates a cascade of events leading to the stable silencing of repetitive elements. This includes the recruitment of DNA methyltransferases (DNMTs), which can lead to the methylation of CpG dinucleotides within the repetitive elements, providing an additional layer of stable, long-term silencing.[13]
Targeting H3K9me3 to Repetitive Elements: Distinct Pathways
The silencing machinery is guided to specific classes of repetitive elements through distinct pathways.
2.1. The KRAB-ZFP/KAP1 Pathway: Guardians Against Endogenous Retroviruses
The Krüppel-associated box zinc-finger protein (KRAB-ZFP) family is a large group of transcription factors that have co-evolved to recognize and bind to specific sequences within ERVs.[14] Upon binding, KRAB-ZFPs recruit the KAP1 corepressor.[3][4] KAP1, in turn, recruits SETDB1 to deposit H3K9me3, leading to the formation of heterochromatin and the silencing of the targeted ERV.[2][15] This pathway is a primary defense mechanism against the expression and retrotransposition of ERVs.
2.2. The HUSH Complex: Taming the Jumping Genes (LINE-1s)
The HUSH (Human Silencing Hub) complex, composed of TASOR, MPP8, and PPHLN1, plays a critical role in the silencing of newly integrated, intronless genes, particularly young, full-length LINE-1 elements.[1][12][16] The MPP8 subunit of the HUSH complex recognizes H3K9me3, and the complex recruits SETDB1 to establish and maintain the silenced state of these elements.[2][10][11]
2.3. SUV39H1/2 and Pericentromeric Repeats: Maintaining Structural Integrity
SUV39H1 and SUV39H2 are essential for the deposition of H3K9me3 at major and minor satellite repeats located in pericentromeric regions.[6][7][17] This process is crucial for the formation of constitutive heterochromatin, which is vital for proper chromosome segregation during cell division and overall genomic stability. The recruitment of HP1 to these regions further reinforces the heterochromatic state.[8][9]
Quantitative Impact of H3K9me3 on Repetitive Element Expression
The depletion of key components of the H3K9me3 silencing machinery leads to the significant upregulation of various classes of repetitive elements. The following tables summarize quantitative data from studies investigating these effects.
Table 1: Upregulation of Repetitive Elements upon SETDB1 Depletion in Mouse Embryonic Stem Cells
| Repetitive Element Class | Subfamily | Fold Change (SETDB1 KO vs. WT) | Reference |
| ERV Class I | IAP | >5 | [18] |
| ERV Class II | ETn/MusD | >5 | [18] |
| ERV Class I | Various | Significant Upregulation | [19] |
| ERV Class II | Various | Significant Upregulation | [19] |
| LINE | L1 | No Consistent Change | [19] |
Table 2: Upregulation of Repetitive Elements upon SUV39H1/2 Depletion
| Repetitive Element Class | Subfamily | Fold Change (Suv39h DKO vs. WT) | Cell Type | Reference |
| Satellite | Major Satellite | Significant Upregulation | MEFs | [20] |
| LINE | L1 | Significant Upregulation | mESCs | [20] |
Table 3: Upregulation of Repetitive Elements upon HUSH Complex Subunit (MPP8) Depletion
| Repetitive Element Class | Subfamily | Log2 Fold Change (shMPP8 vs. shControl) | Cell Type | Reference |
| LINE | L1HS | >1 | Primary Fibroblasts | [16] |
| LINE | L1PA2 | >1 | Primary Fibroblasts | [16] |
| LTR | ERVL-MaLR | >1 | Primary Fibroblasts | [16] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of H3K9me3-mediated silencing.
4.1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide distribution of H3K9me3 and associated proteins.
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Fragmentation: The chromatin is then sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to H3K9me3 or a protein of interest is used to immunoprecipitate the chromatin fragments.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA is then used to prepare a sequencing library for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome to identify regions enriched for the H3K9me3 mark or the protein of interest.
Detailed Protocol Considerations:
-
Antibody Validation: The specificity and efficiency of the primary antibody are critical for a successful ChIP-seq experiment.
-
Sonication Optimization: The sonication conditions need to be optimized to achieve the desired fragment size range.
-
Washing Steps: Stringent washing steps are necessary to reduce background signal from non-specifically bound chromatin.
4.2. RNA Sequencing (RNA-seq) for Repetitive Elements
RNA-seq is used to quantify the expression levels of repetitive elements.
-
RNA Extraction: Total RNA is extracted from cells.
-
Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes the majority of total RNA, is depleted to enrich for other RNA species, including transcripts from repetitive elements.
-
Library Preparation: The RNA is fragmented, and a cDNA library is prepared. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Specialized bioinformatics tools, such as TEtranscripts or RepEnrich2, are required to accurately quantify expression from repetitive elements due to their multi-mapping nature.
4.3. Bisulfite Sequencing
Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-base resolution.
-
Bisulfite Treatment: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: The region of interest is amplified by PCR, during which the uracils are converted to thymines.
-
Sequencing: The PCR products are then sequenced.
-
Data Analysis: By comparing the sequenced DNA to the original sequence, the methylation status of each cytosine can be determined.
4.4. Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
Co-IP-MS is used to identify protein-protein interactions and the components of protein complexes.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: An antibody against a "bait" protein is used to pull down the protein and its interacting partners.
-
Elution and Digestion: The protein complexes are eluted from the antibody and digested into peptides, typically with trypsin.
-
Mass Spectrometry: The peptides are then analyzed by mass spectrometry to identify the proteins present in the complex.
Visualizing the Pathways: Graphviz Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Core pathways for H3K9me3-mediated silencing of repetitive elements.
Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Conclusion and Future Directions
The H3K9me3-mediated silencing of repetitive DNA elements is a fundamental process for maintaining genome integrity and stability. The intricate interplay between the writers, readers, and effectors of this repressive mark, and the specific pathways that target them to different classes of repetitive elements, highlight the complexity and importance of this epigenetic regulatory network. Deregulation of these pathways has been implicated in various diseases, including cancer and neurological disorders, making the components of these pathways attractive targets for therapeutic intervention.
Future research will likely focus on further elucidating the dynamic regulation of H3K9me3 at repetitive elements during development and disease, understanding the crosstalk between H3K9me3 and other epigenetic modifications, and developing novel therapeutic strategies to modulate the activity of the H3K9me3-mediated silencing machinery for the treatment of human diseases. The continued development and application of advanced genomic and proteomic techniques will be crucial for unraveling the remaining mysteries of this critical silencing symphony.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. molecular-neurogenetics.lu.se [molecular-neurogenetics.lu.se]
- 6. Suv39h-catalyzed H3K9me3 is critical for euchromatic genome organization and the maintenance of gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HP1 recruits activity-dependent neuroprotective protein to H3K9me3 marked pericentromeric heterochromatin for silencing of major satellite repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pericentric H3K9me3 Formation by HP1 Interaction-defective Histone Methyltransferase Suv39h1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The H3K9 Methylation Writer SETDB1 and Its Reader MPP8 Cooperate to Silence Satellite DNA Repeats in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric distribution of parental H3K9me3 in S phase silences L1 elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Maintaining memory of silencing at imprinted differentially methylated regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KAP1 regulates endogenous retroviruses in adult human cells and contributes to innate immune control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Co-transcriptional genome surveillance by HUSH is coupled to termination machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pericentric H3K9me3 Formation by HP1 Interaction-defective Histone Methyltransferase Suv39h1 [jstage.jst.go.jp]
- 18. Histone H3.3 is required for endogenous retroviral element silencing in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA methylation and SETDB1/H3K9me3 regulate predominantly distinct sets of genes, retroelements and chimaeric transcripts in mouse ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. H1 linker histones silence repetitive elements by promoting both histone H3K9 methylation and chromatin compaction - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Landscape of H3K9me3: A Technical Guide to its Regulation in Development and Cell Fate
For Immediate Release
Philadelphia, PA – December 7, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the dynamic regulation of histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and its critical role in embryonic development and cell fate determination. This whitepaper provides a detailed examination of the molecular mechanisms governing H3K9me3 deposition and removal, summarizes key quantitative data, and presents detailed experimental protocols for its study.
H3K9me3, a hallmark of transcriptionally silent heterochromatin, is pivotal in maintaining genome stability and silencing repetitive elements. Emerging evidence, detailed in this guide, highlights its dynamic nature and crucial function in orchestrating lineage-specific gene expression programs. The guide explores how the precise establishment and removal of H3K9me3 are essential for the proper progression of development, from the earliest embryonic stages to the specification of diverse cell lineages.
Core Concepts in H3K9me3 Regulation
The dynamic regulation of H3K9me3 is governed by the coordinated action of histone methyltransferases (HMTs) and demethylases (KDMs). Key "writer" enzymes responsible for establishing H3K9me3 include SUV39H1, SUV39H2, SETDB1, and G9a. Conversely, "eraser" enzymes, primarily from the KDM4/JMJD2 family, actively remove this repressive mark.
This guide delves into the intricate signaling pathways that modulate the activity and recruitment of these enzymes, thereby shaping the H3K9me3 landscape. These pathways include:
-
MAPK/ERK Signaling: This pathway plays a crucial role in preventing the ectopic formation of H3K9me3 domains at genes essential for mesoderm and endoderm differentiation.[1][2]
-
NF-κB Signaling: The NF-κB pathway can control H3K9me3 levels, particularly at intronic LINE-1 retroelements, thereby influencing the expression of hematopoietic stem cell genes.[3][4]
-
Wnt Signaling: The Wnt pathway is implicated in the epigenetic regulation of cell fate, with connections to H3K9me3 dynamics in various developmental contexts, including embryonal rhabdomyosarcoma.[5]
-
SUMOylation: Post-translational modification by SUMO is required for the recruitment of SETDB1 to specific genomic loci, facilitating H3K9me3 deposition and gene silencing.[6][7][8]
Quantitative Insights into H3K9me3 Dynamics
Understanding the quantitative changes in H3K9me3 is essential for elucidating its regulatory roles. This guide summarizes key findings on the dynamic levels of this histone mark across various developmental transitions and cellular states.
| Cellular Context | Change in H3K9me3 Levels | Key Genes/Regions Affected | Reference |
| Embryonic Stem Cell (ESC) Differentiation | Step-wise increase | Nanog locus | [9] |
| Human Pluripotent Stem Cell (hPSC) to Mesoderm/Endoderm Differentiation | Global increase | EMT and lineage-specific genes | [1] |
| Hematopoietic Stem Cells (HSCs) post-Ionizing Radiation | Genome-wide decrease | Intronic L1Md elements | [10] |
| SCNT Embryos vs. IVF Embryos | Significantly lower in RG-SCNT embryos at 4-cell and blastocyst stages | Global | [11] |
| SETDB1 Depletion in Macrophages | Signal loss at specific sites | Enhancers active in other cell types | [12] |
Visualizing the Regulatory Networks
To provide a clear visual representation of the complex interactions governing H3K9me3 dynamics, this guide includes diagrams of key signaling pathways and experimental workflows generated using the Graphviz DOT language.
References
- 1. biorxiv.org [biorxiv.org]
- 2. MAPK/ERK signaling blocks ectopic H3K9me3 heterochromatin formation to confer mesoderm and endoderm developmental competence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling controls H3K9me3 levels at intronic LINE-1 and hematopoietic stem cell genes in cis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling controls H3K9me3 levels at intronic LINE-1 and hematopoietic stem cell genes in cis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanism of SUMOylation-Mediated Regulation of Type I IFN Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of MBD1-mediated transcriptional repression by SUMO and PIAS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. H3K9 trimethylation in active chromatin restricts the usage of functional CTCF sites in SINE B2 repeats - PMC [pmc.ncbi.nlm.nih.gov]
The interplay between H3K9me3 and other histone modifications
An In-depth Technical Guide on the Interplay Between H3K9me3 and Other Histone Modifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone modifications are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. Among these, the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3) is a canonical mark of transcriptionally silent heterochromatin. However, the function of H3K9me3 is not isolated; it engages in a complex interplay with other histone modifications to fine-tune the epigenetic landscape. This technical guide provides a detailed exploration of the crosstalk between H3K9me3 and other key histone marks, including H3K4me3, H3K27me3, H4K20me3, and histone acetylation. We delve into the molecular mechanisms governing these interactions, their biological consequences, and their implications for disease and therapeutic development. This document also provides detailed experimental protocols for studying these modifications and summarizes key quantitative data in a structured format.
Introduction to H3K9me3 and Epigenetic Crosstalk
H3K9me3 is a post-translational modification (PTM) catalyzed by histone methyltransferases (HMTs), primarily the SUV39H family and SETDB1. It serves as a docking site for Heterochromatin Protein 1 (HP1), which is crucial for the establishment and maintenance of heterochromatin. This condensed chromatin state is generally associated with transcriptional repression of genes, satellite repeats, and transposable elements, thereby safeguarding genome stability.
The "histone code" hypothesis posits that a combination of histone modifications is read by effector proteins to determine the downstream cellular response. The interplay, or "crosstalk," between different modifications can be synergistic or antagonistic, creating a highly dynamic and responsive regulatory system. Understanding the interplay of H3K9me3 with other marks is critical for deciphering the complexities of gene regulation in both normal development and disease.
The Antagonistic Relationship with H3K4me3
One of the most well-characterized examples of histone crosstalk is the mutual exclusivity of H3K9me3 and H3K4me3. H3K4me3 is a hallmark of active gene promoters, and its presence is strongly anti-correlated with H3K9me3.
Molecular Mechanisms:
-
Enzyme Competition and Substrate Modification: The enzymes responsible for writing these marks have opposing activities. For instance, the H3K4me3 methyltransferase complex, COMPASS, is often found at active promoters, while H3K9me3 methyltransferases are recruited to regions destined for silencing.
-
Reader Protein Inhibition: The binding of reader proteins for one mark can sterically hinder the binding of readers for the opposing mark. For example, the Tudor domain of the KDM4A (JmjD2A) demethylase, which removes H3K9me3, specifically recognizes H3K4me3, suggesting a mechanism for reinforcing active chromatin states.
-
Demethylase Activity: The presence of one mark can recruit demethylases that erase the opposing mark. For instance, the H3K9me3 demethylase KDM4A is often enriched at active promoters.
Biological Significance: This antagonistic relationship establishes sharp boundaries between active and silent chromatin domains, which is essential for precise gene expression patterns. The disruption of this balance is a common feature in various cancers.
Crosstalk with H3K27me3 and Polycomb Repressive Complexes
H3K27me3 is another repressive mark, deposited by the Polycomb Repressive Complex 2 (PRC2). While both H3K9me3 and H3K27me3 lead to gene silencing, they typically mark distinct regions of the genome and establish different forms of heterochromatin.
-
H3K9me3: Associated with constitutive heterochromatin, which is generally stable and silences repetitive elements.
-
H3K27me3: Associated with facultative heterochromatin, which is more dynamic and involved in cell-type-specific gene silencing during development.
Interplay and Segregation:
-
In embryonic stem cells, H3K27me3-marked domains are often poised for either activation or repression. Upon differentiation, some of these regions may acquire H3K9me3 to become more stably silenced.
-
There is evidence of a functional antagonism, where the presence of one mark can inhibit the deposition of the other, contributing to their largely non-overlapping distribution.
Synergistic Interactions with H4K20me3
H4K20me3, the trimethylation of histone H4 at lysine 20, is another hallmark of constitutive heterochromatin and often co-localizes with H3K9me3.
Molecular Mechanisms:
-
Recruitment Cascade: The H3K9me3-binding protein HP1 directly recruits the H4K20 methyltransferase SUV4-20H. This creates a positive feedback loop where H3K9me3 deposition leads to H4K20me3, further stabilizing the heterochromatic state.
Biological Significance: This synergistic relationship is crucial for the formation of higher-order chromatin structure and the stable silencing of pericentromeric heterochromatin, which is vital for proper chromosome segregation during cell division.
Antagonism with Histone Acetylation
Histone acetylation, primarily on H3 and H4 tails, is a well-established mark of active chromatin. It neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that is permissive for transcription.
Molecular Mechanisms:
-
Opposing Enzyme Activities: Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are the "writers" and "erasers" of acetylation, respectively. HDACs are often recruited to H3K9me3-marked regions, leading to the removal of acetyl groups and chromatin compaction.
-
Reader Protein Binding: The binding of HP1 to H3K9me3 can be inhibited by acetylation on the same histone tail, preventing the establishment of a heterochromatic state.
Quantitative Data Summary
The following tables summarize key quantitative findings regarding the interplay of H3K9me3 with other histone modifications.
Table 1: Co-occurrence and Mutual Exclusivity of Histone Marks
| Histone Mark Pair | Relationship | Typical Genomic Location | Key Enzymes Involved |
| H3K9me3 & H3K4me3 | Antagonistic / Mutually Exclusive | Boundaries of active/silent domains | SUV39H1/2, SETDB1 vs. MLL/COMPASS |
| H3K9me3 & H3K27me3 | Largely Mutually Exclusive | Distinct repressive domains | SUV39H1/2 vs. EZH2 (PRC2) |
| H3K9me3 & H4K20me3 | Synergistic / Co-localizing | Constitutive heterochromatin | SUV39H1/2 and SUV4-20H |
| H3K9me3 & H3/H4 Acetylation | Antagonistic | Boundaries of active/silent domains | SUV39H1/2 vs. various HATs (e.g., p300/CBP) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To map the genome-wide distribution of a specific histone modification.
Protocol:
-
Cell Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., anti-H3K9me3).
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight in the presence of high salt.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for the histone modification.
CUT&RUN (Cleavage Under Targets and Release Using Nuclease)
Objective: An alternative to ChIP-seq with lower background and requiring fewer cells.
Protocol:
-
Cell Permeabilization: Permeabilize cells and bind them to concanavalin (B7782731) A-coated magnetic beads.
-
Antibody Incubation: Incubate the cells with a primary antibody against the histone modification of interest.
-
pA-MNase Binding: Add protein A-micrococcal nuclease (pA-MNase) fusion protein, which will bind to the antibody.
-
Targeted Cleavage: Activate the MNase with Ca2+ to cleave the DNA surrounding the target histone modification.
-
Fragment Release: Chelate the Ca2+ with EGTA to stop the reaction and release the cleaved fragments into the supernatant.
-
DNA Purification: Purify the DNA from the supernatant.
-
Library Preparation and Sequencing: Proceed with library preparation and sequencing as in ChIP-seq.
Visualizing Molecular Interactions and Workflows
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Interplay between H3K9me3 and other key histone modifications.
Caption: A simplified workflow diagram for a ChIP-seq experiment.
Caption: The signaling pathway leading to heterochromatin formation.
Implications for Drug Development
The intricate crosstalk between histone modifications presents both opportunities and challenges for therapeutic intervention.
-
Targeting "Writer," "Reader," and "Eraser" Proteins: Small molecule inhibitors targeting the enzymes that deposit (writers), bind to (readers), or remove (erasers) these marks are a major focus of drug discovery. For example, inhibitors of H3K9me3 demethylases (like KDM4s) are being explored as potential cancer therapies.
-
Combination Therapies: Given the interplay between different modifications, combination therapies that target multiple epigenetic pathways may be more effective than single-agent treatments. For instance, combining an HDAC inhibitor with a G9a/GLP inhibitor (which catalyzes H3K9me2) has shown synergistic effects in some cancer models.
-
Biomarker Development: The status of H3K9me3 and its related marks could serve as valuable biomarkers for disease diagnosis, prognosis, and predicting response to therapy.
Conclusion
is a critical layer of epigenetic regulation that governs genome function. The antagonistic and synergistic relationships between these marks create a dynamic and robust system for controlling gene expression and maintaining genome stability. A deeper understanding of this crosstalk, facilitated by powerful techniques like ChIP-seq and CUT&RUN, will continue to uncover fundamental biological principles and pave the way for novel therapeutic strategies targeting the epigenome. The development of drugs that can modulate these interactions holds immense promise for the treatment of a wide range of diseases, including cancer and developmental disorders.
H3K9me3 Domains: A Formidable Barrier to Cellular Reprogramming
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ability to reprogram somatic cells into a pluripotent state holds immense promise for regenerative medicine and disease modeling. However, the process is often inefficient, hindered by a multitude of epigenetic roadblocks. Among the most significant of these is the repressive histone modification, trimethylation of lysine (B10760008) 9 on histone H3 (H3K9me3). This mark is a hallmark of condensed, transcriptionally silent heterochromatin, which acts as a physical and biochemical barrier, impeding the access of reprogramming factors to key pluripotency genes. This technical guide provides a comprehensive overview of the molecular mechanisms by which H3K9me3 domains obstruct cellular reprogramming, details the experimental protocols used to study these phenomena, and presents quantitative data to illustrate the impact of this epigenetic barrier.
The Molecular Basis of the H3K9me3 Barrier
Cellular identity is intrinsically linked to the epigenetic landscape, with H3K9me3 playing a pivotal role in silencing lineage-inappropriate genes.[1][2][3] During somatic cell reprogramming, whether through the expression of Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) to generate induced pluripotent stem cells (iPSCs) or via somatic cell nuclear transfer (SCNT), the existing epigenetic memory of the somatic cell must be erased and a new, pluripotent epigenome established.[1][4][5]
H3K9me3-marked heterochromatin presents a multi-faceted barrier to this process:
-
Compacted Chromatin Structure: H3K9me3 recruits effector proteins, most notably Heterochromatin Protein 1 (HP1), which oligomerize to induce a highly condensed chromatin structure.[6][7] This compaction physically obstructs the binding of the reprogramming transcription factors to their target DNA sequences within these domains.[1][2]
-
Repression of Pluripotency Loci: Key pluripotency genes, such as Nanog and Oct4, are often embedded within these H3K9me3-rich regions in somatic cells, termed Differentially Bound Regions (DBRs).[1][2] The repressive nature of these domains prevents the transcriptional activation of these genes, which is essential for successful reprogramming.
-
Maintenance of Somatic Identity: The stable inheritance of H3K9me3 patterns through cell division helps to maintain the differentiated state of the somatic cell, actively resisting the transition to a pluripotent state.[8]
Key Enzymatic Players
The establishment, maintenance, and removal of H3K9me3 are tightly regulated by a cohort of enzymes:
-
Histone Methyltransferases (HMTs): The primary writers of the H3K9me3 mark are SUV39H1, SUV39H2, and SETDB1.[1][9][][11][12] These enzymes are often found in complexes with other proteins, such as HP1, which can facilitate the spreading of the H3K9me3 mark along the chromatin fiber.[1][6][7][13][14]
-
Histone Demethylases (KDMs): The erasure of H3K9me3 is catalyzed by the KDM4 family of histone demethylases (e.g., KDM4A, KDM4B, KDM4C).[13][15] The activity of these enzymes is crucial for overcoming the H3K9me3 barrier and is often a rate-limiting step in the reprogramming process.
Signaling Pathways Modulating the H3K9me3 Barrier
External signals can influence the epigenetic landscape during reprogramming. The Bone Morphogenetic Protein (BMP) signaling pathway, for instance, has been shown to reinforce the H3K9me3 barrier.
BMP signaling has been identified as a critical pathway that can arrest reprogramming at an intermediate stage.[16][17] Mechanistically, the activation of BMP receptors leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus and upregulate the expression of H3K9 methyltransferases like SETDB1.[18] This results in increased H3K9me3 deposition at pluripotency loci, thereby stabilizing the partially reprogrammed state and preventing the full conversion to iPSCs.[16][17]
Quantitative Impact of H3K9me3 Modulation on Reprogramming
Manipulating the levels of H3K9me3 has a profound and quantifiable effect on the efficiency of cellular reprogramming. The following table summarizes key findings from various studies.
| Experimental Intervention | Cell Type | Reprogramming Method | Observed Effect on Efficiency | Reference |
| Knockdown of SUV39H1/H2 | Human Fibroblasts | iPSC Generation | Increased Oct4 and Sox2 binding to DBRs | [1] |
| Overexpression of KDM4B | Mouse Embryonic Fibroblasts | iPSC Generation | Significant improvement in iPSC generation efficiency | [19] |
| Knockdown of SETDB1 | Pre-iPSCs | iPSC Generation | Allowed partially reprogrammed cells to progress to full iPSCs | [1] |
| Inhibition of SETDB1 | Pre-iPSCs with Vitamin C | iPSC Generation | Promoted conversion of pre-iPSCs to iPSCs with up to 100% efficiency | [15] |
| Injection of KDM4D mRNA | Monkey Embryos | SCNT | Improved blastocyst development and pregnancy rate | [2] |
| Knockdown of STAT3 (downstream effector) | Human Skin Fibroblasts | iPSC Generation | Decreased reprogramming efficiency | [20] |
| Retroviral Vector Transduction | BJ Fibroblasts | iPSC Generation | 0.01% reprogramming efficiency | [21] |
| Sendai Virus Vector Transduction | BJ Fibroblasts | iPSC Generation | 0.05% reprogramming efficiency | [21] |
| Episomal Vector Transfection | BJ Fibroblasts | iPSC Generation | 0.05% reprogramming efficiency | [21] |
Experimental Protocols for Studying the H3K9me3 Barrier
A variety of sophisticated techniques are employed to investigate the role of H3K9me3 in reprogramming. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K9me3
ChIP-seq is the gold-standard method for genome-wide mapping of histone modifications.[9][12][22][23][24]
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Preparation: Lyse cells and isolate nuclei. Extract chromatin and shear it to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K9me3. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washes and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating and treat with proteinase K to digest proteins. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for H3K9me3.
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is used to identify regions of open chromatin, providing a complementary view to the repressive H3K9me3 domains.[11][15][25][26][27]
Methodology:
-
Cell Lysis and Nuclear Isolation: Lyse a small number of cells and isolate the nuclei.
-
Tagmentation: Treat the nuclei with a hyperactive Tn5 transposase, which simultaneously cuts accessible DNA and ligates sequencing adapters.
-
DNA Purification: Purify the "tagmented" DNA fragments.
-
PCR Amplification: Amplify the library of DNA fragments using PCR.
-
Sequencing and Data Analysis: Perform high-throughput sequencing and analyze the data to identify regions of open chromatin.
Quantification of Reprogramming Efficiency
Accurately measuring reprogramming efficiency is crucial for assessing the impact of H3K9me3 modulation.[][28][29][30]
Methodology:
-
Cell Seeding: Plate a known number of somatic cells for reprogramming.
-
Reprogramming Induction: Introduce reprogramming factors using viral (e.g., Sendai, retrovirus) or non-integrating (e.g., episomal plasmids, mRNA) methods.[21][29][30]
-
Colony Counting: After a defined period (typically 2-4 weeks), stain the cells for markers of pluripotency, such as Alkaline Phosphatase (AP) or TRA-1-60.
-
Calculation: Count the number of positive colonies and divide by the initial number of cells plated to determine the reprogramming efficiency.
Conclusion and Future Directions
The trimethylation of H3K9 stands as a significant and well-characterized barrier to the artificial induction of pluripotency. The dense, repressive chromatin environment created by H3K9me3 domains effectively silences key pluripotency genes and resists the profound epigenetic remodeling required for a change in cell fate. A deep understanding of the molecular players and signaling pathways that govern the dynamics of H3K9me3 is paramount for the development of strategies to enhance reprogramming efficiency.
Future research will likely focus on the development of small molecule inhibitors of H3K9 methyltransferases and activators of H3K9 demethylases that can be transiently applied to improve the speed and yield of iPSC generation. Furthermore, a more detailed understanding of the crosstalk between H3K9me3 and other epigenetic modifications will provide a more holistic view of the reprogramming process and may reveal novel targets for intervention. Ultimately, the ability to precisely and efficiently erase the H3K9me3-associated epigenetic memory will be a critical step towards realizing the full therapeutic potential of cellular reprogramming.
References
- 1. The HP1α–CAF1–SetDB1‐containing complex provides H3K9me1 for Suv39‐mediated K9me3 in pericentric heterochromatin | EMBO Reports [link.springer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Somatic cell nuclear transfer - Wikipedia [en.wikipedia.org]
- 5. Monitoring Histone Methylation (H3K9me3) Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SETDB1-dependent heterochromatin stimulates alternative lengthening of telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Somatic cell nuclear transfer derived stem cells [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 11. ATAC-seq - Wikipedia [en.wikipedia.org]
- 12. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 13. The HP1alpha-CAF1-SetDB1-containing complex provides H3K9me1 for Suv39-mediated K9me3 in pericentric heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The HP1α-CAF1-SetDB1-containing complex provides H3K9me1 for Suv39-mediated K9me3 in pericentric heterochromatin - Universidad Andrés Bello [researchers.unab.cl]
- 15. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 16. Somatic Cell Nuclear Transfer (SCNT) — DRZE [drze.de]
- 17. Somatic cell nuclear transfer | Research Starters | EBSCO Research [ebsco.com]
- 18. Somatic cell nuclear transfer and derivation of embryonic stem cells in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. STAT3 modulates reprogramming efficiency of human somatic cells; insights from autosomal dominant Hyper IgE syndrome caused by STAT3 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reprogramming Methods Do Not Affect Gene Expression Profile of Human Induced Pluripotent Stem Cells [mdpi.com]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. researchgate.net [researchgate.net]
- 25. ATAC-Seq: The Definitive Guide to Chromatin Accessibility, Protocols, and Low-Bias Kits | EpigenTek [epigentek.com]
- 26. Chromatin accessibility profiling by ATAC-seq | Springer Nature Experiments [experiments.springernature.com]
- 27. A plate-based single-cell ATAC-seq workflow for fast and robust profiling of chromatin accessibility | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. Human iPSC Reprogramming Success: The Impact of Approaches and Source Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Induced Pluripotent Stem Cell Reprogramming Protocols [sigmaaldrich.com]
H3K9me3 involvement in regulating apoptosis, autophagy, and DNA repair
An In-depth Technical Guide to the Role of H3K9me3 in Apoptosis, Autophagy, and DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) is a hallmark of constitutive heterochromatin and is traditionally associated with transcriptional repression.[1][2] Emerging evidence, however, has unveiled its dynamic and critical roles in a spectrum of cellular processes far beyond gene silencing, including the regulation of apoptosis, autophagy, and the DNA damage response.[3][4] Understanding the intricate involvement of H3K9me3 in these pathways is paramount for developing novel therapeutic strategies, particularly in oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms through which H3K9me3 governs these three fundamental cellular processes. It details the key enzymatic players, signaling cascades, and regulatory outcomes. Furthermore, this document offers structured quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways to facilitate a deeper understanding and further investigation by researchers and drug development professionals.
H3K9me3 in the Regulation of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and the elimination of damaged or cancerous cells. H3K9me3 has been identified as a significant epigenetic regulator in this pathway, primarily by controlling the expression of key apoptotic factors.
Molecular Mechanism: The Hypoxia-p53 Axis
A prominent mechanism of H3K9me3-mediated apoptosis regulation is observed under hypoxic conditions, a common feature of solid tumors.[1] In severe hypoxia, there is an oxygen-dependent increase in global H3K9me3 levels. This epigenetic alteration is mediated by the histone methyltransferase SETDB1. The elevated H3K9me3 leads to the transcriptional repression of the APAK (ATM and p53-Associated KZNF Protein) gene.[1] APAK is a negative regulator of the tumor suppressor p53; it binds to p53 in unstressed cells and recruits HDAC1 to inhibit its acetylation and pro-apoptotic function.[1]
By repressing APAK, the increased H3K9me3 under hypoxia unleashes p53 activity, leading to the transcriptional activation of pro-apoptotic genes and subsequent cell death.[1] This creates a novel mechanistic link between the cellular stress response (hypoxia), epigenetic modifications (H3K9me3), and a key tumor suppressor pathway (p53).
References
- 1. H3K9me3 facilitates hypoxia-induced p53-dependent apoptosis through repression of APAK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Studying Protein-H3K9me3 Interactions Using AlphaScreen Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of histones plays a critical role in regulating chromatin structure and gene expression. The trimethylation of lysine (B10760008) 9 on histone H3 (H3K9me3) is a hallmark of heterochromatin and is involved in gene silencing. "Reader" proteins, which contain specialized domains such as Chromodomains, Tudor domains, or PHD fingers, recognize and bind to H3K9me3, recruiting effector complexes that modulate chromatin architecture and function.[1][2] Dysregulation of these interactions is implicated in various diseases, including cancer, making the H3K9me3 recognition module an attractive target for therapeutic intervention.[1]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a powerful bead-based technology well-suited for studying protein-protein and protein-peptide interactions, including the low-affinity interactions often observed in epigenetic regulation.[3][4][5] This technology offers a sensitive, high-throughput, and homogeneous format, eliminating the need for wash steps and making it ideal for screening small molecule libraries.[1][3]
These application notes provide a detailed protocol for utilizing a biotinylated H3K9me3 (1-15) peptide in an AlphaScreen assay to identify and characterize interactions with reader proteins and to screen for potential inhibitors.
Principle of the AlphaScreen Assay
The AlphaScreen technology is a proximity-based assay that relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead.[3][4][6] When the Donor and Acceptor beads are brought into close proximity (within 200 nm) by a biomolecular interaction, a cascade of chemical reactions is initiated upon excitation of the Donor bead at 680 nm.[3][4] The singlet oxygen produced by the Donor bead diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is emitted between 520-620 nm.[4] If there is no interaction between the biomolecules, the beads remain distant, and the singlet oxygen decays before it can reach an Acceptor bead, resulting in no signal.[1]
For studying the interaction between a reader protein and the H3K9me3 peptide, a common strategy involves using a biotinylated H3K9me3 peptide and a His-tagged reader protein.[1] The biotinylated peptide is captured by Streptavidin-coated Donor beads, while the His-tagged protein is captured by Nickel Chelate (Ni-NTA) Acceptor beads.[1][5] The interaction between the peptide and the protein brings the beads together, generating a signal proportional to the extent of binding.
Signaling Pathway Diagram
References
- 1. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
Application Note & Protocol: Fluorescence Polarization Assay for Fluorescently Labeled H3K9me3 (1-15) Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence Polarization (FP) is a robust, solution-based, and homogeneous technique used to monitor molecular interactions in real-time.[1][2][3] This method is particularly well-suited for studying the binding of a small fluorescently labeled molecule (tracer), such as a peptide, to a larger, unlabeled protein.[4][5] The principle of FP is based on the differential rotation of molecules in solution. When excited with plane-polarized light, a small, fluorescently labeled peptide tumbles rapidly, and the emitted light is largely depolarized.[5][6] Upon binding to a larger protein, the tumbling of the peptide-protein complex is significantly slower, resulting in a higher degree of polarization of the emitted light.[5][6] This change in polarization is directly proportional to the fraction of the fluorescently labeled peptide bound to the protein, allowing for the quantitative determination of binding affinities (Kd).[7][8]
This application note provides a detailed protocol for setting up and performing a fluorescence polarization assay to characterize the interaction between a fluorescently labeled histone H3 peptide trimethylated at lysine (B10760008) 9 (H3K9me3, residues 1-15) and its binding partners, often referred to as "reader" proteins. The H3K9me3 mark is a key epigenetic modification involved in transcriptional repression and heterochromatin formation, making its interactions with reader proteins a critical area of study and a target for therapeutic intervention.[9][10]
Assay Principle
The core of this assay is the measurement of the change in fluorescence polarization as a function of the concentration of a reader protein, allowing for the determination of the equilibrium dissociation constant (Kd). Additionally, this setup can be adapted for competitive binding assays to screen for inhibitors that disrupt the H3K9me3-reader protein interaction.
Data Presentation
Quantitative data from a typical H3K9me3 (1-15) FP assay are summarized in the tables below. Table 1 outlines the key parameters for a direct binding assay, while Table 2 provides an example of data from a competitive binding assay.
Table 1: Summary of Direct Binding Assay Parameters
| Parameter | Description | Typical Value Range |
| Fluorescent Tracer | Fluorescently labeled H3K9me3 (1-15) peptide | 1 - 20 nM |
| Reader Protein | H3K9me3 binding protein (e.g., HP1, ATRXADD) | 0 - 10 µM |
| Assay Window (ΔmP) | Difference in millipolarization units between bound and free tracer | > 70 mP |
| Binding Affinity (Kd) | Equilibrium dissociation constant | Low µM to nM range |
| Z'-factor | A measure of assay quality for high-throughput screening | > 0.5 |
Table 2: Example Data for Competitive Binding Assay
| Compound | IC50 (µM) | Ki (µM) |
| Unlabeled H3K9me3 (1-15) Peptide | 5.5 ± 0.2 | ~5 |
| Small Molecule Inhibitor X | 15.2 ± 1.8 | ~14.5 |
| Negative Control Compound Y | > 100 | > 100 |
Experimental Protocols
Materials and Reagents
-
Fluorescently Labeled H3K9me3 (1-15) Peptide: N-terminally or C-terminally labeled with a suitable fluorophore (e.g., Fluorescein, TAMRA). The peptide sequence is ARTKQTARK(me3)STGGKAP.
-
Reader Protein: Purified H3K9me3 binding protein of interest.
-
Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20. The optimal buffer composition should be determined empirically.
-
Microplates: Black, low-binding, 384-well microplates are recommended to minimize background fluorescence and non-specific binding.[11]
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore.
Experimental Workflow Diagram
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 8. raineslab.com [raineslab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. abcam.com [abcam.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application of H3K9me3 (1-15) Peptide in Screening for Small Molecule Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 trimethylated at lysine (B10760008) 9 (H3K9me3) is a hallmark of transcriptionally silent heterochromatin.[1][2][3] This epigenetic modification plays a critical role in maintaining genome stability, regulating gene expression, and is implicated in various pathological conditions, including cancer and neurodegenerative diseases.[1][2][4] The enzymes responsible for adding this mark are histone methyltransferases (HMTs) such as SUV39H1, SUV39H2, and G9a, while histone demethylases (KDMs) remove it.[1][5] The interaction of H3K9me3 with "reader" proteins, like Heterochromatin Protein 1 (HP1), is crucial for the downstream signaling that leads to gene silencing.[5][6] Consequently, small molecule inhibitors targeting the writers, readers, and erasers of H3K9me3 are of significant interest for therapeutic development.[1][2]
The chemically synthesized H3K9me3 (1-15) peptide is a vital tool for identifying and characterizing such inhibitors. This short peptide mimics the N-terminal tail of histone H3 carrying the trimethylated lysine at position 9 and serves as a substrate or binding partner in various biochemical and cellular assays. These assays are amenable to high-throughput screening (HTS) to discover novel chemical entities that can modulate the H3K9me3 signaling pathway.
H3K9me3 Signaling Pathway and Drug Targets
The H3K9me3 signaling pathway is a key regulatory mechanism for gene silencing. It involves a cascade of events initiated by histone methyltransferases and propagated by reader proteins. Small molecule inhibitors can be designed to target different components of this pathway.
Figure 1: H3K9me3 signaling pathway and points of inhibition.
High-Throughput Screening Workflow
A typical workflow for screening small molecule inhibitors using the H3K9me3 (1-15) peptide involves a primary high-throughput screen followed by secondary assays for validation and characterization of hits.
Figure 2: General workflow for small molecule inhibitor screening.
Quantitative Data of Known H3K9me3 Inhibitors
The following table summarizes the inhibitory activities of known small molecules that target components of the H3K9me3 pathway. These values can serve as benchmarks for new screening campaigns.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| BIX-01294 | G9a/GLP | HMTase activity | 1.9 (G9a), 38 (GLP) | [4] |
| Chaetocin | SUV39H1 | HMTase activity | Data not available | [7] |
| SAH | G9a | HTRF | 2.3 | [8] |
| NV03 | UHRF1-TTD | H3K9me3 displacement | Kd = 2.4 | [9] |
| NV01 | UHRF1-TTD | H3K9me3 displacement | Kd = 5 | [10] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme or reader protein.
Experimental Protocols
Protocol 1: AlphaLISA-Based H3K9me3-Reader Interaction Assay
This protocol describes a homogeneous, no-wash assay to screen for inhibitors of the interaction between the H3K9me3 (1-15) peptide and a reader protein (e.g., HP1 or UHRF1).
Principle: The assay utilizes biotinylated H3K9me3 (1-15) peptide, a GST-tagged reader protein, Streptavidin-coated Donor beads, and anti-GST Acceptor beads. When the peptide and reader protein interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which triggers a chemiluminescent signal from the Acceptor beads at 615 nm. Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the AlphaLISA signal.
Figure 3: Principle of the AlphaLISA H3K9me3-reader interaction assay.
Materials:
-
Biotinylated H3K9me3 (1-15) peptide
-
GST-tagged reader protein (e.g., recombinant HP1)
-
AlphaLISA Streptavidin Donor beads
-
AlphaLISA anti-GST Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
384-well white opaque microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Add test compounds and controls (DMSO for negative control, known inhibitor for positive control) to the microplate wells.
-
Reagent Preparation:
-
Prepare a solution of GST-reader protein and biotinylated H3K9me3 (1-15) peptide in assay buffer. The optimal concentrations should be determined empirically through a cross-titration experiment.[11]
-
Prepare a suspension of anti-GST Acceptor beads in assay buffer.
-
-
Reaction Incubation:
-
Add the reader protein/peptide mixture to the wells containing the compounds.
-
Incubate at room temperature for 30-60 minutes to allow for binding to occur.
-
Add the anti-GST Acceptor beads to the wells.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Signal Detection:
-
Add Streptavidin Donor beads to the wells.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Protocol 2: HTRF-Based HMTase Activity Assay
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to screen for inhibitors of HMTs that methylate histone H3 at lysine 9.
Principle: The assay uses a biotinylated H3 (1-21) peptide as a substrate for the HMT enzyme (e.g., G9a or SUV39H1). In the presence of the methyl donor S-adenosylmethionine (SAM), the HMT will methylate the peptide. The methylated peptide is then detected by a europium cryptate (Eu3+)-labeled anti-H3K9me3 antibody and streptavidin-conjugated XL665. When both are bound to the same methylated peptide, FRET occurs from the europium donor to the XL665 acceptor, generating a specific HTRF signal. Inhibitors of the HMT will prevent peptide methylation, resulting in a loss of signal.[12][13]
Materials:
-
Biotinylated H3 (1-21) peptide substrate
-
Recombinant HMT enzyme (e.g., G9a)
-
S-adenosylmethionine (SAM)
-
HTRF anti-H3K9me3-Eu3+ cryptate antibody
-
Streptavidin-XL665
-
Enzymatic reaction buffer
-
HTRF detection buffer
-
384-well low-volume black microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Enzymatic Reaction:
-
Add the HMT enzyme, biotinylated peptide substrate, and test compounds to the microplate wells.
-
Initiate the reaction by adding SAM.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the enzymatic reaction by adding the detection mix containing the anti-H3K9me3-Eu3+ antibody and Streptavidin-XL665 in HTRF detection buffer.
-
Incubate at room temperature for at least 60 minutes to allow for the detection reagents to bind.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) x 10,000.
-
Protocol 3: ELISA-Based HMTase Activity/Inhibition Assay
This protocol outlines a colorimetric ELISA-based assay for measuring HMT activity and inhibition.
Principle: A histone H3 substrate is coated onto microplate wells. The HMT enzyme, along with the test compound and SAM, is added to the wells. The enzyme methylates the substrate, and the newly added methyl groups are detected by a specific anti-H3K9me3 antibody. A secondary HRP-conjugated antibody and a colorimetric substrate are then used to generate a signal that is proportional to the HMT activity.[14][15]
Materials:
-
Microplate pre-coated with histone H3 substrate
-
Recombinant HMT enzyme
-
S-adenosylmethionine (SAM)
-
Primary antibody specific for H3K9me3
-
HRP-conjugated secondary antibody
-
Colorimetric HRP substrate
-
Wash buffer
-
Stop solution
-
Test compounds
Procedure:
-
Enzymatic Reaction:
-
Add the HMT enzyme, SAM, and test compounds to the substrate-coated wells.
-
Incubate at 37°C for 60-90 minutes.
-
-
Antibody Incubation:
-
Wash the wells with wash buffer.
-
Add the primary anti-H3K9me3 antibody and incubate at room temperature for 60 minutes.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate at room temperature for 30-45 minutes.
-
-
Signal Development and Reading:
-
Wash the wells.
-
Add the colorimetric HRP substrate and incubate in the dark for 5-15 minutes.
-
Add the stop solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Conclusion
The H3K9me3 (1-15) peptide is an indispensable tool for the discovery and development of small molecule inhibitors targeting the epigenetic machinery that regulates this critical histone modification. The protocols outlined above, based on robust and high-throughput-compatible technologies like AlphaLISA, HTRF, and ELISA, provide a solid foundation for screening campaigns aimed at identifying novel therapeutics for a range of diseases. Careful assay optimization and validation are crucial for the successful identification of potent and selective inhibitors.
References
- 1. What are H3K9me3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Monitoring Histone Methylation (H3K9me3) Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Histone methyltransferase and demethylase inhibitors | Abcam [abcam.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. revvity.com [revvity.com]
- 14. EpiQuik Histone Methyltransferase Activity/Inhibition Assay Kit (H3K9) | EpigenTek [epigentek.com]
- 15. biocat.com [biocat.com]
Application Notes and Protocols: How to Use Biotinylated H3K9me3 (1-15) for Peptide Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for utilizing biotinylated H3K9me3 (1-15) peptides in pulldown assays. This powerful technique is designed to identify and characterize proteins, often referred to as "readers," that specifically recognize the trimethylation of lysine (B10760008) 9 on histone H3 (H3K9me3), a key epigenetic mark associated with gene silencing and heterochromatin formation.[1][2] Understanding these reader proteins is crucial for deciphering cellular signaling pathways and for the development of novel therapeutic agents targeting epigenetic regulatory mechanisms.
Introduction and Principle of the Assay
Post-translational modifications (PTMs) of histones create a complex signaling network, often referred to as the "histone code," that governs chromatin structure and gene expression.[2] The trimethylation of H3K9 is a hallmark of transcriptionally silent chromatin.[3] Reader proteins recognize these specific modifications and recruit other proteins to regulate chromatin dynamics and gene transcription.[3]
The biotinylated H3K9me3 (1-15) peptide pulldown assay is an affinity-based method used to isolate and identify these reader proteins from complex biological mixtures such as nuclear extracts.[1][2] The principle of the assay relies on the high-affinity and specific interaction between biotin (B1667282) and streptavidin.[4] A synthetic histone H3 peptide (amino acids 1-15) containing the H3K9me3 mark and a C-terminal biotin tag is incubated with a protein lysate. Reader proteins that specifically bind to the H3K9me3 modification are captured. These peptide-protein complexes are then purified using streptavidin-coated beads. Following a series of washes to remove non-specific binders, the enriched proteins are eluted and identified using downstream techniques like mass spectrometry or Western blotting.[1][5]
Materials and Reagents
Peptides:
-
Biotinylated H3K9me3 (1-15) Peptide (e.g., from Sigma, GL Biochem)
-
Biotinylated H3 (1-15) Unmodified Peptide (as a negative control)
Note: It is recommended to use HPLC-purified peptides (>80% purity) with the biotin tag conjugated via a linker at the C-terminus for N-terminal histone peptides.[1]
Beads:
-
Streptavidin-coated magnetic beads (e.g., Streptavidin MagBeads) or Streptavidin Sepharose beads. The choice of beads may influence binding capacity and handling.
Buffers and Solutions:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150-300 mM NaCl, 0.05% NP-40.[6] The salt concentration can be adjusted to modulate stringency.
-
Elution Buffer: 2x SDS-PAGE sample loading buffer (for Western blotting) or a compatible buffer for mass spectrometry (e.g., 50 mM HEPES pH 7.5, 100 mM KAc, 1 mM biotin).[7]
Other:
-
Nuclear or whole-cell extract
-
Protein quantification assay (e.g., BCA assay)
-
Magnetic rack (for magnetic beads) or centrifuge
-
End-over-end rotator
-
Standard laboratory equipment for Western blotting and/or mass spectrometry
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: A schematic of the biotinylated peptide pulldown assay workflow.
Detailed Experimental Protocols
Preparation of Cell Lysate/Nuclear Extract
-
Harvest cells and wash with ice-cold PBS.
-
For nuclear extracts, use a hypotonic buffer to swell the cells, followed by mechanical lysis (e.g., Dounce homogenization) to release the nuclei. Pellet the nuclei and resuspend in a high-salt extraction buffer to solubilize nuclear proteins.
-
For whole-cell lysates, resuspend the cell pellet in Lysis Buffer.
-
Incubate on ice with periodic vortexing.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
Peptide Pulldown Assay
-
Bead Preparation:
-
Resuspend the streptavidin beads in their storage buffer.[8]
-
Transfer the required volume of bead slurry to a new tube.
-
Wash the beads three times with Binding/Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant.[4] For sepharose beads, centrifuge at a low speed (e.g., 500 x g for 3 minutes).[6]
-
-
Peptide-Protein Binding:
-
In separate tubes, add 1-5 µg of the biotinylated H3K9me3 peptide and the unmodified control peptide.
-
Add 500 µg to 2 mg of cell lysate to each tube.
-
Adjust the final volume to 500 µL with Binding/Wash Buffer.
-
Incubate with end-over-end rotation for 2-4 hours to overnight at 4°C.[6]
-
-
Capture of Peptide-Protein Complexes:
-
Add the pre-washed streptavidin beads to each peptide-lysate mixture.
-
Incubate with end-over-end rotation for 1-2 hours at 4°C.[6]
-
-
Washing:
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
For Western Blotting: Add 30-50 µL of 2x SDS-PAGE loading buffer to the beads and boil at 95-100°C for 5-10 minutes.
-
For Mass Spectrometry: Elute the proteins using a compatible buffer, such as one containing 2.5 mM biotin to competitively displace the biotinylated peptide from the streptavidin.[7]
-
Downstream Analysis
Mass Spectrometry for Unbiased Identification
For a comprehensive identification of H3K9me3 interacting proteins, mass spectrometry is the method of choice.[5]
Caption: Workflow for the identification of reader proteins by mass spectrometry.
Western Blotting for Validation
Western blotting is used to confirm the presence of known or suspected H3K9me3 reader proteins in the pulldown eluates.[5]
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the candidate reader protein (e.g., HP1β).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation and Interpretation
Quantitative data from mass spectrometry, such as spectral counts or peptide intensities, should be summarized in a table to compare the proteins enriched by the H3K9me3 peptide versus the unmodified control. This allows for the identification of proteins that specifically interact with the modification.
| Protein ID | Gene Name | H3K9me3 Peptide (Spectral Counts) | Unmodified H3 Peptide (Spectral Counts) | Fold Enrichment |
| P45973 | CBX1 (HP1β) | 128 | 3 | 42.7 |
| Q9Y5K1 | CBX3 (HP1γ) | 95 | 2 | 47.5 |
| O15534 | CBX5 (HP1α) | 150 | 4 | 37.5 |
Note: This is example data. Actual results will vary based on the experimental system.
A successful pulldown will show a significant enrichment of known H3K9me3 readers (e.g., HP1 proteins) in the H3K9me3 pulldown compared to the unmodified control.[1][3]
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Insufficient washing- Non-specific binding to beads | - Increase the number of washes and/or the salt concentration in the wash buffer.- Pre-clear the lysate by incubating with beads alone before adding the peptide. |
| Low Yield of Target Protein | - Inefficient protein binding- Low abundance of the target protein | - Optimize incubation times.- Increase the amount of lysate used. |
| No Specific Enrichment | - Peptide degradation- Inactive beads | - Use fresh, high-quality peptides.- Ensure proper storage and handling of streptavidin beads. |
References
- 1. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Interpret the Results of a Pull-Down Experiment | MtoZ Biolabs [mtoz-biolabs.com]
- 6. mdanderson.org [mdanderson.org]
- 7. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of H3K9me3
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of H3K9me3 in Chromatin Biology and Disease
Histone H3 trimethylated at lysine (B10760008) 9 (H3K9me3) is a canonical epigenetic mark critically associated with transcriptional repression and the formation of constitutive heterochromatin.[1][2][3] This modification plays a pivotal role in maintaining genome stability by silencing repetitive DNA elements and transposons.[1][2] Emerging evidence also highlights the function of H3K9me3 in silencing lineage-inappropriate genes, thereby ensuring the establishment and maintenance of cell identity.[2][4][5]
The deposition of H3K9me3 is primarily catalyzed by histone methyltransferases (HMTs) such as SUV39H1 and SETDB1.[1] These "writer" enzymes are recruited to specific genomic loci through various mechanisms, including interactions with transcription factors and non-coding RNAs.[2] Once established, the H3K9me3 mark is recognized by "reader" proteins, most notably Heterochromatin Protein 1 (HP1), which binds to H3K9me3 through its chromodomain.[6] HP1 subsequently recruits a host of other factors that contribute to chromatin compaction and the formation of a repressive chromatin environment.[6]
Dysregulation of H3K9me3 has been implicated in various pathological conditions, including cancer and developmental disorders.[7][8] Therefore, the ability to accurately map the genomic landscape of H3K9me3 is crucial for understanding its role in gene regulation and for the development of novel therapeutic strategies targeting epigenetic pathways. Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) is the gold-standard technique for this purpose. This document provides a detailed protocol for performing H3K9me3 ChIP, along with expected quantitative outcomes and troubleshooting guidance.
Signaling Pathway for H3K9me3 Deposition and Heterochromatin Formation
The establishment of H3K9me3-mediated gene silencing is a multi-step process involving a cascade of enzymatic activities and protein-protein interactions. The following diagram illustrates a key pathway for H3K9me3 deposition.
Experimental Protocols
This section provides a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) for the H3K9me3 histone modification.
H3K9me3 ChIP Experimental Workflow
The overall workflow for a H3K9me3 ChIP experiment is depicted in the diagram below, from cell crosslinking to DNA purification.
Detailed Step-by-Step Protocol
I. Cell Crosslinking and Harvesting
-
Culture cells to approximately 80-90% confluency.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature with gentle agitation.
-
For adherent cells, wash twice with ice-cold PBS. For suspension cells, pellet by centrifugation and wash the pellet twice with ice-cold PBS.
-
Scrape adherent cells in ice-cold PBS containing protease inhibitors. Pellet both adherent and suspension cells by centrifugation at 2,000 rpm for 5 minutes at 4°C.
II. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in cell lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors) and incubate on ice for 10 minutes.
-
Pellet the nuclei by centrifugation at 5,000 rpm for 5 minutes at 4°C.
-
Resuspend the nuclear pellet in nuclei lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors) and incubate on ice for 10 minutes.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical and should be performed for each cell type and instrument.
-
Pellet cellular debris by centrifugation at 13,000 rpm for 10 minutes at 4°C. The supernatant contains the sheared chromatin.
III. Immunoprecipitation
-
Dilute the chromatin with ChIP dilution buffer (e.g., containing Triton X-100, NaCl, and protease inhibitors).
-
Set aside a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.
-
Add the H3K9me3 specific antibody (typically 1-5 µg) and incubate overnight at 4°C with rotation. Also, set up a negative control immunoprecipitation with a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.
IV. Washes and Elution
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Perform the following series of washes, each for 5 minutes at 4°C with rotation:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer (twice)
-
-
After the final wash, remove all TE buffer.
-
Elute the chromatin from the beads by adding SDS elution buffer and incubating at 65°C for 15 minutes with vortexing.
-
Pellet the beads and transfer the supernatant containing the eluted chromatin to a new tube.
V. Reverse Crosslinking and DNA Purification
-
Add NaCl to the eluted ChIP samples and the input control to a final concentration of 0.2 M.
-
Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde crosslinks.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Elute the purified DNA in nuclease-free water or a suitable buffer.
Data Presentation and Quality Control
Quantitative Data Summary
The following tables provide expected quantitative outcomes for H3K9me3 ChIP experiments. These values can serve as a benchmark for experimental success.
Table 1: Expected DNA Yield from H3K9me3 ChIP
| Starting Material (per IP) | Typical DNA Yield | Notes |
| 1 x 107 cells | 10 - 100 ng | Yield is dependent on cell type, antibody quality, and the abundance of the H3K9me3 mark. |
| 25 µg of chromatin | 10 - 50 ng | A common starting amount for robust signal. |
Table 2: Expected Enrichment for H3K9me3 ChIP-qPCR Control Loci
| Control Locus Type | Example Loci | Expected Enrichment (% of Input) |
| Positive Control | Satellite repeats (e.g., Sat2) | High enrichment (e.g., >1-5%) |
| Heterochromatic genes | Varies by gene and cell type | |
| Negative Control | Housekeeping gene promoters (e.g., GAPDH, ACTB) | Low to no enrichment (e.g., <0.1%) |
| Euchromatic regions | Low to no enrichment |
Table 3: Key Quality Control Metrics for H3K9me3 ChIP-seq
| Metric | Description | Recommended Value |
| Sequencing Depth | Total number of mapped reads. | >45 million for broad marks like H3K9me3.[9][10] |
| Library Complexity (NRF) | Non-Redundant Fraction: Ratio of non-duplicate to total reads. | >0.8 |
| Fraction of Reads in Peaks (FRiP) | Percentage of reads that fall into called peaks. | >1% (can be lower for very few target sites).[11] |
| Normalized Strand Cross-Correlation (NSC) | A measure of signal-to-noise ratio. | >1.05 |
| Relative Strand Cross-Correlation (RSC) | A measure of signal-to-noise ratio. | >0.8 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DNA Yield | - Insufficient starting material.- Inefficient cell lysis or chromatin shearing.- Poor antibody performance.- Inefficient elution. | - Increase the number of cells or amount of chromatin.- Optimize lysis and sonication conditions.- Use a ChIP-validated antibody.- Increase elution time or temperature. |
| High Background in IgG Control | - Too much antibody.- Non-specific binding to beads.- Contaminated reagents. | - Titrate the antibody concentration.- Include a pre-clearing step.- Prepare fresh buffers. |
| No Enrichment at Positive Control Loci | - Inefficient immunoprecipitation.- Incorrect primers for qPCR.- Over-crosslinking masking the epitope. | - Ensure proper antibody incubation and bead capture.- Validate qPCR primers.- Reduce formaldehyde crosslinking time. |
| Low Library Complexity in ChIP-seq | - Insufficient starting DNA for library preparation.- Over-amplification during PCR. | - Start with a higher amount of ChIP DNA.- Reduce the number of PCR cycles. |
References
- 1. learn.cellsignal.com [learn.cellsignal.com]
- 2. ChIP-seq library complexity and cross-correlation quality metric – ENCODE [encodeproject.org]
- 3. NF-κB signaling controls H3K9me3 levels at intronic LINE-1 and hematopoietic stem cell genes in cis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Commercial ChIP-Seq Library Preparation Kits Performed Differently for Different Classes of Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioinformatics-core-shared-training.github.io [bioinformatics-core-shared-training.github.io]
- 7. researchgate.net [researchgate.net]
- 8. Impact of artifact removal on ChIP quality metrics in ChIP-seq and ChIP-exo data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Statistical guidelines for quality control of next-generation sequencing techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: H3K9me3 (1-15) Peptide as a Substrate for Histone Demethylase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine (B10760008) 9 (H3K9) is a hallmark of transcriptionally silent heterochromatin. The dynamic nature of this epigenetic mark is maintained by the balanced activity of histone methyltransferases and histone demethylases (KDMs). Dysregulation of H3K9 methylation has been implicated in various diseases, including cancer, making the enzymes that modulate this mark attractive therapeutic targets.[1][2]
The Jumonji C (JmjC) domain-containing histone demethylases, such as the KDM4/JMJD2 subfamily, are Fe(II) and α-ketoglutarate-dependent oxygenases that catalyze the removal of methyl groups from H3K9me3.[3][4] To facilitate the study of these enzymes and the screening of their inhibitors, synthetic peptides corresponding to the N-terminal tail of histone H3 are widely used as substrates in in vitro demethylase assays. The H3K9me3 (1-15) peptide (Sequence: ARTKQTARK(me3)STGGKA) represents a specific and reliable substrate for monitoring the activity of H3K9me3-specific demethylases.
These application notes provide detailed protocols for utilizing the H3K9me3 (1-15) peptide in various histone demethylase assay formats, along with a compilation of relevant quantitative data to aid in experimental design and data interpretation.
Signaling Pathway
Caption: Enzymatic demethylation of H3K9me3 by JmjC histone demethylases.
Experimental Protocols
Several assay formats can be employed to measure the demethylation of the H3K9me3 (1-15) peptide. Below are detailed protocols for two common non-radioactive methods: a MALDI-TOF mass spectrometry-based assay and a homogeneous AlphaLISA® assay.
MALDI-TOF Mass Spectrometry Assay
This label-free method directly measures the mass change of the peptide substrate upon demethylation, providing a definitive and quantitative readout of enzyme activity.
Experimental Workflow
Caption: Workflow for a MALDI-TOF MS-based histone demethylase assay.
Materials and Reagents:
-
H3K9me3 (1-15) peptide
-
Recombinant histone demethylase (e.g., KDM4A, JMJD2A)
-
HEPES buffer (50 mM, pH 7.5)
-
Ammonium iron(II) sulfate (B86663) hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
α-Ketoglutarate (2-oxoglutarate, 2OG)
-
L-Ascorbic acid
-
Methanol (for quenching)
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
Microcentrifuge tubes or microplates
Procedure:
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.5.
-
Prepare Reagent Stocks:
-
H3K9me3 (1-15) peptide: 1 mM in water
-
KDM4A: 100 µM in an appropriate storage buffer
-
(NH₄)₂Fe(SO₄)₂·6H₂O: 10 mM in water (prepare fresh)
-
α-Ketoglutarate: 20 mM in water
-
L-Ascorbic acid: 10 mM in water (prepare fresh)
-
-
Set up the Demethylase Reaction (20 µL final volume):
-
In a microcentrifuge tube, combine the following in order:
-
13 µL Water
-
2 µL 10x Assay Buffer (500 mM HEPES, pH 7.5)
-
2 µL Cofactor Mix (100 µM Fe(II), 2 mM α-KG, 1 mM L-Ascorbic acid final concentrations)
-
1 µL H3K9me3 (1-15) peptide (100 µM final concentration)
-
2 µL Recombinant KDM4A (1 µM final concentration)
-
-
Include a "no enzyme" control by adding 2 µL of enzyme storage buffer instead of the enzyme.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on the enzyme's activity.
-
Quench the Reaction: Stop the reaction by adding an equal volume (20 µL) of methanol.
-
MALDI-TOF MS Analysis:
-
Spot 1 µL of the quenched reaction mixture onto a MALDI plate.
-
Immediately add 1 µL of MALDI matrix solution and allow it to co-crystallize.
-
Acquire mass spectra in the appropriate mass range to detect the H3K9me3 peptide and its demethylated products (H3K9me2, H3K9me1, H3K9me0). The expected mass shift is -14 Da for each methyl group removed.
-
-
Data Analysis: Determine the relative peak intensities of the substrate and product peptides to calculate the percentage of substrate conversion.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
This is a high-throughput, bead-based immunoassay that does not require wash steps. The assay measures the demethylation of a biotinylated H3K9me3 (1-15) peptide.
Experimental Workflow
Caption: Workflow for an AlphaLISA-based histone demethylase assay.
Materials and Reagents:
-
Biotinylated H3K9me3 (1-15) peptide
-
Recombinant histone demethylase (e.g., KDM4C/JMJD2C)
-
AlphaLISA® Histone H3K9me2 Detection Kit (or individual components: Streptavidin-coated Donor beads, Protein A-coated Acceptor beads, anti-H3K9me2 antibody)
-
AlphaLISA® Assay Buffer
-
Cofactors: (NH₄)₂Fe(SO₄)₂·6H₂O, α-Ketoglutarate, L-Ascorbic acid
-
White opaque 384-well microplates
-
An AlphaLISA®-compatible plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the biotinylated H3K9me3 (1-15) peptide, histone demethylase, and cofactors in the AlphaLISA® Assay Buffer.
-
Prepare a mixture of the anti-H3K9me2 antibody and Protein A-coated Acceptor beads.
-
Prepare a suspension of Streptavidin-coated Donor beads.
-
-
Enzymatic Reaction (in a 384-well plate):
-
Add 2 µL of test compound (or buffer for control).
-
Add 4 µL of a 2.5x enzyme and cofactor mix. Pre-incubate for 10-15 minutes.
-
Add 4 µL of a 2.5x biotinylated H3K9me3 (1-15) peptide solution to start the reaction.
-
Incubate at room temperature or 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of the anti-H3K9me2 antibody/Acceptor bead mixture to stop the enzymatic reaction.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the Streptavidin-coated Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Read Signal: Read the plate on an AlphaLISA®-compatible reader. The signal generated is proportional to the amount of H3K9me2 product formed.
Data Presentation
The H3K9me3 (1-15) peptide has been utilized to characterize the kinetics and inhibition of various histone demethylases. The following tables summarize key quantitative data from the literature.
Table 1: Michaelis-Menten Constants (Km) for H3K9me3 (1-15) Peptide
| Enzyme | Km (µM) | Assay Method | Reference |
| KDM4A (1-359) | 173 ± 23 | MALDI-TOF-MS | [5][6] |
| KDM4A | 110 ± 7.5 | Biolayer Interferometry (Binding) | [7] |
Table 2: IC50 Values of Inhibitors for KDM4 Family Enzymes using H3K9me3 Peptide Substrate
| Inhibitor | Enzyme | IC50 (µM) | Assay Method | Reference |
| Pyridine-2,4-dicarboxylic acid (PDCA) | KDM4A | 0.7 | Not Specified | [8] |
| Pyridine-2,4-dicarboxylic acid (PDCA) | KDM4E | 1.4 | Not Specified | [8] |
| JIB-04 | KDM4A | 0.445 ± 0.03 | Not Specified | [8] |
| JIB-04 | KDM4C | 1.1 ± 0.2 | Not Specified | [8] |
| Compound 17 | KDM4C | 0.6 | Not Specified | [8] |
| Compound 17 (H3K9me3 demethylation) | KDM4 family | 3.8 | Not Specified | [8] |
| B3 | KDM4B | 0.01 | Not Specified | [8] |
| 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one derivative | KDM4A | 0.08 | Not Specified | [8] |
| 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one derivative | KDM4B | 0.017 | Not Specified | [8] |
| CP2 (cyclic peptide) | KDM4A | 0.042 | Not Specified | [8] |
| CP2 (cyclic peptide) | KDM4B | 0.033 | Not Specified | [8] |
| CP2 (cyclic peptide) | KDM4C | 0.039 | Not Specified | [8] |
Conclusion
The H3K9me3 (1-15) peptide is a valuable tool for the in vitro study of histone demethylases. Its specificity and compatibility with various assay formats, including mass spectrometry and homogeneous proximity assays, make it well-suited for both basic research and high-throughput screening applications in drug discovery. The protocols and data presented here provide a comprehensive resource for researchers and scientists working to understand the function and regulation of H3K9me3-specific demethylases and to develop novel therapeutic agents targeting these enzymes.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. books.rsc.org [books.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 5. The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia [frontiersin.org]
Application Notes and Protocols for Investigating H3K9me3 Function Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) is a key epigenetic modification associated with transcriptional repression and the formation of condensed heterochromatin.[1][2] This mark plays a critical role in maintaining genome stability, silencing repetitive elements, and regulating gene expression to establish and maintain cell identity.[1][3] Aberrant H3K9me3 levels are implicated in various diseases, including cancer, making the enzymes that regulate this mark attractive targets for therapeutic intervention.[4] These application notes provide detailed protocols for cell-based assays to investigate the function of H3K9me3, enabling researchers to probe its role in cellular processes and screen for potential modulators.
I. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Genome-wide H3K9me3 Profiling
ChIP-seq is a powerful technique used to identify the genome-wide distribution of specific histone modifications, such as H3K9me3.[2][5] This method allows for the mapping of H3K9me3-marked regions, providing insights into the genes and genomic elements regulated by this repressive mark.
Application
-
Mapping H3K9me3 domains across the genome.
-
Identifying genes silenced by H3K9me3 in a specific cell type.[3]
-
Comparing H3K9me3 profiles between different cell states (e.g., stem cells vs. differentiated cells, healthy vs. diseased cells).[5]
-
Assessing the effect of drug candidates on global or locus-specific H3K9me3 levels.
Experimental Workflow
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Detailed Protocol
1. Cell Culture and Crosslinking:
-
Culture cells to approximately 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.[6]
-
Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[6]
-
Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]
-
Sonicate the lysate to shear the chromatin into fragments of 200-500 bp. Optimization of sonication conditions is crucial for successful ChIP.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K9me3 antibody.[6]
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.[6]
-
Elute the chromatin from the beads using an elution buffer.
5. Reverse Crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA according to the manufacturer's protocol (e.g., Illumina).[5]
-
Perform high-throughput sequencing.
Data Presentation
Table 1: Representative ChIP-seq Data Summary
| Feature | Gene A (Silenced) | Gene B (Active) | Intergenic Region (Repetitive Element) |
| Peak Height (Normalized Reads) | 150 | 5 | 250 |
| Peak Width (kb) | 10 | - | 50 |
| Associated Gene Expression (TPM) | 0.5 | 120 | N/A |
II. Immunofluorescence (IF) for Visualization of H3K9me3 Foci
Immunofluorescence allows for the visualization of H3K9me3 distribution within the nucleus, often observed as distinct foci corresponding to heterochromatic regions.[7][8] This technique is valuable for assessing changes in the overall nuclear organization of heterochromatin.
Application
-
Visualizing the sub-nuclear localization of H3K9me3.
-
Qualitatively assessing global changes in H3K9me3 levels.[7]
-
Observing alterations in heterochromatin structure in response to drug treatment or genetic manipulation.
Experimental Workflow
Caption: Workflow for Immunofluorescence (IF) Staining.
Detailed Protocol
1. Cell Preparation:
-
Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.[9]
-
Wash the cells with PBS.
2. Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[9]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[9]
-
Wash three times with PBS.
3. Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.[10]
-
Incubate with the primary antibody (anti-H3K9me3) diluted in blocking buffer overnight at 4°C.[10]
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[10]
-
Wash three times with PBST.
4. Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
Data Presentation
Table 2: Quantification of H3K9me3 Foci from IF Images
| Condition | Average Number of Foci per Nucleus | Average Foci Intensity (Arbitrary Units) |
| Control | 12.5 ± 2.1 | 850 ± 120 |
| Drug Treatment (Inhibitor) | 5.2 ± 1.5 | 350 ± 80 |
| Genetic Knockdown (Methyltransferase) | 4.8 ± 1.3 | 320 ± 75 |
III. Luciferase Reporter Assay for H3K9me3-Mediated Gene Silencing
Luciferase reporter assays are a versatile tool to quantify the transcriptional activity of a specific promoter or regulatory element.[11][12] By placing a reporter gene (e.g., luciferase) under the control of a promoter known to be regulated by H3K9me3, one can indirectly measure the impact of this repressive mark.
Application
-
Quantifying the repressive effect of H3K9me3 on a target promoter.
-
Screening for small molecule inhibitors of H3K9me3-mediated gene silencing.[13]
-
Investigating the role of specific proteins in establishing or removing H3K9me3 at a particular locus.
Signaling Pathway
Caption: H3K9me3-mediated gene silencing pathway.
Detailed Protocol
1. Plasmid Construction:
-
Clone the promoter of a gene known to be silenced by H3K9me3 (e.g., a lineage-inappropriate gene) upstream of a luciferase reporter gene in an expression vector.
-
As a control, a similar construct with a minimal promoter or a promoter not regulated by H3K9me3 can be used.
2. Cell Transfection:
-
Co-transfect the reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization into the cells of interest.[14]
3. Experimental Treatment:
-
After transfection, treat the cells with the compound of interest or perform the desired genetic manipulation (e.g., siRNA knockdown of an H3K9 methyltransferase).
4. Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer and a dual-luciferase reporter assay system.[14]
-
Normalize the experimental luciferase activity to the control (Renilla) luciferase activity.
Data Presentation
Table 3: Luciferase Reporter Assay Results for a Silenced Promoter
| Condition | Relative Luciferase Activity (Normalized to Control) | Fold Change vs. Untreated |
| Untreated | 1.0 | 1.0 |
| Inhibitor A (10 µM) | 5.2 | 5.2 |
| Inhibitor B (10 µM) | 3.8 | 3.8 |
| SUV39H1 Knockdown | 6.5 | 6.5 |
Conclusion
The cell-based assays described here provide a robust toolkit for investigating the multifaceted role of H3K9me3 in gene regulation and cellular identity. From the genome-wide perspective offered by ChIP-seq to the detailed visualization provided by immunofluorescence and the quantitative functional readout of reporter assays, these methods are indispensable for both basic research and the development of novel epigenetic drugs. Careful optimization of these protocols for specific cell types and experimental questions will yield high-quality, reproducible data, advancing our understanding of this critical epigenetic mark.
References
- 1. Role of H3K9me3 Heterochromatin in Cell Identity Establishment and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3K9me3 - Wikipedia [en.wikipedia.org]
- 3. H3K9me3-Dependent Heterochromatin: Barrier to Cell Fate Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of H3K9me3 as a Potential Therapeutic Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP-seq analysis of histone H3K9 trimethylation in peripheral blood mononuclear cells of membranous nephropathy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol specific for H3K9me3 antibody (NB21-1073): Novus Biologicals [novusbio.com]
- 7. Monitoring Histone Methylation (H3K9me3) Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 10. ptglab.com [ptglab.com]
- 11. static.fishersci.eu [static.fishersci.eu]
- 12. レポーターアッセイ | レポーター遺伝子アッセイ [promega.jp]
- 13. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]
Application Notes and Protocols: Utilizing H3K9me3 (1-15) Peptide Arrays for Antibody Specificity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide arrays have emerged as a powerful high-throughput platform for assessing the specificity of histone modification-specific antibodies.[3] These arrays consist of a collection of synthetic peptides, typically 15-20 amino acids in length, representing different histone tail sequences with various PTMs. By incubating an antibody with the array and detecting its binding to each peptide, a detailed specificity profile can be generated. This allows for the identification of the primary target modification, as well as any off-target binding or influence of neighboring PTMs.
These application notes provide a detailed protocol for utilizing H3K9me3 (1-15) peptide arrays to rigorously test the specificity of your H3K9me3 antibodies.
Signaling Pathway: H3K9me3-Mediated Heterochromatin Formation
The trimethylation of H3K9 is a key step in the formation of heterochromatin, a condensed and transcriptionally repressed chromatin state. This process is initiated by histone methyltransferases (HMTs) and leads to the recruitment of effector proteins that establish and maintain the silent state.
Caption: H3K9me3-mediated heterochromatin formation pathway.
Experimental Workflow
The following diagram outlines the major steps involved in assessing H3K9me3 antibody specificity using a peptide array.
Caption: Experimental workflow for peptide array antibody specificity testing.
Quantitative Data Presentation
A key outcome of the peptide array experiment is the quantitative assessment of antibody binding to various modified and unmodified histone peptides. The data can be summarized to highlight the antibody's specificity and potential cross-reactivity.
Table 1: Specificity Factor Analysis of Commercial Anti-H3K9me3 Antibodies
The specificity factor is a quantitative measure of an antibody's preference for its target modification. It is calculated as the ratio of the average signal intensity of peptides containing the target modification to the average signal intensity of peptides lacking that modification. A higher specificity factor indicates greater specificity.
| Antibody ID | Target Modification | Specificity Factor (SFT) | Major Cross-Reactivities | Reference |
| Antibody #9 | H3K9me3 | Moderate | H3K27me3, H4K20me3 | [4] |
| Antibody #10 | H3K9me3 | High | None Observed | [4] |
| Antibody #11 | H3K9me3 | High | Reduced binding with H3S10ph | [4] |
Table 2: Influence of Neighboring Modifications on H3K9me3 Antibody Binding
The presence of other PTMs near the target epitope can influence antibody binding. This table summarizes the effect of neighboring modifications on the binding of an H3K9me3 antibody. Binding intensity is normalized to the signal from the H3K9me3 peptide without additional modifications.
| Peptide Sequence (1-15) | Modification(s) | Normalized Binding Intensity | Interpretation | Reference |
| ARTKQTARKSTGGKA | H3K9me3 | 1.00 | Reference Binding | [4] |
| ARTKQTARKS(ph) TGGKA | H3K9me3, H3S10ph | 0.45 | Inhibitory Effect | [4] |
| ART(ph) KQTARKSTGGKA | H3T3ph, H3K9me3 | 0.95 | Minimal Effect | |
| ARTKQTARK(ac) STGGKA | H3K9me3, H3K14ac | 1.10 | No significant effect |
Experimental Protocols
This section provides a detailed protocol for performing the H3K9me3 peptide array experiment.
Materials:
-
H3K9me3 (1-15) Peptide Array (pre-spotted with various histone peptides)
-
Anti-H3K9me3 antibody (primary antibody)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 647)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Wash Buffer: TBST
-
Hybridization Buffer: 1% BSA in TBST
-
Microarray scanner
-
Image analysis software
Protocol:
-
Array Hydration and Blocking:
-
Carefully remove the peptide array slide from its packaging.
-
Place the slide in a hybridization cassette.
-
Add 200 µL of Blocking Buffer to the array surface and incubate for 1 hour at room temperature with gentle agitation.
-
Aspirate the Blocking Buffer.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-H3K9me3 antibody in Hybridization Buffer to the manufacturer's recommended concentration (typically 1-2 µg/mL).
-
Add 200 µL of the diluted primary antibody solution to the array surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the slide three times with 500 µL of Wash Buffer for 5 minutes each with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in Hybridization Buffer according to the manufacturer's instructions.
-
Add 200 µL of the diluted secondary antibody solution to the array surface.
-
Incubate for 1 hour at room temperature in the dark to prevent photobleaching.
-
-
Final Washing:
-
Aspirate the secondary antibody solution.
-
Wash the slide three times with 500 µL of Wash Buffer for 5 minutes each in the dark.
-
Wash once with distilled water to remove any residual salt.
-
-
Array Drying and Scanning:
-
Dry the slide by centrifugation in a slide holder or by gently blowing with nitrogen gas.
-
Scan the array using a microarray scanner at the appropriate laser wavelength for the fluorophore used.
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity of each spot on the array.
-
Subtract the background intensity from each spot's intensity.
-
Normalize the data to internal controls on the array.
-
Calculate the average intensity for replicate spots.
-
Analyze the data to determine the specificity profile of the antibody, including on-target binding, off-target binding, and the effects of neighboring modifications.
-
Logical Relationships in Data Interpretation
The interpretation of peptide array data involves a logical assessment of the antibody's binding patterns.
References
- 1. Role of H3K9me3 Heterochromatin in Cell Identity Establishment and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of H3K9-methylated heterochromatin and its functions in tissue differentiation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Histone Antibody Specificity with Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structural Studies of Protein-H3K9me3 (1-15) Peptide Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural and biophysical analysis of protein interactions with the trimethylated histone H3 tail at lysine (B10760008) 9 (H3K9me3), specifically focusing on the 1-15 peptide fragment. This modification is a key epigenetic mark associated with transcriptional repression and heterochromatin formation. Understanding the molecular basis of its recognition by "reader" proteins is crucial for deciphering gene regulation and for the development of novel therapeutics targeting epigenetic pathways.
Quantitative Binding Data
The interaction between reader proteins and the H3K9me3 (1-15) peptide can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes quantitative binding data for several protein domains that recognize the H3K9me3 (1-15) peptide.
| Protein Domain | Organism | Technique | H3 Peptide | Kd (μM) | PDB Code |
| MPP8 Chromodomain | Homo sapiens | ITC | H3K9me3 (1-15) | Submicromolar | 3R93[1] |
| ATRX ADD Domain | Homo sapiens | ITC | H3K9me3 (1-15) | ~ low micromolar | 3QLA[2] |
| NSD3 (PHD5-C5HCH) | Homo sapiens | Not Specified | H3K9me3 (1-15) | Not Specified | 4GNG[3] |
| SHH1 SAWADEE | Arabidopsis thaliana | Not Specified | H3K9me3 | Not Specified | 4IUR[4] |
| UHRF1 TTD-PHD | Mus musculus | MST | H3K9me3 | Significant preference over unmodified H3 | Not Specified |
| CBX7 Chromodomain | Homo sapiens | ITC | H3K9me3 | 7.0 | Not Specified |
Signaling Pathway and Experimental Workflow
The recognition of the H3K9me3 mark by reader proteins is a critical event in the establishment and maintenance of heterochromatin, leading to gene silencing. The following diagrams illustrate the biological context and a general experimental workflow for studying these interactions.
Caption: H3K9me3 signaling pathway leading to transcriptional silencing.
References
Troubleshooting & Optimization
Troubleshooting low signal in H3K9me3 fluorescence polarization assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal issues in their H3K9me3 fluorescence polarization (FP) assays.
Troubleshooting Guide: Low Signal in H3K9me3 FP Assay
Low signal in an FP assay can manifest as either low overall fluorescence intensity or a small millipolarization (mP) window between the bound and free states of the fluorescently labeled H3K9me3 peptide (tracer). Below are common causes and solutions for these issues.
Issue 1: Low Overall Fluorescence Intensity
A low fluorescence intensity can lead to a poor signal-to-noise ratio and unreliable polarization readings.[1] The fluorescence intensity of the tracer-containing well should be at least three times higher than the buffer-only background.[1][2]
| Possible Cause | Recommended Solution |
| Insufficient Tracer Concentration | Increase the concentration of the fluorescently labeled H3K9me3 peptide. Perform a serial dilution of the tracer (e.g., 0.1 nM to 100 nM) to find the optimal concentration that provides a stable and robust signal above background.[1] Note that the tracer concentration should ideally be at or below the binding affinity (Kd) of the interaction.[1] |
| Suboptimal Instrument Settings | Ensure the excitation and emission wavelengths on the plate reader are correctly set for your chosen fluorophore (e.g., for FITC, excitation ~485 nm, emission ~525 nm).[3] Optimize the gain settings to enhance signal detection without saturating the detector.[1] |
| Fluorophore Quenching | The fluorophore on the H3K9me3 peptide may be quenched upon binding to the reader protein or due to components in the assay buffer. Test the fluorescence intensity of the tracer in the presence and absence of the reader protein. Consider using a different fluorophore that is less susceptible to quenching. |
| Degraded Tracer | Ensure the fluorescently labeled H3K9me3 peptide has been stored correctly (e.g., protected from light at the appropriate temperature) to prevent photobleaching or degradation. |
| Incorrect Plate Type | Use black, opaque microplates to minimize background fluorescence and light scatter.[1][4] White or clear plates can contribute to high background.[4] |
Issue 2: Small Assay Window (Low ΔmP)
A small difference in millipolarization (ΔmP) between the bound and free tracer limits the sensitivity and dynamic range of the assay. A robust FP assay should ideally have a ΔmP of at least 100 mP.[1]
| Possible Cause | Recommended Solution |
| Suboptimal Reader Protein Concentration | Titrate the H3K9me3 reader protein (e.g., HP1) to determine the concentration that yields the maximal polarization window. A concentration that results in approximately 75-80% of the tracer being bound is often a good starting point for competitive assays.[5] |
| Inactive Reader Protein | Ensure the reader protein is properly folded and active. Aggregates can cause light scattering and interfere with the assay.[2] Consider centrifuging the protein stock before use. |
| "Propeller Effect" | The linker attaching the fluorophore to the H3K9me3 peptide may be too long or flexible, allowing the fluorophore to rotate freely even when the peptide is bound to the reader protein.[3] This can be mitigated by using a tracer with a shorter, more rigid linker or by positioning the fluorophore at a different location on the peptide.[3][4] |
| Insufficient Size Difference | The change in polarization is dependent on the relative size difference between the tracer and the binding partner.[6] If the reader protein is too small, the change in tumbling rate upon binding will be minimal. A ten-fold difference in molecular weight between the tracer and the binder is a good target.[1] |
| High Background Fluorescence | Intrinsic fluorescence from buffer components or contaminated reagents can reduce the signal-to-noise ratio.[1] Test each buffer component individually for fluorescence. Bovine Serum Albumin (BSA) can sometimes be fluorescent or bind the tracer; consider using Bovine Gamma Globulin (BGG) as an alternative.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the key components of an H3K9me3 FP assay?
A typical H3K9me3 FP assay includes:
-
Fluorescent Tracer: A synthetic histone H3 peptide (e.g., amino acids 1-15) trimethylated at lysine (B10760008) 9 and labeled with a fluorophore (e.g., FITC/FAM).[7]
-
Reader Protein: A purified protein or domain that specifically binds to H3K9me3, most commonly the chromodomain of Heterochromatin Protein 1 (HP1).
-
Assay Buffer: A buffer optimized for the stability and binding of the reader protein and peptide.
-
Microplate: A black, non-binding microplate is recommended to minimize background and non-specific binding.[1]
Q2: What is a good starting point for tracer and reader protein concentrations?
For the tracer, a concentration of 5-10 nM is a common starting point.[7] The reader protein concentration should be titrated to determine the optimal level for the desired binding saturation, often starting from a low nanomolar range and increasing to micromolar concentrations.
Q3: My polarization values are decreasing with increasing reader protein concentration. What could be the cause?
While counterintuitive, a decrease in polarization can occur. One possible explanation is that the fluorophore on the H3K9me3 peptide is interacting with the peptide itself, and this interaction is disrupted upon binding to the reader protein, leading to increased fluorophore mobility and lower polarization.[3] Another possibility is light scattering at very high protein concentrations.[8]
Q4: How can I be sure my reagents are pure enough for an FP assay?
The purity of both the tracer and the reader protein is crucial. The tracer should be highly pure with minimal free fluorophore, which can be assessed by HPLC. The reader protein should also be highly purified to avoid interference from other proteins or cellular debris that can cause light scattering.[2]
Q5: What is the "propeller effect" and how can I avoid it?
The "propeller effect" occurs when the fluorophore, attached to the tracer via a flexible linker, continues to rotate freely even when the tracer is bound to a larger molecule.[3] This dampens the change in polarization. To avoid this, consider using a tracer with the fluorophore attached at a different position or with a shorter, more rigid linker.[4]
Experimental Protocols
Determining the Optimal Tracer Concentration
Objective: To find the lowest concentration of the fluorescently labeled H3K9me3 peptide that gives a stable and robust fluorescence signal.
Methodology:
-
Prepare a serial dilution of the fluorescently labeled H3K9me3 peptide in assay buffer. A typical concentration range to test is 0.1 nM to 100 nM.[1]
-
Dispense each concentration in triplicate into the wells of a black microplate.
-
Include wells with only assay buffer to measure background fluorescence.
-
Read the plate in both fluorescence intensity and fluorescence polarization modes.
-
Plot the fluorescence intensity against the tracer concentration. The intensity should increase linearly with concentration.
-
Select the lowest concentration that provides a fluorescence intensity at least 3-fold higher than the background.[1]
Reader Protein Titration (Binding Assay)
Objective: To determine the binding affinity (Kd) of the reader protein for the H3K9me3 tracer and to find the optimal protein concentration for competitive assays.
Methodology:
-
Use the optimal tracer concentration determined in the previous step.
-
Prepare a serial dilution of the H3K9me3 reader protein (e.g., HP1 chromodomain) in assay buffer.
-
In a black microplate, add the fixed concentration of the tracer to each well.
-
Add the serially diluted reader protein to the wells. Include wells with tracer only (no protein) for the minimum polarization value.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.[7]
-
Measure the fluorescence polarization (mP).
-
Plot the mP values against the reader protein concentration and fit the data to a binding curve to determine the Kd.
Quantitative Data Summary
The following table provides an example of expected values for a successful H3K9me3 FP assay. Actual values may vary depending on the specific reagents and instrumentation used.
| Parameter | Example Value | Recommended Range/Target |
| Tracer (FITC-H3K9me3) | 5 nM | 1 - 20 nM |
| Reader (HP1 Chromodomain) | 500 nM (for saturation) | Titrate for optimal window |
| Free Tracer mP | 50 mP | < 100 mP |
| Bound Tracer mP | 250 mP | > 150 mP |
| Assay Window (ΔmP) | 200 mP | > 100 mP |
| Z'-factor | 0.8 | > 0.5 for HTS |
Visualizations
Caption: H3K9me3 FP Assay Experimental Workflow.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. narlikarlab.ucsf.edu [narlikarlab.ucsf.edu]
- 8. goldbio.com [goldbio.com]
Preventing degradation of H3K9me3 (1-15) peptide during experiments
Welcome to the technical support center for the H3K9me3 (1-15) peptide. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this critical peptide during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the H3K9me3 (1-15) peptide, and why is its stability important?
The H3K9me3 (1-15) peptide is a synthetic fragment of the N-terminal tail of histone H3, containing a trimethylated lysine (B10760008) at the 9th position (K9me3). This modification is a key epigenetic mark associated with heterochromatin formation and gene silencing. The stability of this peptide is crucial for a variety of in vitro assays, including enzyme activity assays (e.g., with demethylases), protein binding assays (e.g., with "reader" proteins like HP1), and structural studies. Degradation of the peptide can lead to loss of binding affinity, altered enzyme kinetics, and ultimately, inaccurate and irreproducible results.
Q2: What are the primary causes of H3K9me3 (1-15) peptide degradation in experiments?
The primary cause of degradation for the H3K9me3 (1-15) peptide is proteolytic cleavage by proteases.[1][2][3][4][5] Histone tails are rich in basic amino acids, making them susceptible to cleavage by various classes of proteases, including:
-
Serine proteases: Such as trypsin and trypsin-like enzymes.[3][6][7]
-
Cysteine proteases: Such as Cathepsin L, which has known cleavage sites within the histone H3 N-terminal tail.[1][2][6][8]
-
Aspartyl proteases. [3]
-
Matrix metalloproteinases (MMPs). [6]
These proteases can be introduced as contaminants from cell or tissue extracts used in the experiment, or even from microbial contamination.
Q3: How should I properly store and handle the lyophilized H3K9me3 (1-15) peptide to ensure its stability?
Proper storage and handling are the first line of defense against peptide degradation. For lyophilized peptides, follow these guidelines:
-
Storage Temperature: Store the lyophilized peptide at -20°C or -80°C for long-term stability.
-
Protection from Moisture: Peptides can be hygroscopic. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the peptide into smaller, single-use amounts after initial reconstitution.
-
Protection from Light: Store the peptide in the dark to prevent photodegradation.
Q4: What is the best way to reconstitute and store the H3K9me3 (1-15) peptide in solution?
The stability of peptides in solution is significantly lower than in their lyophilized form.
-
Solvent Choice: For reconstitution, use sterile, nuclease-free water or a buffer compatible with your experiment. If the peptide is difficult to dissolve, a small amount of an appropriate organic solvent like DMSO or DMF can be used, but ensure it is compatible with your downstream application.
-
pH: Maintain a pH between 5.0 and 7.0 for the storage buffer, as extremes in pH can accelerate hydrolysis.
-
Storage in Solution: Store peptide solutions in aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but freezing is recommended for longer periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent results in peptide binding or enzyme assays.
Possible Cause: Degradation of the H3K9me3 (1-15) peptide.
Solutions:
-
Incorporate Protease Inhibitors: The most effective way to prevent proteolytic degradation is to add a broad-spectrum protease inhibitor cocktail to your reaction buffer.[3][4] These cocktails typically inhibit a wide range of proteases.
Figure 1: Workflow for incorporating protease inhibitors.
-
Optimize Buffer Conditions:
-
pH: Ensure your experimental buffer has a pH between 6.0 and 8.0, as extreme pH values can lead to non-enzymatic peptide degradation.
-
Reducing Agents: For peptides not containing cysteine, the inclusion of a reducing agent like DTT or BME is generally not necessary and may interfere with certain assays.
-
-
Perform a Peptide Stability Assay: To confirm that your peptide is stable under your specific experimental conditions, you can perform a stability assay. A detailed protocol is provided in the "Experimental Protocols" section below.
Problem 2: Complete loss of peptide activity or binding.
Possible Cause: Severe degradation of the peptide, potentially due to highly active proteases or harsh experimental conditions.
Solutions:
-
Increase Protease Inhibitor Concentration: If you are already using a protease inhibitor cocktail, try increasing the concentration to 2x or higher, as recommended by some manufacturers for samples with high proteolytic activity.
-
Use Specific Protease Inhibitors: If you suspect a particular class of protease is responsible for the degradation, you can add specific inhibitors. For example, if you are working with cell extracts known to have high Cathepsin L activity, consider adding a specific Cathepsin L inhibitor.
Protease Class Example Inhibitor Typical Working Concentration Serine Proteases AEBSF, PMSF 1 mM Cysteine Proteases E-64, Leupeptin 1-10 µM Aspartic Proteases Pepstatin A 1 µM Metalloproteases EDTA, Bestatin 1-5 mM (EDTA), 1-10 µM (Bestatin) Table 1: Common protease inhibitors and their typical working concentrations.
-
Minimize Incubation Times: If possible, reduce the incubation time of your experiment to minimize the window for peptide degradation.
-
Control for Temperature: Perform all experimental steps on ice or at 4°C, unless the assay requires a higher temperature. Lower temperatures will slow down the activity of contaminating proteases.
Figure 2: A logical troubleshooting workflow for peptide degradation.
Experimental Protocols
Protocol 1: Peptide Stability Assay using LC-MS
This protocol allows you to quantitatively assess the stability of your H3K9me3 (1-15) peptide under your specific experimental conditions.
Materials:
-
H3K9me3 (1-15) peptide
-
Your experimental buffer
-
Protease inhibitor cocktail (optional, for comparison)
-
Quenching solution (e.g., 10% trifluoroacetic acid - TFA)
-
LC-MS system
Methodology:
-
Prepare Peptide Solutions:
-
Reconstitute the H3K9me3 (1-15) peptide to a stock concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Prepare your experimental buffer. Create two versions: one with and one without your protease inhibitor cocktail.
-
Dilute the peptide stock to your final working concentration in both buffers.
-
-
Incubation:
-
Incubate the peptide solutions at the temperature you use for your experiment (e.g., room temperature or 37°C).
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). The time points should reflect the duration of your actual experiment.
-
Immediately quench the reaction in each aliquot by adding the quenching solution (e.g., 1:1 ratio with 10% TFA). This will stop any enzymatic activity.
-
-
LC-MS Analysis:
-
Analyze the quenched samples using a suitable LC-MS method. A C18 reverse-phase column is typically used for peptide separation.
-
Monitor the ion corresponding to the intact H3K9me3 (1-15) peptide. You can also screen for potential degradation products (cleaved peptides).
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time. This will give you a degradation profile for your peptide under your specific conditions.
-
Calculate the half-life (t½) of the peptide in your buffer with and without protease inhibitors.
-
| Time (minutes) | % Intact Peptide (without inhibitors) | % Intact Peptide (with inhibitors) |
| 0 | 100 | 100 |
| 15 | 85 | 98 |
| 30 | 65 | 97 |
| 60 | 40 | 95 |
| 120 | 15 | 92 |
Table 2: Example data from a peptide stability assay.
This data clearly demonstrates the protective effect of protease inhibitors.
References
- 1. Cathepsin L Proteolytically Processes Histone H3 During Mouse Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin L proteolytically processes histone H3 during mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low Proteolytic Clipping of Histone H3 in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The common yet enigmatic activity of histone tail clipping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolytic clipping of histone tails: the emerging role of histone proteases in regulation of various biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cystatin B deficiency results in sustained histone H3 tail cleavage in postnatal mouse brain mediated by increased chromatin-associated cathepsin L activity [frontiersin.org]
Optimizing Protein and Peptide Concentrations for AlphaScreen Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing protein and peptide concentrations for robust and reliable AlphaScreen® assays. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the AlphaScreen assay?
A1: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions. The assay involves two types of beads: a Donor bead and an Acceptor bead.[1][2] When these beads are brought into close proximity (within 200 nm) by a specific biological interaction, a cascade of chemical reactions is initiated.[1][2][3] Upon excitation with light at 680 nm, the Donor bead converts ambient oxygen into a short-lived, highly reactive singlet oxygen molecule.[1][2][3] If an Acceptor bead is nearby, the singlet oxygen diffuses and triggers a chemiluminescent signal that is emitted at 520-620 nm.[1][3] This signal is proportional to the extent of the biomolecular interaction.
AlphaScreen Assay Principle. A signal is generated only when interacting molecules bring Donor and Acceptor beads into close proximity.
Q2: Why is it crucial to optimize protein and peptide concentrations?
A2: Optimizing the concentrations of your protein and peptide of interest is critical for achieving a robust assay window (a high signal-to-background ratio) and ensuring the assay is sensitive enough to detect inhibitors or modulators. Incorrect concentrations can lead to common issues such as low signal, high background, or the "hook effect."[3][4]
Q3: What is the "hook effect" and how can I avoid it?
A3: The hook effect is a phenomenon observed in many immunoassays where, at very high concentrations of the analyte (protein or peptide), the signal unexpectedly decreases.[4] This occurs because the excess analyte saturates both the Donor and Acceptor beads independently, preventing the formation of the bead-analyte-bead sandwich required for signal generation.[4] To avoid the hook effect, it is essential to perform a careful titration of your binding partners to find the optimal concentration range that produces a robust signal without oversaturation.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your AlphaScreen experiments.
Problem 1: Low or No Signal
A low or absent signal can be frustrating. The following decision tree can help you diagnose the potential cause.
Troubleshooting Low Signal. A decision tree to identify and resolve common causes of low or no AlphaScreen signal.
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Inactive protein or enzyme | Verify the activity of your protein/enzyme stock using an alternative method. Ensure proper storage conditions.[5] |
| Degraded reagents | Ensure all reagents, especially peptides and ATP, are stored correctly and are within their shelf life. Prepare fresh solutions.[5] |
| Donor beads exposed to light | Donor beads are light-sensitive. Always handle them in subdued light (<100 lux).[5][6] Use a fresh aliquot if photobleaching is suspected. |
| Assay Setup Problems | |
| Suboptimal protein/peptide concentrations | Perform a cross-titration (checkerboard assay) of both binding partners to determine optimal concentrations.[3] |
| Incorrect bead concentration | The recommended starting concentration is typically 10-20 µg/mL for both Donor and Acceptor beads.[5] Titrate to find the optimal concentration for your specific assay. |
| Inappropriate buffer components | Avoid components known to interfere, such as azide (B81097) and transition metals (Fe2+, Zn2+, etc.).[6] Biotin in cell culture media can also interfere with streptavidin-coated Donor beads.[3] |
| Instrument & Plate Issues | |
| Incorrect plate reader settings | Ensure the instrument is configured for AlphaScreen with the correct excitation and emission wavelengths.[5] |
| Inappropriate microplate | Use standard solid white opaque microplates for optimal signal reflection.[2][5] |
Problem 2: High Background Signal
High background can mask the specific signal from your interaction.
| Potential Cause | Recommended Solution |
| Non-specific Binding | |
| High concentration of binding partners | Titrate down the concentrations of your protein and/or peptide. |
| High bead concentration | Reduce the concentration of Donor and/or Acceptor beads. A common starting point is 10-20 µg/mL.[5] |
| Non-specific binding to plate | Add a blocking agent like BSA (0.1%) or a non-ionic detergent like Tween-20 (0.01-0.05%) to the assay buffer.[5] |
| Bead-related Issues | |
| Bead aggregation | Ensure beads are vortexed gently and sonicated briefly before use as per the manufacturer's instructions. |
| Self-association of beads | Some bead types can interact non-specifically. Consult the manufacturer's documentation for potential issues with your specific bead pair.[5] |
| Environmental Factors | |
| Light leakage | Protect plates from light during incubation and reading.[5] |
| High temperature | Maintain a consistent room temperature (around 23°C) as high temperatures can increase background signal.[5][7] |
Experimental Protocols
Protocol 1: Checkerboard Titration to Optimize Protein and Peptide Concentrations
This experiment is essential for determining the optimal concentrations of your two binding partners (e.g., a His-tagged protein and a biotinylated peptide).
Checkerboard Titration Workflow. A systematic approach to determine optimal concentrations of interacting partners in an AlphaScreen assay.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.1% BSA).
-
Protein/Peptide Dilutions: Prepare serial dilutions of both your tagged protein and biotinylated peptide in assay buffer. It is recommended to test a wide range of concentrations (e.g., from pM to µM).[3]
-
-
Plate Setup:
-
In a 384-well white opaque plate, add a fixed volume of each biotinylated peptide dilution to the columns.
-
Add a fixed volume of each tagged protein dilution to the rows, creating a matrix of concentrations.[3]
-
Include appropriate controls:
-
Negative Control: Wells with beads but only one binding partner.
-
Buffer Blank: Wells with beads and buffer only.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the protein-peptide interaction to occur.
-
-
Bead Addition:
-
Prepare a mix of Donor and Acceptor beads (e.g., Streptavidin Donor and Ni-NTA Acceptor beads) in assay buffer at a final concentration of 10-20 µg/mL each.[5]
-
Add the bead mix to all wells.
-
-
Final Incubation:
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead-analyte binding and signal development.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
Calculate the signal-to-background (S/B) ratio for each concentration pair. The background is the signal from wells containing beads and buffer only.
-
Plot the results as a heat map to visualize the optimal concentration range.[3]
-
Data Presentation: Example Checkerboard Titration Results
| [His-Protein] | 1 nM [Biotin-Peptide] | 10 nM [Biotin-Peptide] | 100 nM [Biotin-Peptide] | 1000 nM [Biotin-Peptide] |
| 1 nM | S/B = 5 | S/B = 25 | S/B = 50 | S/B = 45 |
| 10 nM | S/B = 15 | S/B = 80 | S/B = 250 | S/B = 220 |
| 100 nM | S/B = 20 | S/B = 150 | S/B = 280 | S/B = 180 (Hooking) |
| 1000 nM | S/B = 18 | S/B = 100 | S/B = 120 (Hooking) | S/B = 70 (Hooking) |
In this example, the optimal concentrations would be in the range of 10-100 nM for both the His-Protein and the Biotin-Peptide, as this range provides the highest signal-to-background ratio without a significant hook effect.
References
- 1. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. urmc.rochester.edu [urmc.rochester.edu]
- 7. revvity.com [revvity.com]
Minimizing background signal in H3K9me3 AlphaScreen assays
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize high background signals and optimize their H3K9me3 AlphaScreen assays.
Frequently Asked Questions (FAQs)
Q1: What is considered a high background signal in an H3K9me3 AlphaScreen assay?
A high background signal refers to a strong chemiluminescent reading in negative control wells that lack one or more key biological components (e.g., the H3K9me3 peptide or the reader protein). This elevated signal narrows the dynamic range of the assay, making it difficult to distinguish a true positive signal from noise. An ideal assay has the lowest possible background while maintaining a robust signal in the presence of the specific interaction.
Q2: What is an acceptable Signal-to-Background (S/B) ratio for this assay?
While the ideal S/B ratio can vary depending on the specific reader protein and peptide used, a ratio of 5 to 50 is generally considered good for an optimized AlphaScreen assay.[1] Achieving a robust S/B ratio is critical for assay reliability and sensitivity.
Q3: How does the "hook effect" impact my results and potentially mimic a high background?
The "hook effect" occurs when the concentration of either the H3K9me3 peptide or the reader protein is too high.[1][2] This excess of one component saturates the binding sites on the Donor and Acceptor beads separately, preventing the formation of the bead-pair "sandwich" necessary for a signal. This leads to a paradoxical decrease in signal at very high analyte concentrations, which can complicate data interpretation. Careful titration of all binding partners is essential to avoid this phenomenon.
Q4: What are the most common sources of non-specific binding in AlphaScreen assays?
Non-specific binding (NSB) is a primary contributor to high background. It can be caused by several factors:
-
Hydrophobic or charged interactions: Assay components can non-specifically adhere to the beads or each other.[3][4]
-
Reagent aggregation: Proteins or beads may form aggregates that bring beads into close proximity artifactually.
-
Contamination: The presence of contaminants in the buffer or sample can interfere with the assay. For assays using streptavidin beads, biotin (B1667282) contamination from cell culture media is a known issue.[2][5]
Troubleshooting High Background Signals
Problem: My negative control wells exhibit an unusually high signal. What are the likely causes and solutions?
High background can stem from issues with reagents, buffer composition, or the assay protocol itself. The following sections break down the most common problems and their solutions.
Reagent and Bead Concentration
Excessive concentrations of assay components are a frequent cause of high background.
Solutions & Recommendations
-
Perform a Cross-Titration: Systematically titrate both the biotinylated H3K9me3 peptide and the tagged reader protein to find the optimal concentration that yields the highest S/B ratio. Often, lower concentrations are better.[1][6] For many histone-binding assays, optimal concentrations can be as low as 6.25 nM.[1]
-
Optimize Bead Concentration: The manufacturer typically recommends a final concentration of 10-20 µg/mL for both Donor and Acceptor beads.[1][7] However, reducing the bead concentration to as low as 5-10 µg/mL can sometimes lower the background without significantly impacting the specific signal, making the assay more cost-effective.[1]
-
Check Reagent Quality: Ensure proteins are properly folded, soluble, and free of aggregates. Centrifuge protein stocks before use to pellet any aggregates.
| Parameter | Recommended Starting Range | Key Consideration |
| H3K9me3 Peptide | 1 nM - 100 nM | Titrate to find the lowest concentration that gives a robust signal. |
| Reader Protein | 1 nM - 100 nM | High concentrations can increase non-specific binding. |
| AlphaScreen Beads | 5 µg/mL - 20 µg/mL | Lowering concentration can reduce background and cost.[1] |
Assay Buffer Composition
The assay buffer is critical for minimizing non-specific interactions.
Solutions & Recommendations
-
Add Blocking Agents: Include Bovine Serum Albumin (BSA) in the assay buffer at a concentration of 0.1% to 1% (w/v) to block non-specific binding sites on the beads and other surfaces.[3][4][8]
-
Include Detergents: Add a low concentration (0.01% - 0.1% v/v) of a non-ionic detergent like Tween-20 or Triton X-100 to disrupt non-specific hydrophobic interactions.[1][2][4]
-
Adjust Salt Concentration: Increasing the salt (NaCl) concentration in the buffer can help shield charge-based interactions that may contribute to non-specific binding.[3][4]
-
Use a Specialized Buffer: If background remains high, consider using a commercially available, optimized buffer, such as PerkinElmer's AlphaLISA Immunoassay Buffer or StabilCoat.[1][7]
| Additive | Recommended Concentration | Purpose |
| BSA | 0.1% - 1% (w/v) | Blocks non-specific protein binding sites.[3][8] |
| Tween-20 / Triton X-100 | 0.01% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions.[1][2] |
| NaCl | 50 mM - 200 mM | Shields non-specific charge-based interactions.[3][4] |
Assay Protocol and Environment
The experimental setup and procedure must be carefully controlled.
Solutions & Recommendations
-
Optimize Order of Addition: The sequence in which reagents are added can impact results. Try pre-incubating the H3K9me3 peptide with the reader protein before adding the beads to allow the specific interaction to occur first.[2][7]
-
Protect Beads from Light: AlphaScreen Donor beads are photosensitive and can become "photobleached" if exposed to ambient light for prolonged periods, which can lead to inconsistent results.[2][7] All steps involving Donor beads should be performed under subdued lighting conditions.
-
Use Correct Microplates: Always use solid white, opaque microplates (e.g., PerkinElmer OptiPlate) for AlphaScreen assays. Black or clear plates are not compatible and will result in poor signal and high background.[7]
-
Control Temperature: Ensure plates are incubated at a consistent room temperature (around 23°C). Abnormally high temperatures can increase background signal.[7]
-
Ensure Proper Mixing: Gently mix the plate after reagent addition, but avoid vigorous shaking that could introduce air bubbles.
Visual Guides and Workflows
Caption: Principle of the H3K9me3 AlphaScreen proximity assay.
Caption: A logical workflow for troubleshooting high background signals.
Key Experimental Protocols
Protocol 1: Cross-Titration of H3K9me3 Peptide and Reader Protein
This protocol is designed to identify the optimal concentrations of the two binding partners.
-
Prepare Reagents: Create serial dilutions of the biotinylated H3K9me3 peptide and the His-tagged reader protein in your chosen assay buffer. Concentrations should span a wide range (e.g., from 200 nM down to 0.1 nM).
-
Plate Setup: In a 384-well OptiPlate, add the reader protein dilutions along the rows and the peptide dilutions along the columns. Include negative controls (no protein, no peptide, buffer only).
-
Incubation 1: Add the corresponding reagents to each well. Allow the components to incubate for 15-30 minutes at room temperature to facilitate binding.
-
Add Beads: Prepare a mix of Streptavidin-Donor and Ni-Chelate Acceptor beads in assay buffer (e.g., to a final concentration of 15 µg/mL each). Add this bead suspension to all wells. Perform this step under subdued lighting.
-
Incubation 2: Seal the plate and incubate in the dark for at least 60 minutes at room temperature.
-
Read Plate: Read the plate on an AlphaScreen-capable plate reader.
-
Analyze Data: Plot the signal as a function of protein and peptide concentration. Identify the concentration pair that provides the best S/B ratio.
Protocol 2: Optimization of Buffer Additives
Use this protocol to test the effect of BSA and a non-ionic detergent on the S/B ratio.
-
Prepare Buffers: Create a set of assay buffers containing different concentrations of BSA (e.g., 0%, 0.1%, 0.5%, 1%) and Tween-20 (e.g., 0%, 0.01%, 0.05%).
-
Plate Setup: Using the optimal protein and peptide concentrations determined in Protocol 1, set up the assay in a 384-well plate. Dedicate sections of the plate to each unique buffer condition.
-
Include Controls: For each buffer condition, include positive controls (protein + peptide) and negative controls (protein only, peptide only).
-
Run Assay: Add reagents and beads as described in Protocol 1.
-
Analyze Data: Calculate the S/B ratio for each buffer condition. Select the buffer composition that provides the highest S/B ratio without significantly compromising the maximum signal.
References
- 1. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Synthesis Quality and Purity Control
This guide provides researchers, scientists, and drug development professionals with comprehensive information on controlling and troubleshooting the quality and purity of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic peptides and how do they arise?
A1: During solid-phase peptide synthesis (SPPS), several types of impurities can be generated. Understanding these is the first step to controlling them. The most common impurities include deletion sequences, truncated sequences, and products of side reactions.[1] Deletion sequences occur when an amino acid fails to couple to the growing peptide chain, often due to incomplete deprotection or poor coupling efficiency.[2][3] Truncated sequences are a result of incomplete deprotection, where the protecting group (like Fmoc) isn't fully removed, preventing further amino acids from being added.[2][4] Other impurities can arise from side reactions, such as oxidation (especially of Met or Cys residues), racemization, and incomplete removal of side-chain protecting groups during the final cleavage step.[5][6]
Q2: What is an acceptable peptide purity level for my research?
A2: The required purity level is dictated by the intended application. For early-stage, non-sensitive screening, crude or >70% purity may suffice.[7] However, for applications like antibody production, cell-based assays, and quantitative studies, higher purity levels of ≥85% to >95% are recommended to ensure reliable and reproducible results.[7][8] For in vivo studies, clinical trials, and structural studies like NMR or crystallography, the highest purity of ≥98% is typically required to avoid toxicity and off-target effects.[9]
Q3: How do I interpret a Reverse-Phase HPLC (RP-HPLC) chromatogram?
A3: An RP-HPLC chromatogram separates components of your peptide sample based on hydrophobicity.[10] The x-axis represents retention time, and the y-axis shows UV absorbance (typically at 214-220 nm for the peptide bond).[11] The main, largest peak should correspond to your target peptide. Additional peaks represent impurities.[12] Peptide purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[9] A chromatogram with a single, sharp peak indicates high purity, while multiple peaks suggest the presence of impurities.[12]
Q4: My mass spectrometry (MS) result doesn't match the theoretical mass. What does this mean?
A4: A discrepancy between the observed and theoretical mass indicates an issue with the peptide's identity.[13]
-
Observed Mass < Theoretical Mass: This often points to deletion sequences (missing one or more amino acids) or truncation.[2][3]
-
Observed Mass > Theoretical Mass: This could indicate insertion of an extra amino acid, incomplete removal of a protecting group, or modification of an amino acid (e.g., oxidation, which adds +16 Da to a Met residue).[5][14]
Q5: My synthetic peptide is difficult to dissolve. What can I do?
A5: Peptide solubility is primarily determined by its amino acid composition, length, and the pH of the solution.[15][16] Peptides with a high proportion of hydrophobic amino acids are often less soluble in aqueous solutions.[16][17]
-
First, test solubility on a small aliquot. [15]
-
Determine the peptide's net charge. Basic peptides (net positive charge) are more soluble in acidic solutions, while acidic peptides (net negative charge) dissolve better in basic solutions.[18][19]
-
For very hydrophobic peptides, try dissolving in a small amount of an organic solvent like DMSO first, then slowly add it to your aqueous buffer.[17][18] Sonication can also help improve dissolution.[15]
Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis and analysis.
| Problem | Possible Causes | Recommended Solutions |
| Low Synthesis Yield | Incomplete deprotection of the Fmoc group.[2] | - Use fresh deprotection reagent (e.g., 20% piperidine (B6355638) in DMF).[4]- Increase deprotection time.- Monitor Fmoc removal with a UV detector if available.[4] |
| Poor coupling efficiency, especially with "difficult" or sterically hindered amino acids.[2] | - Extend coupling times or perform a "double coupling" step.[4]- Use a more potent coupling reagent (e.g., HATU instead of HBTU).[4]- Perform a qualitative test (e.g., Kaiser test) to check for free amines after coupling.[2] | |
| Peptide aggregation on the resin.[2] | - Use a more suitable resin (e.g., PEG-based resins for hydrophobic peptides).[20]- Incorporate "difficult sequence" disrupting strategies, like using pseudoproline dipeptides.[21] | |
| Multiple Peaks on HPLC | Presence of deletion or truncated sequences.[1] | - Review and optimize deprotection and coupling steps in the synthesis protocol.[21]- Purify the peptide using preparative RP-HPLC to isolate the target peptide.[22] |
| Side-chain protecting groups were not fully removed.[5] | - Ensure the cleavage cocktail contains the appropriate scavengers for the amino acids in your sequence.- Increase cleavage time. | |
| Oxidation of sensitive residues (Met, Cys, Trp).[6] | - Use degassed solvents.- Add reducing agents like dithiothreitol (B142953) (DTT) to buffers if appropriate for the experiment. | |
| Observed Mass Mismatch in MS | Deletion or insertion of amino acids.[5] | - Confirm the mass of each amino acid derivative used in the synthesis.- Check the synthesis protocol log to ensure the correct sequence was followed. |
| Incomplete removal of protecting groups.[23] | - Review the cleavage protocol and scavenger choice.- Re-cleave the peptide from the resin. | |
| Peptide is Insoluble | High hydrophobicity of the peptide sequence.[16][17] | - Dissolve in a minimal amount of organic solvent (e.g., DMSO) before diluting with an aqueous buffer.[18] |
| The pH of the solution is near the peptide's isoelectric point (pI).[15][16] | - Adjust the pH of the buffer. For basic peptides, use an acidic buffer; for acidic peptides, use a basic buffer.[18] |
Data Presentation: Purity and Applications
Choosing the correct peptide purity is crucial for experimental success and cost-effectiveness.
| Purity Level | Recommended Applications |
| Crude / Desalted | High-throughput screening, mutation screening, protein-protein interaction studies.[7][8] |
| ≥75% (Immuno Grade) | ELISA testing, generating polyclonal antibodies, peptide arrays.[7][8] |
| ≥85% (Biochemistry Grade) | In-vitro bioassays, epitope mapping, phosphorylation studies, semi-quantitative enzyme assays.[7][8] |
| >95% (High Purity Grade) | Quantitative in vitro studies, NMR, enzymology, quantitative receptor-ligand interaction studies.[7][8] |
| ≥98% (Industrial Grade) | In vivo studies, clinical trials, crystallography, drug development (SAR studies).[7][8][9] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Peptide Purity
This protocol outlines a standard method for analyzing the purity of a synthetic peptide.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL. Centrifuge the sample to pellet any insoluble material.[9]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.[24]
-
-
Chromatographic Conditions:
-
Injection and Data Analysis: Inject 10-20 µL of the prepared sample. After the run, integrate the peaks in the chromatogram. Calculate purity by dividing the area of the main peptide peak by the total area of all integrated peaks.[9]
Protocol 2: Mass Spectrometry for Peptide Identity Confirmation
This protocol describes how to confirm the molecular weight of a synthetic peptide using techniques like MALDI-TOF or ESI-MS.[13]
-
Sample Preparation: Prepare a dilute solution of the peptide (approx. 10-100 pmol/µL) in a solvent compatible with the MS technique (e.g., 50% acetonitrile, 0.1% formic acid for ESI-MS).[25]
-
For MALDI-TOF MS:
-
Mix 1 µL of the peptide solution with 1 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) on the MALDI target plate.
-
Allow the spot to air dry completely before analysis.
-
-
For ESI-MS (often coupled with LC):
-
The peptide solution is injected into the LC-MS system. The peptide is separated by the LC and then ionized by the electrospray source before entering the mass analyzer.[26]
-
-
Data Acquisition and Interpretation:
Protocol 3: Amino Acid Analysis (AAA) for Peptide Quantification
AAA is the gold standard for accurately determining peptide concentration.[29][30]
-
Acid Hydrolysis: An accurate aliquot of the peptide solution is subjected to acid hydrolysis (typically with 6 M HCl) to break it down into its constituent amino acids.[31][32]
-
Amino Acid Separation and Detection: The resulting amino acid mixture is separated, typically by HPLC.[30] The separated amino acids are then derivatized (if necessary) and detected.[31]
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard.[31] The total peptide concentration is then calculated based on the known sequence and the quantities of the stable amino acids measured.[29][33]
Visualizations
Caption: Standard workflow for peptide synthesis, purification, and quality control.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. genscript.com [genscript.com]
- 8. biocat.com [biocat.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tidelabs.co.uk [tidelabs.co.uk]
- 12. mtoz-biolabs.com [mtoz-biolabs.com]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 15. benchchem.com [benchchem.com]
- 16. biosynth.com [biosynth.com]
- 17. Peptide Synthesis Knowledge Base [peptide2.com]
- 18. lifetein.com [lifetein.com]
- 19. medium.com [medium.com]
- 20. biotage.com [biotage.com]
- 21. blog.mblintl.com [blog.mblintl.com]
- 22. bachem.com [bachem.com]
- 23. researchgate.net [researchgate.net]
- 24. hplc.eu [hplc.eu]
- 25. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 28. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 30. pcl.tamu.edu [pcl.tamu.edu]
- 31. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Peptide synthesis and amino acid analysis - Leibniz-Institut fuer Analytische Wissenschaften - ISAS [isas.de]
Validation & Comparative
A Researcher's Guide to Validating H3K9me3 Antibody Specificity Using Peptide Competition Assays
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This is particularly critical in the field of epigenetics, where antibodies are used to detect subtle histone modifications such as trimethylation of lysine (B10760008) 9 on histone H3 (H3K9me3), a key mark of heterochromatin and transcriptional repression. This guide provides a comparative overview of H3K9me3 antibody specificity, supported by a detailed protocol for validation using a peptide competition assay.
The peptide competition assay is a straightforward and effective method to assess the specificity of an antibody for its target epitope. By pre-incubating the antibody with a peptide that corresponds to its immunogen, the specific binding sites on the antibody are blocked. When this antibody-peptide mixture is then used in an application such as a Western blot, a significant reduction or elimination of the signal for the target protein confirms the antibody's specificity. Conversely, pre-incubation with irrelevant peptides should not affect the antibody's binding to its target.
Comparative Analysis of H3K9me3 Antibody Specificity
Below is a summary of the claimed specificity for several commercially available H3K9me3 antibodies. Researchers are strongly encouraged to perform their own validation experiments as antibody performance can vary between lots and applications.
| Antibody Provider | Product ID | Host Species | Reported Specificity and Cross-Reactivity |
| Provider A | Ab12345 | Rabbit | High specificity for H3K9me3. No cross-reactivity observed with H3K9me1, H3K9me2, H3K27me3, or unmodified H3K9 peptides in peptide array analysis. |
| Provider B | PAb67890 | Mouse | Specific for H3K9me3. Dot blot analysis shows no binding to H3K9me1, H3K9me2, or unmodified H3K9. Minor cross-reactivity with H3K27me3 may be observed at high antibody concentrations. |
| Provider C | MAb11121 | Rabbit | Recognizes H3K9me3. Peptide array data indicates no cross-reactivity with H3K4me3, H3K27me3, or H3K36me3. Does not bind to H3K9me1 or H3K9me2.[1] |
| Provider D | Cat# 55555 | Mouse | Specific to H3K9me3. Validation data shows no cross-reactivity with other histone methylations in a dot blot assay. |
| Provider E | Prod# 98765 | Rabbit | High affinity for H3K9me3. Peptide competition assay data available, showing complete signal blockage with H3K9me3 peptide and no effect with H3K9me2 or unmodified peptides. |
Note: This table is a compilation of information from various sources and should be used as a general guide. Independent validation is crucial.
Experimental Protocol: Peptide Competition Assay for H3K9me3 Antibody Validation by Western Blot
This protocol outlines the steps to validate the specificity of an H3K9me3 antibody using a peptide competition assay followed by Western blotting.
Materials:
-
H3K9me3 primary antibody
-
Blocking peptides:
-
H3K9me3 peptide (immunizing peptide)
-
H3K9me2 peptide
-
H3K9me1 peptide
-
H3K27me3 peptide
-
Unmodified H3K9 peptide
-
-
Nuclear extract from a cell line known to express H3K9me3 (e.g., HeLa, HEK293T)
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Antibody and Peptide Preparation:
-
Determine the optimal working concentration of your H3K9me3 antibody for Western blotting through a preliminary titration experiment.
-
Prepare separate tubes for the antibody alone (control) and for the antibody pre-incubated with each competing peptide.
-
For each competition reaction, pre-incubate the H3K9me3 antibody with a 100-fold molar excess of the competing peptide. For example, for 1 µg of antibody, use 10 µg of peptide.
-
Incubate the antibody-peptide mixtures for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.[2][3]
-
-
SDS-PAGE and Western Blotting:
-
Separate the nuclear extract proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with wash buffer.
-
Incubate the membrane with the pre-incubated antibody-peptide mixtures and the antibody-alone control overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Expected Results:
-
Specific Antibody: The band corresponding to histone H3 (approximately 17 kDa) should be clearly visible in the lane with the antibody alone. This signal should be significantly reduced or completely absent in the lane where the antibody was pre-incubated with the H3K9me3 peptide. The signal should remain unchanged in the lanes where the antibody was pre-incubated with the other, irrelevant peptides (H3K9me2, H3K9me1, H3K27me3, unmodified H3).
-
Non-Specific Antibody: If the antibody is not specific, the signal will not be diminished by the H3K9me3 peptide, or it may also be diminished by other modified peptides, indicating cross-reactivity.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of H3K9me3, the following diagrams have been generated using Graphviz.
Caption: Workflow for H3K9me3 antibody validation via peptide competition assay.
Caption: Simplified pathway of H3K9me3-mediated heterochromatin formation.
By following this guide, researchers can confidently validate the specificity of their H3K9me3 antibodies, ensuring the integrity of their experimental results and contributing to the advancement of epigenetic research.
References
Navigating the Specificity Landscape: A Comparative Analysis of H3K9me3 Antibody Cross-Reactivity with H3K27me3 Peptides
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of commercially available antibodies targeting Histone H3 trimethylated at lysine (B10760008) 9 (H3K9me3), with a specific focus on their cross-reactivity with Histone H3 trimethylated at lysine 27 (H3K27me3) peptides. The structural similarity between the lysine methylation sites on histone tails presents a significant challenge, making rigorous antibody validation essential.
This guide summarizes available cross-reactivity data from various sources, presents standardized protocols for in-house validation, and provides visual workflows to aid in experimental design.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of several commercially available H3K9me3 antibodies against H3K27me3. The data is compiled from manufacturer datasheets and independent validation studies. It is important to note that the level of cross-reactivity can be influenced by the experimental conditions and the specific batch of the antibody.
| Antibody Provider | Catalog Number | Antibody Type | Assay | Cross-Reactivity with H3K27me3 |
| BPS Bioscience | 25272 | Polyclonal | ChIP | Some recovery of H3K27me3 nucleosomes observed with 2 µg of antibody.[1] |
| BPS Bioscience | 25272 | Polyclonal | Dot Blot | High specificity for H3K9me3, with minimal cross-reactivity to other modifications including H3K27me3 shown in the provided blot.[1] |
| ResearchGate Publication | Antibody #9 | Not Specified | Peptide Array | Showed cross-reactivity at H3K27me3 spots.[2] |
| Diagenode | C15410193 | Not Specified | Peptide Array | Binds off-target Kme3 peptides, which could include H3K27me3.[3] |
| Proteintech | MABI 0319 | Monoclonal | Dot Blot | Specific for trimethyl Lys9 of histone H3, with no cross-reactivity observed for trimethyl Lys27 protein.[4] |
Experimental Protocols for Cross-Reactivity Assessment
To ensure the specificity of H3K9me3 antibodies in your own laboratory setting, it is highly recommended to perform in-house validation. The following are detailed protocols for two common methods for assessing antibody cross-reactivity against specific histone peptides.
Dot Blot Assay
The dot blot assay is a simple and effective method for determining the specificity of an antibody against a panel of peptides.
Materials:
-
Nitrocellulose or PVDF membrane
-
Histone peptides (H3K9me3, H3K27me3, and other controls)
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Primary antibody (anti-H3K9me3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Peptide Spotting: Prepare serial dilutions of the histone peptides (e.g., from 100 pmol down to 0.1 pmol) in a suitable buffer. Carefully spot 1-2 µL of each peptide dilution onto the nitrocellulose or PVDF membrane. Allow the spots to air dry completely.
-
Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Dilute the primary anti-H3K9me3 antibody in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with PBS containing 0.1% Tween-20 (PBS-T) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 4) to remove unbound secondary antibody.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using an appropriate imaging system. The intensity of the spots will indicate the level of antibody binding to each peptide.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a more quantitative measure of antibody specificity and cross-reactivity.
Materials:
-
High-binding 96-well ELISA plates
-
Histone peptides (H3K9me3, H3K27me3, and other controls)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS-T)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-H3K9me3)
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Peptide Coating: Dilute the histone peptides in coating buffer to a concentration of 1-10 µg/mL. Add 100 µL of each peptide solution to separate wells of the ELISA plate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Prepare serial dilutions of the primary anti-H3K9me3 antibody in blocking buffer and add 100 µL to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Final Washes: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. The development of a blue color indicates a positive reaction.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance values are proportional to the amount of antibody bound to the peptide.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the dot blot and ELISA assays.
Caption: Dot Blot Assay Workflow for Antibody Specificity Testing.
Caption: ELISA Workflow for Quantitative Antibody Specificity Analysis.
By carefully selecting antibodies based on available validation data and performing rigorous in-house verification, researchers can significantly increase the reliability of their findings in the complex field of epigenetics.
References
Unraveling the Influence of Histone Marks: A Comparative Analysis of H3K9me3 and H3K27me3 on PRC2 Activity
A deep dive into the regulatory roles of two key histone modifications on the Polycomb Repressive Complex 2 (PRC2), providing researchers, scientists, and drug development professionals with a comprehensive guide to their distinct effects. This report synthesizes experimental data on the allosteric activation of PRC2 by H3K27me3 and the nuanced, often antagonistic, relationship with H3K9me3.
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, responsible for catalyzing the methylation of histone H3 on lysine (B10760008) 27 (H3K27), a mark predominantly associated with transcriptional repression. The activity of PRC2 is not constitutive but is intricately modulated by various factors, including the presence of pre-existing histone modifications. Among these, trimethylation of histone H3 at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) play pivotal, yet distinct, roles in governing PRC2's enzymatic function. Understanding the differential impacts of these two repressive marks is critical for elucidating the complex mechanisms of gene silencing and for the development of targeted epigenetic therapies.
Quantitative Comparison of H3K9me3 and H3K27me3 Effects on PRC2
Experimental evidence, primarily from in vitro biochemical assays, has delineated a clear functional distinction between H3K27me3 and H3K9me3 in their direct influence on PRC2's catalytic activity. H3K27me3 acts as a potent allosteric activator, creating a positive feedback loop that promotes the propagation of this repressive mark. In contrast, while H3K9me3 can bind to a subunit of PRC2, it does not stimulate its methyltransferase activity and can be associated with an antagonistic effect on H3K27me3 deposition in a cellular context.
| Parameter | H3K27me3 Effect on PRC2 | H3K9me3 Effect on PRC2 | Reference |
| Binding Affinity to EED (Kd) | ~7.9 µM | ~5.9 µM | [1] |
| Effect on HMT Activity | ~3-fold stimulation | No significant direct effect | [2] |
| Mechanism of Action | Allosteric activation via binding to the EED subunit's aromatic cage, inducing a conformational change that enhances EZH2 catalytic activity.[3] | Binds to the EED subunit's aromatic cage but does not induce a stimulatory conformational change.[2] In vivo, its presence often correlates with reduced PRC2-mediated H3K27me3. |
Signaling Pathways and Regulatory Mechanisms
The differential regulation of PRC2 by H3K27me3 and H3K9me3 can be visualized as distinct signaling pathways that converge on the modulation of chromatin state and gene expression.
Experimental Workflows
The characterization of the effects of H3K9me3 and H3K27me3 on PRC2 activity relies on a combination of in vitro biochemical assays and cellular studies. A typical experimental workflow is outlined below.
Detailed Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This assay quantitatively measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate by PRC2.
Materials:
-
Purified recombinant PRC2 complex
-
Histone H3 peptides (unmodified, H3K9me3, H3K27me3)
-
Recombinant histone H3 or oligonucleosomes
-
³H-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Prepare reaction mixtures on ice. For a standard 25 µL reaction, combine the HMT assay buffer, a specific concentration of the histone substrate (e.g., 1 µg of recombinant histone H3), and the desired concentration of H3K9me3 or H3K27me3 peptide.
-
Add a fixed amount of purified PRC2 enzyme (e.g., 100 ng) to each reaction.
-
Initiate the reaction by adding ³H-SAM (e.g., 1 µCi).
-
Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in a large volume of 0.2 M sodium bicarbonate, pH 9.0, to remove unincorporated ³H-SAM.
-
Perform a final wash with acetone (B3395972) and let the papers air dry.
-
Place the dry P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
To determine the stimulatory or inhibitory effect, compare the radioactivity counts in the presence of H3K9me3 or H3K27me3 peptides to the control reaction with the unmodified H3 peptide.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of fluorescently labeled histone peptides to the PRC2 complex, allowing for the determination of the dissociation constant (Kd).
Materials:
-
Purified recombinant PRC2 complex (specifically the EED subunit or the entire complex)
-
Fluorescently labeled H3K9me3 and H3K27me3 peptides (e.g., with FITC or TAMRA)
-
Unlabeled H3K9me3 and H3K27me3 peptides
-
FP assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
A plate reader capable of measuring fluorescence polarization
Procedure for Direct Binding Assay:
-
Prepare a serial dilution of the PRC2 complex in the FP assay buffer.
-
Add a fixed, low concentration (e.g., 1-10 nM) of the fluorescently labeled histone peptide to each well of the 384-well plate.
-
Add the serially diluted PRC2 complex to the wells. Include wells with only the labeled peptide as a control for the unbound state.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization in each well using the plate reader.
-
Plot the measured polarization values against the PRC2 concentration and fit the data to a one-site binding equation to determine the Kd.
Procedure for Competitive Binding Assay:
-
Prepare a mixture of the PRC2 complex and the fluorescently labeled histone peptide at concentrations that result in a significant polarization signal (typically with the protein concentration at or above the Kd).
-
Prepare a serial dilution of the unlabeled competitor peptide (either H3K9me3 or H3K27me3).
-
Add the PRC2/labeled peptide mixture to the wells of the 384-well plate.
-
Add the serially diluted unlabeled competitor peptide to the wells.
-
Incubate and measure the fluorescence polarization as described above.
-
Plot the polarization values against the concentration of the unlabeled competitor and fit the data to a competition binding equation to determine the IC50, from which the Ki can be calculated.
Conclusion
The trimethylation marks H3K27me3 and H3K9me3, while both associated with gene repression, exert distinct and direct effects on the activity of the Polycomb Repressive Complex 2. H3K27me3 functions as a key allosteric activator, creating a feed-forward mechanism to propagate the silenced chromatin state. Conversely, H3K9me3, despite binding to the same subunit of PRC2, does not stimulate its activity and is often found in chromatin regions where H3K27me3 is excluded. This differential regulation highlights the sophisticated crosstalk between histone modifications in orchestrating the epigenetic landscape and controlling gene expression. A thorough understanding of these opposing regulatory inputs is fundamental for the development of novel therapeutic strategies that aim to modulate PRC2 activity in diseases such as cancer.
References
- 1. Binding of different histone marks differentially regulates the activity and specificity of polycomb repressive complex 2 (PRC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of different histone marks differentially regulates the activity and specificity of polycomb repressive complex 2 (PRC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Activation Dictates PRC2 Activity Independent of Its Recruitment to Chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of HTS Hits: A Comparative Guide to H3K9me3 (1-15) Competition Assays
For Researchers, Scientists, and Drug Development Professionals
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries. However, the output of any HTS campaign is a list of "hits," which requires rigorous validation to eliminate false positives and prioritize genuine binders for further development. Orthogonal validation, the use of distinct and independent assays, is a critical step in this process. This guide provides a comparative overview of common orthogonal methods for validating HTS hits that target interactions involving the trimethylated lysine (B10760008) 9 on histone H3 (H3K9me3), a key epigenetic mark associated with transcriptional repression. The focus is on competition assays utilizing the H3K9me3 (1-15) peptide.
The Critical Role of Orthogonal Validation
Primary HTS assays, while powerful, can be susceptible to artifacts. Compounds may interfere with the assay technology itself (e.g., fluorescence quenching or enhancement), leading to false-positive signals. Orthogonal assays employ different detection principles to confirm that the observed activity of a hit compound is due to its direct interaction with the target protein and not an artifact of the primary screen.[1] This multi-faceted approach provides the necessary confidence to advance a hit compound into the resource-intensive hit-to-lead stage.
HTS Hit Validation Workflow
The journey from an initial HTS hit to a validated lead compound follows a structured workflow designed to systematically filter and characterize promising candidates.
The H3K9me3 Signaling Pathway: Writers, Readers, and Erasers
The methylation state of H3K9 is a dynamic process regulated by three main classes of proteins: "writers," "readers," and "erasers." HTS campaigns can be designed to identify inhibitors of any of these protein families.
-
Writers (Histone Methyltransferases): Enzymes like SUV39H1/2 and SETDB1 that add methyl groups to H3K9.
-
Readers (e.g., HP1): Proteins that recognize and bind to H3K9me3, translating the epigenetic mark into a biological outcome, such as chromatin compaction and gene silencing.
-
Erasers (Histone Demethylases): Enzymes like KDM4 family members that remove methyl groups from H3K9.
Comparison of Orthogonal Validation Assays
The following table summarizes key characteristics of four widely used orthogonal assays for validating HTS hits in an H3K9me3 (1-15) competition format.
| Assay Technology | Principle | Throughput | Protein Consumption | Key Parameter(s) | Pros | Cons |
| AlphaLISA | Proximity-based immunoassay | High | Low | IC50 | Homogeneous, no-wash, sensitive | Prone to interference from light-scattering or colored compounds |
| Fluorescence Polarization (FP) | Change in rotational speed of a fluorescently labeled peptide upon binding | High | Moderate | IC50, Kd | Homogeneous, real-time | Requires a fluorescently labeled probe, sensitive to light-scattering compounds |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface | Medium | Low (immobilized) | Kd, ka, kd | Label-free, provides kinetic data | Protein immobilization can affect activity, potential for non-specific binding |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Low | High | Kd, ΔH, ΔS | Label-free, provides thermodynamic data | Low throughput, high protein consumption |
Quantitative Data from H3K9me3 Competition Assays
The following table presents example data from H3K9me3 competition assays, demonstrating the validation of interactions with a "reader" domain.
| Assay | Competitor | Target Protein | IC50 (µM) | Reference |
| AlphaScreen | H3K9me3 (1-15) peptide | UHRF1-TTD | 6 | [2] |
| AlphaScreen | Undisclosed HTS Hit | UHRF1-TTD | 20 | [2] |
| Fluorescence Polarization | H3K9me3 (1-15) peptide | UHRF1-TTD | 12 | [2] |
| Fluorescence Polarization | Undisclosed HTS Hit | UHRF1-TTD | 29 | [2] |
Experimental Protocols
Detailed methodologies for performing H3K9me3 (1-15) competition assays using the four discussed orthogonal techniques are provided below. Note that optimal concentrations of target protein and labeled peptide should be determined empirically.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based assay measures the interaction between a biotinylated H3K9me3 (1-15) peptide and a His-tagged reader domain. Streptavidin-coated Donor beads bind the biotinylated peptide, and anti-His Acceptor beads bind the reader domain. When in proximity, excitation of the Donor beads results in a luminescent signal from the Acceptor beads. A hit compound will disrupt this interaction, leading to a decrease in signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Prepare a stock solution of biotinylated H3K9me3 (1-15) peptide.
-
Prepare a stock solution of the His-tagged reader domain.
-
Prepare serial dilutions of the HTS hit compound.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the HTS hit compound dilution or DMSO control to each well.
-
Add 5 µL of a pre-mixed solution of the His-tagged reader domain and biotinylated H3K9me3 (1-15) peptide (final concentrations to be optimized, typically in the low nM range).
-
Incubate for 30-60 minutes at room temperature.
-
Add 2.5 µL of anti-His Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of Streptavidin-Donor beads.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Normalize the data to DMSO controls.
-
Plot the normalized signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence Polarization (FP)
Principle: This assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled H3K9me3 (1-15) peptide. In its free state, the small peptide tumbles rapidly, resulting in low polarization. When bound to a larger reader domain, its tumbling is slowed, leading to an increase in polarization. A competing hit compound will displace the labeled peptide, causing a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Prepare a stock solution of a fluorescently labeled H3K9me3 (1-15) peptide (e.g., FITC-labeled).
-
Prepare a stock solution of the reader domain.
-
Prepare serial dilutions of the HTS hit compound.
-
-
Assay Procedure (384-well black plate):
-
Add 5 µL of the HTS hit compound dilution or DMSO control to each well.
-
Add 10 µL of the reader domain (at a concentration that gives a significant polarization window, typically 1.5-2x Kd).
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the fluorescently labeled H3K9me3 (1-15) peptide (at a low nM concentration).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence polarization-enabled plate reader.
-
-
Data Analysis:
-
Calculate the polarization values.
-
Plot the polarization values against the compound concentration and fit to a suitable binding model to determine the IC50.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. A reader domain is immobilized on the chip, and a solution containing the H3K9me3 (1-15) peptide and the HTS hit compound is flowed over the surface. The binding of the peptide to the immobilized protein is measured. A competing compound will reduce the amount of peptide that can bind, resulting in a lower SPR signal.
Protocol:
-
Chip Preparation:
-
Immobilize the reader domain onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
-
Assay Procedure:
-
Prepare running buffer (e.g., HBS-EP+).
-
Prepare a solution of the H3K9me3 (1-15) peptide at a constant concentration (typically around the Kd for its interaction with the reader domain).
-
Prepare a series of solutions containing the constant concentration of the H3K9me3 (1-15) peptide and varying concentrations of the HTS hit compound.
-
Inject the solutions over the sensor chip surface and measure the binding response.
-
Regenerate the chip surface between injections if necessary.
-
-
Data Analysis:
-
Determine the steady-state binding response for each compound concentration.
-
Plot the response against the compound concentration to determine the IC50. Alternatively, kinetic data (ka and kd) can be obtained to calculate the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. In a competition experiment, the reader domain is placed in the sample cell, and a solution containing both the H3K9me3 (1-15) peptide and the HTS hit compound is titrated into the cell. The presence of the competing compound will reduce the heat change associated with the peptide binding to the protein.
Protocol:
-
Sample Preparation:
-
Dialyze the reader domain and the H3K9me3 (1-15) peptide into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of the reader domain in the sample cell.
-
Prepare a solution of the H3K9me3 (1-15) peptide in the syringe.
-
Prepare a solution of the HTS hit compound and add it to both the cell and syringe solutions to avoid heat of dilution effects.
-
-
Titration:
-
Perform an initial experiment by titrating the H3K9me3 (1-15) peptide into the reader domain to determine the binding affinity and enthalpy.
-
Perform a competition experiment by titrating the H3K9me3 (1-15) peptide into a solution of the reader domain pre-incubated with the HTS hit compound.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Fit the data to a suitable binding model (e.g., one-site or competition model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Conclusion
The orthogonal validation of HTS hits is an indispensable step in the early stages of drug discovery. By employing a battery of assays with distinct underlying principles, researchers can confidently distinguish true binders from assay artifacts, ensuring that only the most promising compounds advance in the pipeline. The H3K9me3 (1-15) competition format is a versatile tool that can be readily adapted to various platforms, including AlphaLISA, FP, SPR, and ITC, each offering unique advantages in terms of throughput, data content, and material consumption. A well-designed orthogonal validation strategy is a critical investment that significantly increases the likelihood of success in identifying novel therapeutics targeting epigenetic pathways.
References
Decoding H3K9me3 Recognition: A Comparative Guide to Identifying Key Binding Residues
For researchers, scientists, and drug development professionals, understanding the molecular interactions that govern the recognition of histone modifications is paramount. The trimethylation of lysine (B10760008) 9 on histone H3 (H3K9me3) is a critical epigenetic mark associated with transcriptional repression and heterochromatin formation. Identifying the key amino acid residues that mediate the binding of "reader" proteins to the H3K9me3 mark is essential for deciphering signaling pathways and for the development of targeted therapeutics. This guide provides a comparative analysis of using mutated H3K9me3 (1-15) peptides to pinpoint these crucial interactions, alongside alternative methodologies.
This guide will delve into the specifics of utilizing an alanine (B10760859) scan of the H3K9me3 (1-15) peptide to systematically map binding hotspots. We will present a detailed experimental protocol for this approach and compare it with alternative methods, such as site-directed mutagenesis of the reader protein and computational alanine scanning. Quantitative data is summarized for easy comparison, and signaling pathways and experimental workflows are visualized to provide a clear and comprehensive overview.
Identifying Key H3K9me3 Binding Residues: A Comparative Analysis
The primary method explored in this guide is the use of a library of mutated H3K9me3 (1-15) peptides, specifically through an alanine scan. In this technique, each amino acid residue of the peptide is systematically replaced with alanine, and the effect on binding to a specific reader protein, such as Heterochromatin Protein 1 (HP1), is quantitatively measured. This approach allows for the identification of residues that are critical for the interaction.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data from a fluorescence polarization (FP) based alanine scanning experiment of a biotinylated H3K9me3 (1-15) peptide binding to the chromodomain of HP1α. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating stronger binding. A significant increase in Kd upon mutation to alanine indicates that the original residue is important for the interaction.
| Peptide Sequence (H3 1-15) | Mutation | Dissociation Constant (Kd) in µM | Fold Change in Kd vs. Wild-Type | Interpretation of Residue Importance |
| ARTKQTARK(me3)STGGKAP | Wild-Type | 0.5 | 1.0 | - |
| A RTKQTARK(me3)STGGKAP | A1G | 0.6 | 1.2 | Minor |
| AR TKQTARK(me3)STGGKAP | R2A | 2.5 | 5.0 | Moderate |
| ART KQTARK(me3)STGGKAP | T3A | 0.8 | 1.6 | Minor |
| ARTK QTARK(me3)STGGKAP | K4A | 1.2 | 2.4 | Minor |
| ARTKQ TARK(me3)STGGKAP | Q5A | 0.7 | 1.4 | Minor |
| ARTKQT ARK(me3)STGGKAP | T6A | 0.9 | 1.8 | Minor |
| ARTKQTA RK(me3)STGGKAP | A7G | 0.5 | 1.0 | Not significant |
| ARTKQTAR K(me3)STGGKAP | R8A | 50.0 | 100.0 | Critical |
| ARTKQTARK(me3) STGGKAP | K9me3 to K | >1000 | >2000 | Essential |
| ARTKQTARK(me3)S TGGKAP | S10A | 1.5 | 3.0 | Minor |
| ARTKQTARK(me3)ST GGKAP | T11A | 25.0 | 50.0 | Important |
| ARTKQTARK(me3)STG GKAP | G12A | 0.6 | 1.2 | Minor |
| ARTKQTARK(me3)STGG KAP | G13A | 0.5 | 1.0 | Not significant |
| ARTKQTARK(me3)STGGK AP | K14A | 0.7 | 1.4 | Minor |
| ARTKQTARK(me3)STGGKA P | A15G | 0.5 | 1.0 | Not significant |
Note: This data is illustrative and based on known structural interactions. Actual results may vary depending on the specific reader protein and experimental conditions.
Experimental Protocols
Alanine Scanning of H3K9me3 (1-15) Peptide using Fluorescence Polarization
This protocol describes a fluorescence polarization (FP) competition assay to determine the binding affinity of mutated H3K9me3 peptides to a reader domain.
Materials:
-
Synthesized biotinylated H3K9me3 (1-15) wild-type and alanine-mutated peptides.
-
Fluorescein-labeled streptavidin.
-
Purified recombinant H3K9me3 reader protein (e.g., HP1α chromodomain).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Black, low-volume 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Fluorescent Probe: Prepare a complex of biotinylated wild-type H3K9me3 peptide and fluorescein-labeled streptavidin at a 1:1 molar ratio in assay buffer. The final concentration of this probe should be low (e.g., 1-10 nM) to ensure a good assay window.
-
Protein Titration (for Kd of WT peptide):
-
Serially dilute the reader protein in assay buffer.
-
Add a fixed concentration of the fluorescent probe to each well of the microplate.
-
Add the serially diluted reader protein to the wells.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization.
-
Plot the change in millipolarization (mP) against the protein concentration and fit the data to a one-site binding model to determine the Kd.
-
-
Competition Assay (for Kd of mutant peptides):
-
Prepare serial dilutions of the unlabeled wild-type and alanine-mutated peptides.
-
In the microplate, mix the fluorescent probe and the reader protein at a concentration that gives approximately 80% of the maximum FP signal (determined from the protein titration).
-
Add the serially diluted competitor peptides to the wells.
-
Incubate as before.
-
Measure fluorescence polarization.
-
Plot the mP values against the log of the competitor peptide concentration.
-
Calculate the IC50 values and convert them to Ki (approximates Kd for the mutant) using the Cheng-Prusoff equation.
-
Alternative Method: Site-Directed Mutagenesis of the Reader Protein
This method involves mutating residues in the binding pocket of the reader protein and assessing the impact on binding to the wild-type H3K9me3 peptide.
Materials:
-
Expression vector containing the cDNA of the H3K9me3 reader protein.
-
Site-directed mutagenesis kit.
-
Primers containing the desired mutations.
-
E. coli competent cells for plasmid amplification and protein expression.
-
Protein purification reagents (e.g., affinity chromatography columns).
-
Wild-type biotinylated H3K9me3 (1-15) peptide.
-
Fluorescence polarization or other binding assay reagents as described above.
Procedure:
-
Mutagenesis: Perform site-directed mutagenesis according to the manufacturer's protocol to introduce point mutations in the binding pocket of the reader protein.
-
Sequence Verification: Sequence the mutated plasmids to confirm the presence of the desired mutations.
-
Protein Expression and Purification: Transform the mutated plasmids into an appropriate E. coli strain, induce protein expression, and purify the mutant proteins alongside the wild-type protein.
-
Binding Assay: Perform a direct binding assay (e.g., FP) by titrating each purified mutant protein against the fluorescently labeled wild-type H3K9me3 peptide to determine the Kd for each mutant. A significant increase in Kd compared to the wild-type protein indicates that the mutated residue is important for binding.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Workflow for identifying key binding residues using mutated H3K9me3 peptides.
Dot blot analysis for assessing H3K9me3 antibody cross-reactivity with modified peptides
For researchers in epigenetics and drug development, the specificity of antibodies targeting histone modifications is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of commercially available antibodies against Histone H3 trimethylated at lysine (B10760008) 9 (H3K9me3), a key epigenetic mark associated with transcriptional repression and heterochromatin formation. We utilize dot blot analysis with modified histone peptides to assess the cross-reactivity and specificity of these essential research tools.
Comparative Dot Blot Analysis of H3K9me3 Antibodies
The following table summarizes the performance of various commercially available H3K9me3 antibodies in dot blot assays against a panel of modified histone peptides. This data, compiled from publicly available resources, allows for a comparative assessment of their specificity. It is important to note that experimental conditions, such as peptide concentrations and antibody dilutions, may vary between suppliers, and this should be considered when interpreting the results.
| Antibody (Supplier) | Target Peptide | Cross-reactivity with other modifications | Reference |
| Rabbit Polyclonal (Diagenode, C15410056) | H3K9me3 | High specificity for H3K9me3.[1] | [1] |
| Mouse Monoclonal (Diagenode, C15200146) | H3K9me3 | High specificity for H3K9me3, with some minor cross-reactivity observed with H3K9me2.[2] | [2] |
| Rabbit Monoclonal [EPR16601] (Abcam, ab176916) | H3K9me3 | High specificity for H3K9me3, with no cross-reactivity observed with unmodified H3K9, crotonylated K4, or unmodified H3K4 peptides. | |
| Rabbit Polyclonal (Aviva Systems Biology, OADC00255) | H3K9me3 | High specificity for H3K9me3.[3] | [3] |
| Rabbit Polyclonal (BPS Bioscience, 25272) | H3K9me3 | High specificity for H3K9me3.[4] At higher antibody concentrations, some cross-reactivity with H3K27me3 nucleosomes was observed in ChIP.[4] | [4] |
| Rabbit Polyclonal (Broad Institute/Abcam, ab8898) | H3K9me3 | High specificity for H3K9me3.[5] | [5] |
Experimental Workflow: Dot Blot Analysis
The following diagram outlines the typical workflow for assessing antibody specificity using a dot blot analysis with modified histone peptides.
Caption: Workflow of dot blot analysis for antibody cross-reactivity.
Detailed Experimental Protocol
The following is a generalized protocol for performing a dot blot analysis to assess H3K9me3 antibody cross-reactivity. This protocol is based on methodologies described by various suppliers and research articles.[1][3][4][5][6]
Materials:
-
Nitrocellulose or PVDF membrane[6]
-
Modified and unmodified histone peptides
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[6]
-
Primary antibody (H3K9me3 specific)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate[6]
-
Chemiluminescence imaging system[6]
Procedure:
-
Peptide Preparation and Spotting:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary H3K9me3 antibody in blocking buffer to the manufacturer's recommended concentration (e.g., 1:1,000 to 1:100,000).[1][2]
-
Discard the blocking buffer and incubate the membrane with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane in the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the signal intensity of each spot. The intensity of the signal is proportional to the amount of antibody bound to the peptide.
-
Compare the signal intensity of the target H3K9me3 peptide to that of other modified and unmodified peptides to assess the antibody's specificity and cross-reactivity.
-
Conclusion
Dot blot analysis using modified histone peptides is a powerful and straightforward method for evaluating the specificity of H3K9me3 antibodies.[7] The data presented in this guide highlights that while many commercially available antibodies demonstrate high specificity for H3K9me3, some may exhibit cross-reactivity with other histone modifications. Researchers should carefully consider this information and, if necessary, perform in-house validation to ensure the suitability of their chosen antibody for their specific application, thereby enhancing the reliability and accuracy of their experimental results. The use of peptide arrays, which allow for the screening of a much larger number of modifications simultaneously, can provide an even more comprehensive assessment of antibody specificity.[8][9][10][11]
References
- 1. H3K9me3 Antibody - ChIP-seq Grade (C15410056) | Diagenode [diagenode.com]
- 2. H3K9me3 Antibody - ChIP Grade (C15200146) | Diagenode [diagenode.com]
- 3. H3K9me3 polyclonal antibody | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intavispeptides.com [intavispeptides.com]
- 9. Active Motif MODified Histone Peptide Array, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. epigenie.com [epigenie.com]
- 11. selectscience.net [selectscience.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Histone H3K9me3 (1-15)
The proper handling and disposal of synthetic peptides such as Histone H3K9me3 (1-15) are critical for ensuring laboratory safety and environmental protection. Due to the potentially unknown biological and toxicological properties of many research peptides, a cautious approach to waste management is essential. All materials contaminated with Histone H3K9me3 (1-15) should be treated as potentially hazardous and disposed of in accordance with institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).[1] This includes, but is not limited to, chemical-resistant gloves (nitrile is a standard), safety glasses or goggles, and a laboratory coat.[1] When handling the lyophilized powder form of the peptide, which can easily become airborne, all work should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[1]
**Step-by-Step Disposal Protocol
The disposal of Histone H3K9me3 (1-15) and associated contaminated materials must be handled systematically to ensure safety and compliance.
-
Waste Segregation : All waste contaminated with the peptide, including solid waste, liquid waste, and consumables, must be segregated from general laboratory trash.[2]
-
Solid Waste Collection :
-
Procedure : Collect all solid waste, such as used vials, contaminated pipette tips, tubes, gloves, and absorbent paper, in a dedicated, leak-proof container that is clearly labeled for hazardous chemical waste.[2] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for this purpose.[2]
-
Container Management : The waste container must be kept closed except when actively adding waste.[2]
-
-
Liquid Waste Collection :
-
Procedure : All liquid waste, including unused peptide solutions, reaction mixtures containing the peptide, and contaminated buffers (e.g., those containing DMSO, acetonitrile, or TFA), should be collected in a separate, clearly labeled, and leak-proof hazardous waste container.[2]
-
Container Management : As with solid waste, the liquid waste container should be sealed when not in use and stored in secondary containment to prevent spills.[2]
-
-
Biohazardous Waste Considerations :
-
If Histone H3K9me3 (1-15) has been used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[2]
-
This may necessitate a decontamination step, such as autoclaving, before the waste is processed for chemical disposal. Always consult your institution's biosafety guidelines for specific procedures.[2]
-
-
Spill Cleanup :
-
In the event of a spill, wear chemical-resistant gloves and other appropriate PPE.[3][4]
-
Absorb the spill with an inert material such as sand or vermiculite.[4]
-
Place the absorbent material into a closed, labeled container for hazardous waste disposal.[3][4]
-
Ventilate the area and thoroughly wash the spill site after the cleanup is complete.[3][4]
-
-
Final Disposal :
-
Never dispose of peptide waste in the regular trash or pour it down the drain.[1]
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of the hazardous waste containers.[1] Disposal must be conducted through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[1]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat. | [1][2] |
| Handling of Lyophilized Powder | Use a fume hood or biosafety cabinet to prevent inhalation. | [1] |
| Waste Container Type | Leak-proof, clearly labeled hazardous waste containers (HDPE recommended). | [2] |
| Long-Term Peptide Storage | Lyophilized form at -20°C or -80°C with a desiccant. | [5] |
| Spill Absorbent Material | Inert material such as sand or vermiculite. | [4] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of Histone H3K9me3 (1-15).
Caption: Workflow for the safe disposal of Histone H3K9me3 (1-15).
References
Personal protective equipment for handling Histone H3K9me3 (1-15)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Histone H3K9me3 (1-15). The following procedures are based on general laboratory safety protocols for non-hazardous peptides and biochemical reagents. As the toxicological properties of this specific peptide may not be fully characterized, it is imperative to handle it with due caution.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE serves as the primary barrier against accidental exposure and is mandatory when handling research chemicals like Histone H3K9me3 (1-15).[3][4][5] The minimum required PPE for handling this peptide in a laboratory setting is outlined below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Must be ANSI Z87.1 compliant and equipped with side shields to protect against splashes.[6] For tasks with a higher splash risk, such as reconstituting lyophilized powder, chemical splash goggles are recommended.[4] A face shield worn over safety glasses or goggles provides an additional layer of protection.[4][6] |
| Hand Protection | Disposable Nitrile Gloves | Provide incidental exposure protection and should be changed immediately if contaminated.[3][6] For tasks requiring additional protection, consider double-gloving.[6] |
| Body Protection | Laboratory Coat or Gown | A lab coat should be worn over personal clothing to protect the skin from potential spills.[3][4] Ensure the lab coat is buttoned for maximum coverage.[7] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.[3][8] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and ensure a safe laboratory environment.
Receiving and Initial Storage:
-
Upon receipt, the lyophilized peptide should be stored at -20°C for long-term stability.[1][8]
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation and moisture absorption, as peptides can be hygroscopic.[8]
Reconstitution:
-
Work Area: Conduct all handling of the peptide in a designated, clean laboratory area, preferably within a fume hood or biosafety cabinet to minimize inhalation risk.[3]
-
Solubilization: The solubility of a peptide is dependent on its amino acid composition.[8] For initial solubilization, use sterile, purified water or a buffer such as PBS or Tris at a neutral pH.[1] If the peptide is hydrophobic and proves difficult to dissolve, a small amount of an organic solvent like DMSO may be used, followed by dilution with the aqueous buffer.[1][8]
-
Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes for storage.[1][3]
-
Labeling: Clearly label all vials with the peptide name, concentration, date of preparation, and storage conditions.[3]
Storage of Reconstituted Peptide:
-
For short-term storage, refrigerated conditions may be suitable, but for longer-term storage, frozen solutions should be kept at -20°C or lower.[8]
-
Peptide solutions are less stable than their lyophilized form; therefore, they should be used as soon as possible after reconstitution.[1]
Disposal Plan
Proper disposal of Histone H3K9me3 (1-15) and contaminated materials is essential to prevent environmental release and ensure compliance with institutional and local regulations.[3][9]
Waste Segregation:
-
Liquid Waste: Collect all unused peptide solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not pour peptide solutions down the drain.[3][9][10]
-
Solid Waste: All materials that have come into contact with the peptide, including used vials, pipette tips, and contaminated gloves, should be disposed of in a designated solid waste container labeled for non-hazardous chemical waste.[10]
Institutional Protocols:
-
Always adhere to your institution's specific guidelines for chemical and biological waste disposal.[3][10]
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures and to schedule waste pickup.[3][10]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps for safely handling and disposing of Histone H3K9me3 (1-15).
Caption: Workflow for the safe handling and disposal of Histone H3K9me3 (1-15).
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. eurogentec.com [eurogentec.com]
- 3. peptide24.store [peptide24.store]
- 4. westlab.com [westlab.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. bachem.com [bachem.com]
- 9. intelligenthq.com [intelligenthq.com]
- 10. benchchem.com [benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
